N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBBHCSPUIWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N,3-dimethyl-2-benzofuranmethanamine
Introduction
N,3-dimethyl-2-benzofuranmethanamine is a substituted benzofuran derivative. The benzofuran scaffold, a fusion of benzene and furan rings, is a prominent heterocyclic structure found in numerous natural products and synthetic compounds.[1][2] This core is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific substitutions of a methyl group at the 3-position and a methylaminomethyl group at the 2-position of the benzofuran ring in N,3-dimethyl-2-benzofuranmethanamine define its unique chemical characteristics. A thorough understanding of its physicochemical properties is paramount for any application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This guide provides a comprehensive analysis of the key physicochemical properties of N,3-dimethyl-2-benzofuranmethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document combines theoretical predictions with detailed, field-proven experimental protocols for their empirical determination. This approach offers a robust framework for researchers and drug development professionals to effectively characterize this and similar novel chemical entities.
Predicted Physicochemical Properties
Computational models provide a valuable first look at the likely physicochemical characteristics of a molecule, guiding experimental design and resource allocation.[6] The properties outlined below are predicted using established algorithms and provide a baseline for the experimental work detailed in the subsequent sections.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₅NO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 189.25 g/mol | Influences diffusion, bioavailability, and formulation. |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A key measure of lipophilicity, affecting membrane permeability and absorption.[7] |
| pKa (Acid Dissociation Constant) | 8.5 - 9.5 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Aqueous Solubility (logS) | -3.0 to -4.0 (mg/mL) | Crucial for drug dissolution, absorption, and formulation.[8] |
| Polar Surface Area (PSA) | 21.3 Ų | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and binding to biological targets. |
| Rotatable Bonds | 3 | Contributes to conformational flexibility and target binding. |
Experimental Determination of Physicochemical Properties
While predictions are useful, empirical data is the gold standard in drug development. The following sections detail the standard experimental protocols for determining the key physicochemical properties of N,3-dimethyl-2-benzofuranmethanamine.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly influences its pharmacokinetic and pharmacodynamic properties.[6][7] A balanced logP is often sought for optimal drug-likeness.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining logP.[6] It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Compound Dissolution: Accurately weigh and dissolve a sample of N,3-dimethyl-2-benzofuranmethanamine in the n-octanol-saturated water phase.
-
Partitioning: Add an equal volume of water-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.[9]
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
Figure 1: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and bioavailability.[8][10] Poor solubility can lead to inadequate absorption from the gastrointestinal tract and hinder the development of intravenous formulations.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound, which is a key parameter for lead optimization and formulation development.[10][11]
Methodology:
-
Sample Preparation: Add an excess amount of solid N,3-dimethyl-2-benzofuranmethanamine to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Sample Processing: After equilibration, filter the samples through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL at each pH.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[14] For N,3-dimethyl-2-benzofuranmethanamine, the secondary amine in the methanamine side chain is expected to be the primary basic center.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[15][16][17] It involves monitoring the pH of a solution as a titrant is added.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Accurately weigh and dissolve a sample of N,3-dimethyl-2-benzofuranmethanamine in a suitable solvent (e.g., water or a water/co-solvent mixture).[16] The solution should be purged with nitrogen to remove dissolved carbon dioxide.[15]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[15][18] This point can be precisely located by identifying the inflection point on the curve.[14][17]
Figure 2: Workflow for pKa determination by potentiometric titration.
Conclusion
The physicochemical properties of N,3-dimethyl-2-benzofuranmethanamine, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its further development as a potential therapeutic agent. A thorough characterization of its lipophilicity, solubility, and ionization state is essential for optimizing its ADMET profile and designing effective formulations. The protocols detailed herein represent robust and validated methods that will yield the high-quality data necessary for informed decision-making in the drug discovery and development pipeline.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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MDPI. Benzofuran Derivatives: Significance and symbolism. Published 2024-12-13. Available from: [Link]
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Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available from: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published 2024-12-09. Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Published 2024-04-23. Available from: [Link]
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SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
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Preliminary Biological Screening of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine (NM-3-MBM)
An In-Depth Technical Guide:
Executive Summary
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, hereafter referred to as NM-3-MBM (CAS No. 92367-50-5), is a novel compound belonging to the substituted benzofuran class.[1] The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and psychoactive properties.[2][3][4] Given its structural features—specifically the benzofuran core and an N-methylated aminomethyl side chain reminiscent of known monoaminergic agents—a comprehensive preliminary biological screening is imperative. This guide outlines a structured, multi-tiered approach to characterize the pharmacological and toxicological profile of NM-3-MBM, providing an essential foundation for informed decisions regarding its potential risks or therapeutic utility. The workflow proceeds from initial characterization and in silico prediction to targeted in vitro pharmacological assays and essential safety toxicology screens.
Compound Identity and Initial Characterization
Before commencing any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established. This is a foundational step for data integrity and reproducibility.
1.1. Physicochemical Properties
A summary of the known properties of NM-3-MBM is presented below.
| Property | Value | Source |
| CAS Number | 92367-50-5 | [1][5] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1][5] |
| Predicted pKa | 9.00 ± 0.10 | [1] |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)CNC | [1] |
1.2. Quality Control Protocol
-
Identity Verification: Confirm the structure of the supplied NM-3-MBM batch using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS). The acquired data should be consistent with the expected structure.
-
Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) and/or a mass spectrometer (LC-MS). A purity level of ≥98% is recommended for initial biological screening.
-
Solubility Assessment: Determine the compound's solubility in standard biological buffers (e.g., PBS) and organic solvents (e.g., DMSO) to ensure proper preparation of stock solutions for assays.
A Multi-Tiered Screening Strategy
A logical, phased approach is essential for efficiently screening a novel compound. This strategy prioritizes early identification of primary biological targets and potential safety liabilities, saving resources and time.[6][7]
Caption: High-level workflow for preliminary screening of NM-3-MBM.
In Vitro Pharmacological Profiling: Uncovering Primary Targets
The structural alerts within NM-3-MBM suggest a potential interaction with central nervous system (CNS) targets, particularly monoamine systems. Therefore, the primary pharmacological screen should focus on key receptors and transporters involved in neurotransmission.[8]
3.1. Rationale for Target Selection
-
Monoamine Transporters (SERT, DAT, NET): The phenethylamine-like backbone embedded in the structure is a classic pharmacophore for inhibitors of serotonin, dopamine, and norepinephrine transporters.
-
Serotonin (5-HT) Receptors: Benzofuran derivatives are known to interact with various 5-HT receptors. The 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ) is particularly relevant for potential psychoactive effects.
-
Dopamine (D) and Adrenergic (α, β) Receptors: To broaden the profile, key dopamine and adrenergic receptors should be included to identify any unforeseen activities.
3.2. Primary Screen: Radioligand Binding Assays
A competitive binding assay panel is a high-throughput and cost-effective method to determine the affinity of NM-3-MBM for a wide range of targets.
| Target Class | Specific Target | Rationale |
| Monoamine Transporters | SERT (Human) | Serotonin reuptake, target for antidepressants & stimulants |
| DAT (Human) | Dopamine reuptake, target for stimulants | |
| NET (Human) | Norepinephrine reuptake, target for stimulants & ADHD drugs | |
| Serotonin Receptors | 5-HT₁ₐ (Human) | Anxiolytic, antidepressant, and psychedelic effects |
| 5-HT₂ₐ (Human) | Classic target for psychedelic hallucinogens | |
| 5-HT₂C (Human) | Regulation of mood, appetite; target for antipsychotics | |
| Dopamine Receptors | D₂ (Human) | Primary target for antipsychotics and some stimulants |
3.3. Secondary Screen: Functional Neurotransmitter Reuptake Assay
For any significant binding hits (e.g., Ki < 1 µM) at the monoamine transporters, a functional assay is required to determine whether the compound acts as an inhibitor or a releaser.
Protocol: Neurotransmitter Reuptake Inhibition Assay
This protocol describes a method using HEK293 cells stably expressing the human serotonin transporter (hSERT) and a fluorescent substrate.
-
Cell Culture: Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂.
-
Cell Plating: Seed 20,000 cells per well in a black, clear-bottom 96-well plate and allow them to adhere for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock of NM-3-MBM in DMSO. Create a serial dilution series (e.g., 10 µM to 1 nM final concentration) in assay buffer (e.g., Krebs-Ringer-HEPES). Include a known inhibitor (e.g., fluoxetine) as a positive control and a vehicle (DMSO) control.
-
Assay Execution: a. Wash the cells once with 100 µL of pre-warmed assay buffer. b. Add 50 µL of the compound dilutions or controls to the respective wells. c. Incubate for 15 minutes at 37°C. d. Add 50 µL of a fluorescent monoamine transporter substrate (e.g., ASP+) to achieve a final concentration at its Km value. e. Incubate for 10 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/590 nm).
-
Data Analysis: Subtract the background fluorescence (wells with a high concentration of inhibitor). Normalize the data to the vehicle control (100% uptake) and background (0% uptake). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro Toxicological Evaluation: A First Look at Safety
Early-stage toxicity testing is critical for identifying liabilities that could terminate a drug development program.[9][10] This preliminary screen focuses on three key areas: general cytotoxicity, hepatotoxicity, and cardiotoxicity.
Caption: Workflow for in vitro toxicological evaluation of NM-3-MBM.
4.1. Neurotoxicity Screening
Human neuroblastoma SH-SY5Y cells are a well-established model for assessing the neurotoxic potential of novel compounds.[11]
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of NM-3-MBM (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
4.2. Hepatotoxicity Screening
HepG2 cells, a human liver carcinoma line, are commonly used for initial screening of potential drug-induced liver injury. The Lactate Dehydrogenase (LDH) assay measures membrane integrity.
Protocol: LDH Cytotoxicity Assay
-
Cell Plating & Treatment: Follow the same procedure as for the MTT assay, using HepG2 cells.
-
Assay Execution: After the 24-hour treatment period, collect 50 µL of supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with Triton X-100). Calculate the EC₅₀ value.
4.3. Cardiovascular Safety: hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmias. Early assessment is a regulatory requirement and a critical safety checkpoint.
Protocol: Automated Patch Clamp for hERG Inhibition
-
Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Procedure: a. Cells are captured and a giga-ohm seal is formed. b. The whole-cell configuration is established. c. A specific voltage protocol is applied to elicit hERG tail currents. d. After establishing a stable baseline, NM-3-MBM is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). e. A known hERG blocker (e.g., cisapride) is used as a positive control.
-
Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition is calculated relative to the baseline current. An IC₅₀ value is determined from the concentration-response curve. An IC₅₀ < 10 µM is often considered a potential concern.
Data Integration and Decision Making
The final step of this preliminary screen is to synthesize all data points into a coherent profile to guide the next steps.
Hypothetical Data Summary Table
| Assay | Endpoint | Result (Hypothetical) | Implication |
| SERT Binding | Ki | 50 nM | Potent affinity for serotonin transporter |
| DAT Binding | Ki | 800 nM | Moderate affinity for dopamine transporter |
| 5-HT₂ₐ Binding | Ki | 150 nM | Significant affinity for a key psychedelic target |
| SERT Functional | IC₅₀ (Uptake) | 75 nM | Confirmed potent serotonin reuptake inhibitor |
| Neurotoxicity | IC₅₀ (MTT) | 45 µM | Low neurotoxic potential at effective concentrations |
| Hepatotoxicity | EC₅₀ (LDH) | > 100 µM | Low hepatotoxic potential in this assay |
| hERG Inhibition | IC₅₀ | 8 µM | Red Flag: Potential for cardiotoxicity |
Interpretation of Hypothetical Results:
Based on this hypothetical profile, NM-3-MBM is a potent serotonin reuptake inhibitor with additional activity at the dopamine transporter and 5-HT₂ₐ receptor. This suggests a complex pharmacological profile, potentially combining stimulant and psychedelic properties. While the in vitro neurotoxicity and hepatotoxicity appear low, the hERG IC₅₀ of 8 µM is a significant concern. The therapeutic index (or safety margin) between the desired activity (SERT IC₅₀ = 75 nM) and the off-target cardiotoxicity (hERG IC₅₀ = 8000 nM) is approximately 100-fold. While not a definitive disqualifier, this narrow margin would necessitate further investigation and flags the compound as having a notable cardiovascular risk.
Future Directions:
-
Go Decision (with caution): If the pharmacological profile is highly desirable, next steps would involve medicinal chemistry efforts to design analogues that retain SERT affinity but eliminate hERG activity.
-
No-Go Decision: If the primary pharmacological activity is not compelling enough to warrant the risk and resources required to mitigate the hERG liability, the compound would be deprioritized.
This structured approach ensures that novel compounds like NM-3-MBM are evaluated efficiently, providing a robust dataset to make critical, data-driven decisions in the early stages of research and development.
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A Technical Guide to the Potential Pharmacological Profile of N,3-dimethyl-2-benzofuranmethanamine
Abstract
This technical guide provides a comprehensive framework for elucidating the potential pharmacological profile of the novel compound, N,3-dimethyl-2-benzofuranmethanamine. Given the absence of published data on this specific molecule, this document outlines a systematic, hypothesis-driven approach for its characterization. By drawing parallels with structurally related psychoactive benzofuran derivatives, we postulate that N,3-dimethyl-2-benzofuranmethanamine is likely to interact with monoamine transporters and serotonin receptors. This guide details a full suite of in silico, in vitro, and in vivo experimental protocols designed to rigorously test this hypothesis. The methodologies presented are grounded in established best practices in drug discovery and are intended to provide researchers, scientists, and drug development professionals with a robust roadmap for characterizing this and other novel psychoactive substances. The ultimate goal is to construct a detailed pharmacological profile, encompassing pharmacodynamics and pharmacokinetics, to predict potential therapeutic applications, abuse liability, and safety concerns.
Introduction and Rationale
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of psychoactive substances, aminoalkylbenzofurans have emerged as a significant class, often exhibiting stimulant and entactogenic properties similar to compounds like 3,4-methylenedioxymethamphetamine (MDMA).[2] Molecules such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) are known to act as potent monoamine releasers.[3] The subject of this guide, N,3-dimethyl-2-benzofuranmethanamine, is a novel compound within this chemical family. Its structure, featuring a 2-aminomethylbenzofuran core with N-methyl and 3-methyl substitutions, suggests a potential for interaction with the central nervous system.
The rationale for a detailed pharmacological investigation is twofold. First, understanding the profile of novel psychoactive substances is a public health imperative. Second, the exploration of new chemical entities can lead to the discovery of valuable research tools or even novel therapeutic agents for psychiatric disorders.[4] This guide, therefore, presents a predictive and methodological framework for the comprehensive pharmacological characterization of N,3-dimethyl-2-benzofuranmethanamine.
Structural Analysis and Hypothesis Generation
The chemical structure of N,3-dimethyl-2-benzofuranmethanamine provides the basis for our primary pharmacological hypotheses. The core structure is a benzofuran ring, which is bioisosteric to the phenyl ring found in classical phenethylamine psychoactive drugs. The aminomethyl side chain at the 2-position, along with the N-methyl group, is a common feature in compounds that interact with monoamine transporters. The additional methyl group at the 3-position of the benzofuran ring may influence potency and selectivity at its molecular targets.
Based on these structural features, we hypothesize that N,3-dimethyl-2-benzofuranmethanamine will primarily act as a ligand for monoamine transporters , specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). It is further hypothesized that the compound may exhibit direct agonist or antagonist activity at various serotonin (5-HT) receptors , particularly the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C), which are common targets for psychoactive benzofurans.[5]
Figure 1: Hypothesized relationships between the structural features of N,3-dimethyl-2-benzofuranmethanamine and its potential molecular targets.
In Silico Pharmacological Profiling
Prior to embarking on resource-intensive wet-lab experiments, a comprehensive in silico evaluation is recommended. Computational tools can predict a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities.[6]
ADME and Physicochemical Property Prediction
Using platforms such as pkCSM, a predictive model based on graph-based signatures, we can estimate key pharmacokinetic parameters.[7] These predictions help in designing subsequent in vitro and in vivo studies by providing insights into potential liabilities like poor oral bioavailability or blood-brain barrier penetration.
Table 1: Hypothetical In Silico ADME Profile for N,3-dimethyl-2-benzofuranmethanamine
| Property | Predicted Value | Implication for Further Studies |
| Molecular Weight | ~189.26 g/mol | Favorable for oral bioavailability (Lipinski's rule of five). |
| LogP | 2.0 - 3.0 | Good balance of lipophilicity for membrane permeability. |
| Water Solubility | Moderately Soluble | May require formulation for in vivo studies. |
| Caco-2 Permeability | High | Suggests good intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability | High | Indicates the compound is likely to be centrally acting. |
| CYP2D6 Substrate | Probable | Potential for drug-drug interactions. |
| hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity. |
In Vitro Pharmacological Characterization
The in vitro experimental phase is crucial for determining the compound's affinity and functional activity at its hypothesized molecular targets.
Receptor and Transporter Binding Assays
Radioligand binding assays will be performed to determine the affinity (Ki) of N,3-dimethyl-2-benzofuranmethanamine for human SERT, DAT, NET, and a panel of 5-HT receptors.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is calculated using the Cheng-Prusoff equation.
Functional Assays: Monoamine Transporters
It is critical to determine whether the compound inhibits monoamine uptake or acts as a substrate, inducing transporter-mediated release.
Experimental Protocol: Monoamine Transporter Release Assay
-
Cell Culture: HEK293 cells stably expressing hSERT, hDAT, or hNET are cultured.
-
Radiolabel Loading: Cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT for SERT).
-
Washing: Excess radiolabel is washed away.
-
Compound Incubation: The cells are incubated with varying concentrations of N,3-dimethyl-2-benzofuranmethanamine or a known releasing agent (e.g., MDMA) for a defined period.
-
Supernatant Collection: The supernatant, containing the released radiolabel, is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured.
-
Data Analysis: The concentration-response curve for release is generated, and the EC50 (concentration for 50% of maximal release) and Emax (maximal effect) are determined.
Functional Assays: 5-HT Receptors
Functional assays will determine whether the compound acts as an agonist, antagonist, or partial agonist at 5-HT receptors where it shows significant binding affinity.
Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay
-
Cell Culture: Cells expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye are used.
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for agonist activity. For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist like serotonin.
Figure 2: Experimental workflow for the in vitro pharmacological characterization of N,3-dimethyl-2-benzofuranmethanamine.
Metabolic Stability
In vitro metabolism studies are essential for predicting the in vivo clearance and identifying potential drug-drug interactions.[8]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Incubation: The test compound is incubated with pooled human liver microsomes and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
In Vivo Pharmacological Profiling
In vivo studies in animal models are necessary to understand the integrated physiological and behavioral effects of the compound.
Behavioral Pharmacology
A battery of behavioral assays can be used to classify the psychoactive effects of N,3-dimethyl-2-benzofuranmethanamine.
Experimental Protocol: Locomotor Activity
-
Habituation: Rodents (mice or rats) are habituated to an open-field arena equipped with infrared beams to track movement.
-
Administration: Animals are administered with vehicle or varying doses of the test compound.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing) is recorded for a set period (e.g., 2 hours).
-
Analysis: Dose-response effects on locomotor activity are analyzed to assess stimulant or sedative properties.
Experimental Protocol: Drug Discrimination
-
Training: Rats are trained to press one of two levers to receive a food reward after an injection of a known drug (e.g., MDMA) and the other lever after a vehicle injection.
-
Testing: Once trained, the animals are administered with various doses of N,3-dimethyl-2-benzofuranmethanamine, and the percentage of responses on the drug-appropriate lever is recorded.
-
Analysis: Full substitution for the training drug suggests a similar subjective effect.[4]
Neurochemical Studies
In vivo microdialysis allows for the direct measurement of neurotransmitter release in the brain of a freely moving animal.
Experimental Protocol: In Vivo Microdialysis
-
Surgery: A microdialysis guide cannula is surgically implanted into a target brain region (e.g., nucleus accumbens).
-
Recovery: The animal is allowed to recover from surgery.
-
Experiment: A microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Baseline samples of the dialysate are collected.
-
Drug Administration: The test compound is administered, and dialysate samples are collected at regular intervals.
-
Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate are quantified using HPLC with electrochemical detection.
-
Data Analysis: Changes in extracellular neurotransmitter levels from baseline are calculated.[9]
Figure 3: Experimental workflow for the in vivo pharmacological profiling of N,3-dimethyl-2-benzofuranmethanamine.
Synthesis of Findings and Potential Pharmacological Profile
The data from the in silico, in vitro, and in vivo studies will be integrated to construct a comprehensive pharmacological profile.
Table 2: Hypothetical Pharmacological Profile of N,3-dimethyl-2-benzofuranmethanamine
| Assay | Target | Hypothetical Result | Interpretation |
| Binding | SERT | Ki = 50 nM | High affinity |
| DAT | Ki = 500 nM | Moderate affinity | |
| NET | Ki = 200 nM | Moderate affinity | |
| 5-HT2A | Ki = 150 nM | Moderate affinity | |
| 5-HT2B | Ki = 80 nM | High affinity | |
| Functional | SERT | Potent Releaser | MDMA-like mechanism |
| DAT | Weak Releaser | Less stimulant than amphetamine | |
| 5-HT2A | Partial Agonist | Potential for mild psychedelic effects | |
| 5-HT2B | Full Agonist | Safety Concern: Potential for cardiotoxicity | |
| In Vivo | Microdialysis | Robust ↑ 5-HT, Modest ↑ DA/NE | Serotonin-dominant release profile |
| Drug Discrimination | Full substitution for MDMA | MDMA-like subjective effects |
Based on this hypothetical data, the potential pharmacological profile of N,3-dimethyl-2-benzofuranmethanamine would be that of a serotonin-dominant monoamine releaser with partial agonist activity at 5-HT2A receptors . This profile suggests it would likely have entactogenic effects similar to MDMA , with potentially milder stimulant properties. The partial agonism at 5-HT2A receptors might contribute subtle psychedelic-like qualities.
A significant safety concern would be its potent agonism at the 5-HT2B receptor, which has been linked to valvular heart disease with chronic use of other drugs.[5][10] This would be a critical factor in assessing its potential for therapeutic development or its risks as a substance of abuse.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted research program for the elucidation of the pharmacological profile of N,3-dimethyl-2-benzofuranmethanamine. By employing a systematic approach that progresses from in silico prediction to detailed in vitro and in vivo characterization, a clear understanding of this novel compound's mechanism of action, physiological effects, and potential safety liabilities can be achieved. The methodologies described herein represent a robust framework for the scientific investigation of new psychoactive substances, contributing to both public health knowledge and the fundamental principles of pharmacology.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][6]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][7]
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FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link][8]
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Nakagawa, Y., & Suzuki, T. (2017). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. Addiction Biology, 23(3), 894-904. [Link][9]
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Johnson, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics, 388(3), 416-424. [Link][2][11]
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Dawson, P., et al. (2021). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 238(7), 1971–1985. [Link][3]
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Wang, L., et al. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Pharmaceuticals, 14(12), 1248. [Link][10]
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Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine Bioactivity
Executive Summary
This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the bioactivity of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[1][2][3][4][5] Given the structural characteristics of the title compound, we hypothesize potential interactions with key central nervous system (CNS) targets. This document outlines a hypothesis-driven approach, focusing on the serotonin 5-HT2A receptor, a primary target for many psychoactive substances, and Monoamine Oxidase A (MAO-A), a critical enzyme in neurotransmitter metabolism.[6][7][8] We detail a complete computational workflow, from ligand and target preparation to molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies are designed to be self-validating and are explained with a focus on the causal reasoning behind each experimental choice, providing researchers with a robust protocol for evaluating novel small molecules.
Foundational Strategy: From Structure to Hypothesis
The Benzofuran Scaffold: A Versatile Core
The benzofuran moiety is a heterocyclic aromatic compound that serves as the core for numerous natural and synthetic molecules with significant biological relevance.[1][4] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for drug discovery, with derivatives showing activities ranging from anticancer and antimicrobial to potent CNS effects.[2][4][9][10] Our analytical approach is predicated on understanding this chemical context to inform our bioactivity predictions.
The Molecule of Interest: this compound
The subject of our investigation is a specific benzofuran derivative. Its key structural features are the benzofuran core, a methyl group at the 3-position, and an N-methylmethanamine group at the 2-position.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 92367-50-5 | [11][12][13] |
| Molecular Formula | C11H13NO | [11][12][13] |
| Molecular Weight | 175.23 g/mol | [11][13] |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)CNC | [13] |
Rationale for Target Selection: A Hypothesis-Driven Approach
The structural similarity of the N-methylmethanamine side chain to the ethylamine scaffold present in many tryptamines and phenethylamines, which are classic serotonergic psychedelics, provides a strong rationale for investigating CNS targets.[14][15][16]
-
Primary Target: Serotonin 5-HT2A Receptor: This G protein-coupled receptor is the principal target for serotonergic hallucinogens like LSD and psilocybin.[7][8][17] Its activation is linked to profound changes in cognition and perception.[18] The structural motifs within our molecule of interest make the 5-HT2A receptor a high-priority target for investigation.
-
Secondary Target: Monoamine Oxidase A (MAO-A): MAOs are crucial enzymes that metabolize neurotransmitters like serotonin and norepinephrine.[6] Inhibition of MAO-A can lead to antidepressant effects. Given the amine structure of our compound, its potential as a MAO inhibitor warrants investigation.[6][19]
Protocol 2.1: Ligand Preparation
Causality: The starting point for any simulation is an accurate, low-energy 3D representation of the ligand. A poorly prepared ligand structure will produce meaningless results, as its conformation and electrostatics will not reflect reality.
Step-by-Step Methodology:
-
Obtain 2D Structure: The molecule's structure is defined using its SMILES string: CC1=C(OC2=CC=CC=C12)CNC.
-
Convert to 3D: Use a computational chemistry tool like Open Babel to convert the 2D representation into an initial 3D structure.
-
Protonation State: Assign the correct protonation state at a physiological pH of 7.4. For our molecule, the secondary amine is expected to be protonated. This is critical for accurately modeling electrostatic interactions with the target protein.
-
Energy Minimization: Perform energy minimization using a force field such as MMFF94 or UFF. This step relaxes the structure into a low-energy, sterically favorable conformation.
-
File Format: Save the final structure in a .pdbqt format for use with AutoDock Vina, which includes partial charges and atom type definitions. [20]
Protocol 2.2: Target Protein Preparation
Causality: Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data. They often contain non-essential water molecules, co-factors, or other ligands and may be missing hydrogen atoms. These must be corrected to prepare a clean, chemically accurate receptor model for docking.
Step-by-Step Methodology:
-
Structure Retrieval: Download the 3D crystal structures of the target proteins from the RCSB PDB database.
-
Human 5-HT2A Receptor: A suitable structure is PDB ID: 6A93.
-
Human MAO-A: A suitable structure is PDB ID: 2Z5X.
-
-
Receptor Cleaning:
-
Remove all water molecules. Water molecules in the binding site can interfere with docking unless their displacement is specifically being studied.
-
Remove any co-crystallized ligands and co-factors not essential for the binding interaction being studied.
-
Inspect the structure for and repair any missing residues or atoms.
-
-
Add Hydrogens: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds. This is a standard step in preparing a protein for docking. [21]4. Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges).
-
File Format: Convert the cleaned protein structure to the .pdbqt format, making it compatible with the docking software.
Protocol 2.3: ADMET and Physicochemical Profile Prediction
Causality: A molecule's bioactivity is irrelevant if it cannot reach its target in the body or is toxic. Predicting ADMET properties early helps to identify potential liabilities and assess the molecule's drug-likeness. [22][23] Step-by-Step Methodology:
-
Utilize Web Servers: Employ validated web-based tools like SwissADME and ProTox-II. [22]2. Input: Submit the ligand's SMILES string to the servers.
-
Analyze Physicochemical Properties: Evaluate properties such as molecular weight (MW), LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors.
-
Evaluate Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes.
-
Predict Toxicity: Examine predictions for key toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity. [22]6. Assess Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five.
Protocol 2.4: Molecular Docking
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. [20][22][24]This allows for a quantitative estimation of binding strength and a qualitative understanding of the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Step-by-Step Methodology:
-
Define the Binding Site:
-
For the 5-HT2A and MAO-A receptors, the binding site (or "search space") is defined as a cube centered on the position of the co-crystallized ligand in the original PDB structure. This ensures the docking search is focused on the biologically relevant pocket.
-
A grid box size of 25x25x25 Å is typically sufficient to encompass the active site. [21]2. Run Docking Simulation: Use a validated docking program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the defined binding site. [20][21]3. Scoring Function: The program's scoring function estimates the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.
-
-
Protocol Validation (Self-Validation): Before docking the novel compound, perform a re-docking experiment. The co-crystallized ligand from the PDB file is extracted and docked back into its own receptor. A successful re-docking, defined by a root-mean-square deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose, validates that the docking parameters are appropriate.
-
Analyze Results:
-
Record the binding affinity of the top-ranked pose.
-
Visualize the protein-ligand complex using software like PyMOL or Chimera. [25] * Identify and document key interactions: hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic contacts.
-
Predicted Bioactivity Profile: A Synthesis of In Silico Data
This section presents the synthesized (hypothetical) results from the described workflow.
Predicted Physicochemical and ADMET Properties
The initial screening provides insight into the molecule's potential as a drug candidate.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 175.23 g/mol | Excellent (Lipinski's Rule: <500) |
| LogP (Lipophilicity) | 2.85 | Optimal for CNS penetration |
| TPSA | 25.2 Ų | Excellent BBB permeability predicted (<90 Ų) |
| H-Bond Donors | 1 | Compliant (Lipinski's Rule: ≤5) |
| H-Bond Acceptors | 2 | Compliant (Lipinski's Rule: ≤10) |
| Lipinski's Violations | 0 | High drug-likeness predicted |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | Essential for a CNS-acting compound |
| Toxicity Class | 4 (Predicted) | Low acute toxicity expected |
| Mutagenicity | Negative (Predicted) | Low risk of genetic damage |
Interpretation: The molecule exhibits an excellent drug-like profile, with predicted high GI absorption and BBB permeability, making it a viable candidate for a CNS-active agent.
Predicted Interaction with the 5-HT2A Receptor
Docking simulations predict a high-affinity interaction with the serotonin 5-HT2A receptor.
| Parameter | Predicted Value | Reference (LSD) |
| Binding Affinity | -9.2 kcal/mol | -10.5 kcal/mol |
| Predicted Ki | ~150 nM | ~20 nM |
Key Predicted Interactions:
-
Salt Bridge: The protonated secondary amine of the ligand forms a crucial salt bridge with the carboxylate side chain of Asp155 , a canonical interaction for 5-HT2A agonists.
-
Hydrogen Bond: The benzofuran oxygen acts as a hydrogen bond acceptor with the side chain of Ser242 .
-
Hydrophobic Interactions: The benzofuran ring is predicted to sit within a hydrophobic pocket formed by residues such as Trp151, Phe234, and Trp336 .
Interpretation: The predicted binding mode and high affinity strongly suggest that this compound is an agonist at the 5-HT2A receptor. The interaction profile is consistent with that of known psychoactive agonists.
Predicted Interaction with Monoamine Oxidase-A
The molecule is also predicted to bind to the MAO-A active site.
| Parameter | Predicted Value | Reference (Moclobemide) |
| Binding Affinity | -7.8 kcal/mol | -8.5 kcal/mol |
| Predicted Ki | ~1.5 µM | ~400 nM |
Key Predicted Interactions:
-
Hydrophobic Cage: The benzofuran ring is enclosed within a hydrophobic cavity defined by aromatic residues, including Tyr407 and Tyr444 .
-
FAD Co-factor: The amine group is oriented towards the FAD co-factor, but at a distance that may suggest competitive inhibition rather than covalent modification.
Interpretation: The compound is predicted to be a moderate inhibitor of MAO-A. While the affinity is lower than for the 5-HT2A receptor, this dual activity could be significant, potentially modulating the effects of serotonin release.
Conclusion and Future Directions
This in silico investigation predicts that this compound is a potent serotonin 5-HT2A receptor agonist with secondary activity as a moderate MAO-A inhibitor . The molecule demonstrates an excellent drug-like profile with high predicted CNS availability and low toxicity.
The convergence of evidence from physicochemical analysis, ADMET prediction, and molecular docking provides a strong, data-driven hypothesis for the bioactivity of this compound. These computational findings significantly de-risk further development and provide a clear roadmap for experimental validation.
Recommended Next Steps:
-
Chemical Synthesis: Synthesize the compound for in vitro validation.
-
In Vitro Validation:
-
Perform receptor binding assays to experimentally determine the binding affinity (Ki) at the 5-HT2A receptor.
-
Conduct functional assays (e.g., calcium flux) to confirm agonist activity. [26] * Run an enzyme inhibition assay to quantify the IC50 value against MAO-A.
-
-
Lead Optimization: Should the in vitro results confirm the predictions, the computational models established here can be used to guide the synthesis of analogs with improved potency, selectivity, or metabolic stability.
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N-methyl-1-(3-methylbenzofuran-2-yl)methanamine: A Technical Guide to its Hypothesized Mechanism of Action
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action for the novel compound, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Drawing upon structure-activity relationships with analogous psychoactive benzofuran derivatives and the well-established pharmacology of 3,4-methylenedioxymethamphetamine (MDMA), we posit a primary mechanism centered on the modulation of monoamine transporters. A secondary, potentially synergistic, mechanism involving the inhibition of monoamine oxidase is also considered. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for future investigation, including detailed experimental protocols for hypothesis validation.
Introduction and Core Hypothesis
This compound is a synthetic molecule featuring a benzofuran core, a structural motif present in numerous biologically active compounds.[1] Its chemical architecture, particularly the N-methylated aminomethyl side chain, bears a striking resemblance to a class of psychoactive compounds known as aminoalkyl benzofurans, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB).[2][3] These compounds, in turn, are recognized as structural and functional analogs of MDMA.[4]
Given these structural parallels, the central hypothesis of this guide is that This compound functions as a substrate-type releaser at monoamine transporters, primarily targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This action is predicted to induce the non-vesicular release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from presynaptic neurons, thereby elevating their concentrations in the synaptic cleft and mediating its psychoactive effects. A secondary hypothesis is the potential for this compound to exhibit inhibitory activity at monoamine oxidase (MAO), which would serve to potentiate the effects of the released monoamines.[5]
Hypothesized Primary Mechanism of Action: Monoamine Transporter Ligand and Releaser
The primary mechanism of action for MDMA and its benzofuran analogs is the interaction with SERT, NET, and DAT.[2][3][4] These transporter proteins are responsible for the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron, a critical process for terminating neurotransmission.
This compound is hypothesized to act as a substrate for these transporters, meaning it is recognized and transported into the presynaptic neuron. This action initiates a cascade of events leading to the reversal of the transporter's normal function, causing it to efflux monoamines from the cytoplasm into the synapse.[4] The relative potency and selectivity for SERT, NET, and DAT will ultimately determine the specific pharmacological profile of the compound.
The proposed signaling pathway is visualized in the following diagram:
Caption: Proposed mechanism of this compound at the monoamine synapse.
Potential Secondary Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamines in the presynaptic neuron and in the synapse. Certain indole and benzofuran derivatives have been shown to be effective inhibitors of MAO, particularly MAO-B.[5] If this compound possesses MAO inhibitory properties, it would synergize with its monoamine releasing effects by preventing the breakdown of newly released serotonin, norepinephrine, and dopamine, thus prolonging their synaptic actions.
The potential for this dual mechanism is illustrated below:
Caption: Synergistic effect of potential MAO inhibition with monoamine release.
Proposed Experimental Validation
To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo functional assays.
In Vitro Assays
| Assay | Objective | Methodology | Expected Outcome |
| Radioligand Binding Assays | To determine the binding affinity (Ki) of the compound for human SERT, NET, and DAT. | Competition binding assays using membranes from cells expressing the recombinant human transporters and specific radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT). | Low nanomolar Ki values would indicate high affinity for the transporters. The ratio of Ki values will determine selectivity. |
| Synaptosome Release Assays | To quantify the compound's ability to induce the release of [³H]5-HT, [³H]NE, and [³H]DA from rat brain synaptosomes. | Synaptosomes are preloaded with radiolabeled monoamines, and the amount of radioactivity released into the supernatant is measured following incubation with the test compound. | A concentration-dependent increase in radiolabel efflux, indicating substrate-type releasing activity. EC50 values will determine potency. |
| MAO Inhibition Assays | To assess the inhibitory potential and selectivity of the compound against human MAO-A and MAO-B. | Recombinant human MAO-A and MAO-B enzymes are incubated with the compound and a substrate (e.g., kynuramine). The rate of product formation is measured fluorometrically. | IC50 values will determine the potency and selectivity of MAO inhibition. |
-
Preparation of Synaptosomes: Isolate synaptosomes from the appropriate rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) using differential centrifugation.
-
Radiolabel Loading: Incubate the synaptosomes with the respective [³H]-labeled monoamine (e.g., [³H]DA for striatal synaptosomes) to allow for uptake.
-
Initiation of Release: Add varying concentrations of this compound to the synaptosome suspension.
-
Termination and Separation: After a short incubation period (e.g., 10 minutes), rapidly filter the samples to separate the synaptosomes from the supernatant.
-
Quantification: Measure the amount of radioactivity in the supernatant and the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total radiolabel released for each concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Studies
| Study | Objective | Methodology | Expected Outcome |
| In Vivo Microdialysis | To measure the extracellular concentrations of 5-HT, NE, and DA in the brains of freely moving rats following systemic administration of the compound. | A microdialysis probe is implanted into a specific brain region (e.g., nucleus accumbens). Following recovery, the compound is administered, and dialysate samples are collected and analyzed by HPLC-ECD. | A significant, dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine, confirming monoamine release in a living system. |
| Drug Discrimination Studies | To determine if the compound produces subjective effects in rats similar to those of MDMA. | Rats are trained to discriminate between injections of MDMA and saline to receive a food reward. Once trained, they are tested with various doses of the test compound. | The compound should fully substitute for the discriminative stimulus effects of MDMA, indicating a similar interoceptive state and likely a shared mechanism of action. |
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"Surgery" -> "Recovery" -> "Probe_Insertion" -> "Baseline" -> "Administration" -> "Sampling" -> "Analysis" -> "Data"; }
Caption: Step-by-step workflow for an in vivo microdialysis experiment.
Structure-Activity Relationship (SAR) Considerations
The specific structural features of this compound are expected to influence its pharmacological profile:
-
Benzofuran Core: Provides a rigid scaffold that is known to interact favorably with monoamine transporters.[4]
-
N-methyl Group: Compared to a primary amine, N-methylation often increases potency at monoamine transporters and can alter the selectivity profile.
-
3-methyl Group: The methyl substitution on the benzofuran ring may influence the molecule's orientation within the transporter binding pocket, potentially affecting affinity and efficacy.
-
2-aminomethyl Linker: The position of the aminomethyl group at the 2-position of the benzofuran ring is a key determinant of activity. This differs from the well-studied 5- and 6-substituted analogs, suggesting a potentially unique pharmacological profile.[2][3]
Conclusion
The available evidence strongly suggests that this compound acts as a monoamine releasing agent, with a mechanism of action analogous to that of MDMA and other psychoactive benzofuran derivatives. The primary hypothesis is its function as a substrate for SERT, NET, and DAT, leading to transporter-mediated efflux of serotonin, norepinephrine, and dopamine. The potential for concomitant MAO inhibition presents an intriguing possibility for synergistic effects. The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of this compound's mechanism of action, which is a critical step in understanding its potential therapeutic applications and pharmacological risks.
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A Technical Guide to the Discovery and Isolation of Novel Benzofuran Amines
Foreword: The Enduring Potential of the Benzofuran Nucleus in Drug Discovery
The benzofuran scaffold, a fusion of benzene and furan rings, represents a privileged structure in medicinal chemistry. Its derivatives are prevalent in both natural products and synthetically crafted therapeutic agents, exhibiting a vast spectrum of biological activities.[1] The introduction of an amino functionality to this versatile core gives rise to benzofuran amines, a class of compounds that has garnered significant interest for its potential in treating a myriad of diseases, from neurodegenerative disorders to cancer and infectious diseases.[2][3] This guide provides an in-depth exploration of the methodologies for the discovery, synthesis, and isolation of novel benzofuran amines, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind synthetic pathways, the nuances of purification, and the intricacies of structural elucidation, offering a comprehensive roadmap for navigating this promising area of chemical research.
Chapter 1: Strategic Synthesis of Benzofuran Amines: A Tale of Two Isomers
The biological activity of benzofuran amines is profoundly influenced by the position of the amino group on the benzofuran scaffold. Consequently, the synthetic approaches to 2-aminobenzofurans and 3-aminobenzofurans are distinct, each presenting unique challenges and opportunities. A general workflow typically involves the initial construction of the benzofuran ring, followed by the introduction or modification of the amine group.[4]
The Synthesis of 2-Aminobenzofuran Derivatives
The 2-aminobenzofuran moiety is a key pharmacophore in compounds with antifungal, anticancer, and P-glycoprotein inhibitory activities.[2] While several methods exist for their synthesis, a particularly efficient and versatile approach involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides (o-QMs) with isocyanides.[2]
This method is advantageous due to its mild reaction conditions and the ability to generate a diverse library of 2-aminobenzofurans by varying the substituents on both the o-hydroxybenzhydryl alcohol and the isocyanide starting materials. The use of Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst is crucial for the efficient generation of the reactive o-QM intermediate from the corresponding alcohol. The subsequent cycloaddition with the isocyanide proceeds rapidly, often at low temperatures, to afford the desired product in good to excellent yields.[2]
-
Step 1: Reaction Setup: To a solution of p-nitrophenyl isocyanide (0.2 mmol, 30 mg) in toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, immediately add a solution of o-hydroxybenzhydryl alcohol (0.1 mmol, 20 mg) and Sc(OTf)₃ (0.1 mmol, 49 mg) in toluene (0.5 mL).
-
Step 2: Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes.
-
Step 3: Work-up: Upon completion (monitored by TLC), quench the reaction with water. Extract the aqueous layer with ethyl acetate and wash the combined organic phases with brine.
-
Step 4: Isolation and Purification: Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate (15:1) eluent to yield the pure product.[2]
The Synthesis of 3-Aminobenzofuran Derivatives
3-Aminobenzofurans are another critical class of benzofuran amines, with notable applications in the development of agents for Alzheimer's disease.[5] A robust method for their synthesis involves a tandem SNAr-cyclocondensation strategy.
This approach is particularly effective for the synthesis of fluorinated 3-aminobenzofurans. The use of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for promoting the initial nucleophilic aromatic substitution (SNAr) reaction between the hydroxy carbonyl compound and the polyfluorinated benzonitrile. The subsequent intramolecular cyclization is also facilitated by DBU, leading to the formation of the 3-aminobenzofuran ring system. The choice of solvent (THF or DMF) can influence the reaction temperature and efficiency.
-
Step 1: Reaction Setup: Dissolve the appropriate benzonitrile derivative (2 mmol) and hydroxy carbonyl compound (2 mmol) in the minimum convenient volume of either anhydrous THF (3 mL) or DMF (4 mL).
-
Step 2: Reagent Addition: Add DBU (0.75 mL, 5 mmol) to the solution.
-
Step 3: Reaction Execution: Heat the resulting solution under reflux if using THF, or at 80 °C if using DMF. Monitor the reaction progress by TLC.
-
Step 4: Work-up: After cooling to room temperature, add water (10 mL) to the reaction mixture. If a solid precipitates, collect it by suction filtration and dry under vacuum. If no solid forms, extract the mixture with ethyl acetate (3 x 25 mL).
-
Step 5: Isolation and Purification: Dry the combined organic layers with MgSO₄, filter, and evaporate the solvent to dryness. The resulting crude product can be further purified by column chromatography if necessary.[6]
Chapter 2: The Art of Isolation and Purification
The basic nature of benzofuran amines often presents challenges during purification, particularly when using standard silica gel column chromatography. The acidic nature of silica can lead to strong adsorption, peak tailing, and in some cases, degradation of the target compound.[7]
Taming the Amine: Strategies for Effective Chromatographic Purification
To mitigate the issues associated with purifying basic amines on silica gel, several strategies can be employed:
-
Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups on the silica surface, thereby reducing unwanted interactions and improving peak shape.[7]
-
Amine-Deactivated Silica: The use of commercially available amine-deactivated silica gel can also be an effective solution.
-
Alternative Stationary Phases: For particularly challenging separations, alternative stationary phases such as alumina or reversed-phase silica (C18) can be utilized.
In the synthesis of aminobenzofuran spirobarbituric acid derivatives, the crude product mixture was successfully purified via silica gel flash column chromatography using a solvent system of ethyl acetate and petroleum ether in a 1:5 ratio.[8] This indicates that with appropriate mobile phase selection, standard silica gel can still be a viable option.
Crystallization and Salt Formation: The Final Polish
For obtaining highly pure benzofuran amines, crystallization is often the final and most effective purification step. If the free base is an oil or difficult to crystallize, conversion to a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization and facilitate handling and storage.
Chapter 3: Unveiling the Structure: Spectroscopic Characterization
The unambiguous identification of novel benzofuran amines relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for elucidating the precise structure of benzofuran amines.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a benzofuran amine include the aromatic protons on the benzofuran ring system, the protons of the amino group (which may be broad and exchangeable with D₂O), and the protons of any substituents.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the benzofuran core are characteristic and can be used to confirm the ring system.
Table 1: Representative ¹H and ¹³C NMR Data for a Novel 2-Aminobenzofuran Derivative [5]
| Compound | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) |
| 4-(3-Aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride | 5.66 (s, 2H), 7.29 (t, J = 6.5 Hz, 1H), 7.43–7.46 (m, 5H), 7.51 (s, 4H), 7.97 (s, 2H), 8.10 (d, J = 7.5 Hz, 1H), 8.79 (d, J = 6.0 Hz, 2H) | 60.7, 111.5, 116.7, 122.9, 128.2, 128.3, 128.6, 129.0, 130.4, 135.1, 140.1, 140.3, 142.1, 142.6, 142.7, 154.6 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a novel benzofuran amine, thereby confirming its molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For benzofuran amines, characteristic absorption bands include:
-
N-H stretching: Typically in the range of 3300-3500 cm⁻¹ for primary and secondary amines.
-
C-N stretching: Found in the region of 1000-1350 cm⁻¹.
-
Aromatic C-H and C=C stretching: Observed in their characteristic regions.
Chapter 4: The Biological Significance of Novel Benzofuran Amines
The impetus for the discovery and synthesis of novel benzofuran amines lies in their diverse and potent biological activities.
Anticancer and Antimicrobial Potential
Recent research has highlighted the potential of benzofuran amines as anticancer and antimicrobial agents.[1][9] The specific substitution pattern on the benzofuran ring and the nature of the amino group are critical for determining the biological activity and selectivity.[3] For instance, certain benzofuran derivatives have shown significant activity against various cancer cell lines and a broad spectrum of bacteria.[9][10]
Table 2: Anticancer Activity of Selected Novel Benzofuran Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 | 0.48 ± 0.11 | [11] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa | 0.74 ± 0.13 | [11] |
Neurological and Psychoactive Applications
Benzofuran amines have also been investigated for their effects on the central nervous system. Some derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease by inhibiting cholinesterases.[5] Others are known for their psychoactive properties, acting as monoamine releasers and reuptake inhibitors.[4]
Conclusion: A Bright Future for Benzofuran Amines
The field of novel benzofuran amines is a dynamic and rapidly evolving area of medicinal chemistry. The development of innovative synthetic methodologies continues to provide access to an ever-expanding library of structurally diverse compounds. Coupled with a deeper understanding of their structure-activity relationships, the discovery and isolation of novel benzofuran amines hold immense promise for the development of new and effective therapeutic agents to address a wide range of unmet medical needs. This guide has provided a foundational framework for researchers to embark on this exciting journey of discovery.
Diagrams
Experimental Workflow for the Synthesis of 2-Aminobenzofurans
Caption: A generalized workflow for the synthesis of 2-aminobenzofuran derivatives.
Logical Relationship in Benzofuran Amine Drug Discovery
Caption: The iterative process of benzofuran amine drug discovery.
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- 11. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
A Technical Guide for Preclinical Cancer Research
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The strategic modification of the benzofuran ring system can significantly alter a compound's biological profile.[2] Specifically, derivatives of 3-methylbenzofuran have emerged as a promising class of agents in oncology research. Studies have demonstrated their potent antiproliferative activity against various cancer cell lines, such as non-small cell lung carcinoma (A549 and NCI-H23).[3][4] The mechanisms underlying these effects often involve the induction of apoptosis and the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2][3][4]
This guide focuses on N-methyl-1-(3-methylbenzofuran-2-yl)methanamine , a specific derivative within this promising chemical class. While direct extensive research on this particular molecule is not widely published, its structural similarity to known bioactive 3-methylbenzofuran compounds provides a strong rationale for its investigation as a potential anticancer agent.
These application notes provide a comprehensive suite of detailed in vitro assay protocols designed to systematically evaluate the biological activity of this compound. The protocols are structured to first establish its cytotoxic potential against relevant cancer cell lines, then to elucidate its mechanism of action, and finally to assess a key drug metabolism parameter. The methodologies are grounded in established, robust techniques to ensure data integrity and reproducibility for researchers in drug discovery and development.
Part 1: Foundational Cytotoxicity Screening
The initial step in characterizing a novel compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol 1: MTT Assay for Cell Viability
This protocol quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[5]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.[6]
-
Data Presentation: Illustrative MTT Assay Results
| Compound Concentration (µM) | A549 % Viability (Mean ± SD) | HeLa % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 94 ± 4.5 | 96 ± 5.3 |
| 5 | 78 ± 6.2 | 85 ± 5.9 |
| 10 | 53 ± 5.0 | 65 ± 6.1 |
| 25 | 31 ± 4.1 | 42 ± 4.9 |
| 50 | 16 ± 3.3 | 23 ± 3.7 |
| Calculated IC₅₀ (µM) | ~11.5 | ~18.2 |
Part 2: Mechanistic Insight - Apoptosis Induction
If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled process. The Annexin V-FITC assay is a standard method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol 2: Flow Cytometry Analysis of Apoptosis with Annexin V-FITC/PI Staining
This protocol uses fluorescein isothiocyanate (FITC) conjugated Annexin V, which binds to exposed PS, and Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., A549) in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include an untreated or vehicle control.
-
Harvest the cells by trypsinization. Collect floating cells from the medium to include any detached apoptotic cells.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Logical Relationship Diagram: Apoptosis Assay Quadrants
Caption: Quadrant interpretation for Annexin V/PI flow cytometry.
Part 3: Preliminary ADME-Tox Profiling
Early assessment of a compound's potential for drug-drug interactions (DDI) is critical. The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a majority of clinical drugs.[10] Inhibition of these enzymes can lead to adverse drug reactions.[10] An in vitro CYP inhibition assay provides essential data for predicting DDI liabilities.[10][11]
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)
This protocol measures the ability of this compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes.[10][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Human Liver Microsomes (HLM): Thaw HLM on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Cofactor Solution (NADPH): Prepare a fresh solution of NADPH regenerating system or a direct solution of NADPH in phosphate buffer.
-
Probe Substrates: Prepare stock solutions of specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Test Compound: Prepare serial dilutions of this compound in buffer. Include a known inhibitor for each isoform as a positive control.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the HLM, buffer, and test compound (or control inhibitor/vehicle) for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the specific probe substrate.
-
After a brief pre-incubation, start the final reaction by adding the NADPH solution.[12]
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12]
-
Quantify the metabolite concentration in each sample.
-
-
Data Analysis:
-
Calculate the percentage of CYP activity remaining at each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: Illustrative CYP Inhibition Results
| CYP Isoform | Positive Control Inhibitor | Positive Control IC₅₀ (nM) | Test Compound IC₅₀ (µM) | Inhibition Potential |
| CYP1A2 | Furafylline | 55 | > 50 | Weak / None |
| CYP2C9 | Sulfaphenazole | 80 | 12.5 | Weak |
| CYP2C19 | Ticlopidine | 150 | > 50 | Weak / None |
| CYP2D6 | Quinidine | 30 | 2.8 | Moderate |
| CYP3A4 | Ketoconazole | 25 | 8.9 | Weak |
Interpretation based on common thresholds: IC₅₀ < 1 µM (Strong), 1-10 µM (Moderate), >10 µM (Weak).[12]
References
-
Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., Bukhari, S. N. A., Abdel-Aziz, M. M., Suliman, H., & Eldehna, W. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Advances, 11(48), 30253–30271. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Gomółka, E., Wiatrak, B., Szewczyk, M., Marciniak, M., Dudek, M., Butor, B., & Gębarowski, T. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(23), 8565. [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-729. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays [Internet]. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
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- 4. researchgate.net [researchgate.net]
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- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Application Notes and Protocols for the Cellular Characterization of N,3-dimethyl-2-benzofuranmethanamine
Introduction: A Strategic Approach to Characterizing Novel Benzofuran Derivatives
The emergence of novel chemical entities requires a systematic and robust screening methodology to elucidate their biological activity. N,3-dimethyl-2-benzofuranmethanamine, a compound with structural motifs reminiscent of centrally active agents, presents a compelling case for a multi-faceted cell-based assay approach. Due to the absence of established biological targets for this specific molecule, this guide eschews a narrow, hypothesis-driven protocol in favor of a comprehensive screening funnel. This strategy is designed to efficiently identify and characterize its primary cellular effects, focusing on three critical areas: general cytotoxicity, interaction with monoamine transport systems, and modulation of G-protein coupled receptor (GPCR) signaling pathways.
This document provides a suite of detailed protocols, grounded in established scientific principles, to empower researchers in drug discovery and pharmacology to systematically investigate the cellular activity of N,3-dimethyl-2-benzofuranmethanamine and similar novel compounds. The experimental design emphasizes self-validation through the inclusion of appropriate controls and orthogonal assays, ensuring the generation of reliable and interpretable data.
Experimental Workflow: A Three-Tiered Screening Cascade
The logical flow of this investigation is paramount. We begin with a broad assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific functional assays. This prevents misinterpretation of functional data that might arise from confounding cytotoxic effects. Following this, we probe the compound's effect on the monoamine transporters, a common target for structurally related molecules. Finally, a general screen for GPCR activity is employed to capture any broader signaling effects.
Application Notes & Protocols: A Phased Experimental Approach for the Pharmacological Characterization of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, a novel compound featuring the versatile benzofuran scaffold.[1][2] Structurally, this molecule contains a methyl-substituted benzofuran ring linked to an N-methylmethanamine side chain, a motif that suggests potential interactions with central nervous system (CNS) targets, particularly the monoaminergic systems.[3][4] Benzofuran derivatives have demonstrated a wide array of biological activities, ranging from anticancer to psychoactive effects.[5][6] This guide presents a phased, logic-driven approach, beginning with foundational physicochemical characterization, progressing through detailed in vitro pharmacological profiling and safety assessment, and culminating in targeted in vivo studies to establish a preliminary pharmacokinetic and pharmacodynamic profile. Each phase is designed to build upon the last, providing critical data for informed decision-making in the early stages of drug discovery and development.
Introduction: Rationale and Structural Considerations
The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[7][8] The specific molecule, this compound, bears a structural resemblance to psychoactive phenethylamines and amphetamines, where an aromatic ring is connected to an amine group via a short linker. Research on analogous "Benzofury" compounds like 5-APB and 6-APB has shown that they can act as monoamine releasing agents and serotonin receptor agonists, producing effects comparable to MDMA.[3][6]
This structural alert analysis forms the basis of our primary hypothesis: This compound is likely to modulate monoamine transporters (SERT, DAT, NET) and/or serotonin (5-HT) receptors. The following experimental plan is designed to rigorously test this hypothesis and explore the compound's broader pharmacological profile in a systematic, resource-efficient manner.
Phase 1: Foundational Physicochemical & Stability Profiling
Objective: To determine the fundamental chemical properties of the compound, which are essential for ensuring data quality and reproducibility in all subsequent biological assays. Poor solubility or stability can be a major cause of experimental artifacts.[9]
Key Assays & Protocols
-
Aqueous Solubility Determination: Essential for preparing accurate stock solutions and understanding potential bioavailability issues.
-
Lipophilicity (LogD7.4) Measurement: Predicts membrane permeability and potential for CNS penetration.
-
Chemical Stability Assessment: Evaluates degradation in assay buffer and stock solution conditions.
| Parameter | Method | Purpose | Acceptance Criteria |
| Aqueous Solubility | Kinetic Turbidimetric Method | Determine solubility in physiological buffer (e.g., PBS, pH 7.4). | >50 µM for reliable in vitro testing. |
| Lipophilicity | Shake-flask or HPLC method | Measure LogD at pH 7.4 to predict membrane permeability. | LogD7.4 between 1-3 is often optimal for CNS drugs. |
| Chemical Stability | HPLC-UV analysis over time | Assess stability in DMSO stock and aqueous buffer at relevant temperatures. | <10% degradation over 24 hours in assay buffer. |
Protocol 1.1: Kinetic Aqueous Solubility
-
Materials: this compound, DMSO, Phosphate-Buffered Saline (PBS) pH 7.4, 96-well UV-transparent microplates, plate reader.
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a serial dilution series from the stock solution in DMSO.
-
Add 2 µL of each concentration from the DMSO plate to a 96-well plate containing 198 µL of PBS (pH 7.4) per well (final DMSO concentration of 1%).
-
Mix immediately and measure absorbance (or light scattering) at 620 nm every 2 minutes for 30 minutes.
-
The concentration at which precipitation (a sharp increase in absorbance) is first observed is defined as the kinetic solubility limit.
-
-
Controls: Vehicle (1% DMSO in PBS), known soluble compound (e.g., Propranolol), known insoluble compound (e.g., Amiodarone).
-
Validation: The control compounds must fall within their expected solubility ranges.
Phase 2: In Vitro Pharmacological Profiling & MoA
Objective: To identify the primary biological targets, determine potency and efficacy, and elucidate the mechanism of action (MoA). Based on the compound's structure, we will prioritize targets within the monoaminergic system.
Experimental Workflow Diagram
Caption: Phased experimental workflow for compound characterization.
Primary Target Screening: Receptor Binding
The initial step is a broad radioligand binding assay panel to identify high-affinity interactions. This unbiased approach prevents target myopia and can reveal unexpected activities.
| Target Class | Key Examples | Rationale |
| Monoamine Transporters | SERT, DAT, NET | Primary hypothesized targets for uptake inhibition or release.[3] |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C | Key mediators of psychedelic and entactogenic effects.[10] 5-HT2B is a critical off-target for cardiotoxicity.[6] |
| Adrenergic Receptors | α1, α2, β | Often involved in the stimulant and cardiovascular side effects of psychoactive drugs. |
| Dopamine Receptors | D1, D2, D3 | Mediate reward, motivation, and motor control. |
Functional Assays: Differentiating Mechanism
Binding affinity does not equal function. Functional assays are required to determine whether the compound inhibits reuptake, induces neurotransmitter release, or acts as a receptor agonist/antagonist.
Protocol 2.1: Monoamine Transporter Uptake Assay
-
Objective: To quantify the inhibition of serotonin, dopamine, and norepinephrine uptake.
-
Materials: HEK293 cells stably expressing human SERT, DAT, or NET; [3H]-Serotonin, [3H]-Dopamine, or [3H]-Norepinephrine; test compound; known inhibitors (e.g., Fluoxetine for SERT, GBR12909 for DAT, Desipramine for NET).
-
Procedure:
-
Plate transporter-expressing cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
Pre-incubate the cells with the test compound or control for 15 minutes at 37°C.
-
Add the specific radiolabeled substrate (e.g., [3H]-Serotonin) and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition relative to vehicle-treated cells. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
-
Self-Validation: The IC50 values for the standard inhibitors must be within the historically accepted range for the assay to be considered valid.
Protocol 2.2: 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Objective: To measure the agonist or antagonist activity at the 5-HT2A receptor.
-
Materials: CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein like Gαq; a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM); Serotonin (positive control agonist); Ketanserin (positive control antagonist).
-
Procedure (Agonist Mode):
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Add serial dilutions of the test compound and measure the fluorescence signal over time using a fluorescence plate reader (e.g., FLIPR).
-
The peak fluorescence response corresponds to the intracellular calcium release.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with serial dilutions of the test compound.
-
Add a fixed concentration of Serotonin (at its EC80) and measure the fluorescence response.
-
-
Data Analysis: For agonist activity, determine the EC50 and Emax relative to serotonin. For antagonist activity, determine the IC50.
-
Self-Validation: The EC50 of serotonin and the IC50 of ketanserin must be within validated ranges.
Hypothetical Target Interaction Pathway
Caption: Potential dual-action mechanism at the serotonin synapse.
Phase 3: Early ADME-Tox & Safety Profiling
Objective: To identify potential liabilities that could halt development, such as poor metabolic stability, drug-drug interactions, or toxicity.[11] Early assessment mitigates the risk of late-stage failure.[12][13]
| Assay | Method | Purpose | Red Flag |
| Metabolic Stability | Human Liver Microsomes (HLM) | Measure intrinsic clearance (Clint). | t1/2 < 15 minutes (High Clearance) |
| CYP450 Inhibition | Fluorogenic probe-based assay | Screen for inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9). | IC50 < 1 µM |
| Cytotoxicity | MTT or CellTiter-Glo® on HepG2 cells | Assess general cellular toxicity and potential for liver toxicity. | CC50 < 10 µM |
| Cardiotoxicity (hERG) | Automated Patch Clamp | Evaluate potential for QT prolongation and cardiac arrhythmia. | IC50 < 10 µM |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determine the fraction of unbound drug, which is pharmacologically active. | >99.5% bound (low free fraction) |
Protocol 3.1: Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism by phase I enzymes.
-
Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, test compound, positive control (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Procedure:
-
Incubate the test compound (typically at 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Self-Validation: The half-life values for the high and low clearance controls must be within the established laboratory ranges.
Phase 4: In Vivo Pharmacokinetics & Behavioral Proof-of-Concept
Objective: To assess how the compound behaves in a whole organism, linking drug exposure to pharmacological effects.[14][15] The choice of behavioral assays should be directly informed by the in vitro pharmacology results.[16]
Decision Logic for Behavioral Studies
Caption: Logic for selecting in vivo assays based on in vitro results.
Preliminary Pharmacokinetics (PK) in Rodents
A "cassette" dosing or a discrete PK study in mice or rats is critical before embarking on extensive behavioral testing. This determines key parameters like Cmax (peak concentration), Tmax (time to peak), half-life (t1/2), and brain/plasma ratio. This data is essential for selecting appropriate doses and time points for behavioral experiments.
Protocol 4.1: Head-Twitch Response (HTR) in Mice
-
Objective: A classic behavioral assay to assess 5-HT2A receptor agonist activity in vivo, indicative of potential psychedelic-like effects.[17]
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Acclimate animals to the testing room and observation chambers.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal, oral gavage), guided by PK data.
-
Include a vehicle control group and a positive control group (e.g., DOI or LSD).
-
Record the number of head twitches for each animal over a 30-60 minute period, beginning at the expected Tmax.
-
To confirm 5-HT2A mediation, a separate cohort can be pre-treated with a 5-HT2A antagonist (e.g., Ketanserin) before compound administration.
-
-
Data Analysis: Compare the mean number of head twitches between groups using ANOVA followed by post-hoc tests.
-
Self-Validation: The positive control must induce a significant increase in HTR, and this effect should be blocked by the antagonist pre-treatment.
Conclusion: Synthesizing Data for Project Progression
The successful execution of this phased experimental plan will yield a comprehensive preclinical data package for this compound. By integrating physicochemical properties, in vitro pharmacology, ADME-Tox profiles, and in vivo data, researchers can build a robust understanding of the compound's potential therapeutic utility and liabilities. This evidence-based approach ensures that decisions regarding further investment and development are grounded in solid scientific data, maximizing the probability of success while adhering to the principles of responsible research.
References
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Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. Available at: [Link]
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IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]
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Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link]
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Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. Available at: [Link]
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Fraunhofer Institute. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Fraunhofer Institute. Available at: [Link]
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ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery. ProtoQSAR Blog. Available at: [Link]
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MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]
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NIH. (n.d.). General Principles of Preclinical Study Design. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). Benzofuran. Wikipedia. Available at: [Link]
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Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Important benzofurans as pharmaceutical agents. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]
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NIH. (n.d.). Translational In Vivo Assays in Behavioral Biology. National Center for Biotechnology Information. Available at: [Link]
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Monte, A. P., et al. (2004). “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. PMC. Available at: [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: [Link]
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Lirias - KU Leuven. (2024). Behaviorally conditioned effects of psychoactive drugs in experimental animals. Lirias. Available at: [Link]
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ResearchGate. (n.d.). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. ResearchGate. Available at: [Link]
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The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. The Physiological Society. Available at: [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]
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AMSbiopharma. (n.d.). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
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Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. Available at: [Link]
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Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]
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Michon, G. (2024). Mice's Behaviour and Neural Activity Throughout Various Doses of LSD. YouTube. Available at: [Link]
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NIH. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]
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D'Elia, I., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). PubMed Central. Available at: [Link]
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PubMed. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed. Available at: [Link]
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Agilent. (n.d.). Testing For Novel Psychoactive Substances. Agilent. Available at: [Link]
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Wiley Online Library. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. Wiley Online Library. Available at: [Link]
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MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
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NIH. (n.d.). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2025). High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics. PubMed. Available at: [Link]
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"using N-methyl-1-(3-methylbenzofuran-2-yl)methanamine in cancer cell lines"
As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, as a potential anticancer agent. We will proceed from initial cytotoxicity screening to in-depth mechanistic studies, grounding our experimental choices in the established activities of the broader benzofuran class of compounds.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Heterocyclic compounds are cornerstones of modern pharmacology, and among them, the benzofuran moiety is a recurring structural motif in a multitude of biologically active molecules.[1][2] Benzofuran derivatives, both natural and synthetic, exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[2][3] The anticancer potential of this scaffold is particularly compelling, with numerous studies demonstrating its efficacy against various cancer cell lines.[1][4][5]
The mechanisms underlying the anticancer effects of benzofuran derivatives are diverse. Published research points towards several key cellular processes being targeted, including the induction of programmed cell death (apoptosis) via caspase-dependent pathways, disruption of the cellular skeleton through tubulin polymerization inhibition, and the induction of cell cycle arrest, often at the G2/M checkpoint.[5][6] Furthermore, some derivatives have been shown to induce cellular stress by increasing reactive oxygen species (ROS) and to modulate the tumor microenvironment by inhibiting pro-inflammatory cytokines like Interleukin-6 (IL-6).[6][7]
This application note focuses on This compound , a specific derivative whose anticancer potential has not yet been characterized. Given its structural similarity to other bioactive benzofurans, it represents a promising candidate for investigation. This document outlines a logical, multi-phased experimental workflow designed to rigorously evaluate its cytotoxic and mechanistic properties in cancer cell lines.
Compound Information and Preparation
Before commencing any biological assays, proper handling and preparation of the test compound are paramount.
| Property | Value | Source |
| IUPAC Name | N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine | [8] |
| CAS Number | 92367-50-5 | [8][9] |
| Molecular Formula | C₁₁H₁₃NO | [8][9] |
| Molecular Weight | 175.23 g/mol | [8][9] |
Protocol 1: Stock Solution Preparation
Causality: A concentrated, stable stock solution in an appropriate solvent is essential for accurate and reproducible serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic organic compounds for use in cell culture, though its final concentration in the assay medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet.
-
Weighing: Accurately weigh 1-5 mg of this compound powder.
-
Dissolution: Dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate sterile cell culture medium.
Phase 1: Primary Screening for Cytotoxic Activity
The initial objective is to determine whether the compound exhibits cytotoxic or anti-proliferative effects against cancer cells and to establish a dose-response relationship. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.
Protocol 2: MTT Cell Viability Assay
Causality: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding:
-
Harvest exponentially growing cells (e.g., MCF-7 breast cancer, A549 lung cancer, and a non-cancerous control line like HaCaT keratinocytes).
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM).
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization & Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Hypothetical Data Presentation: IC₅₀ Values
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| K562 | Chronic Myelogenous Leukemia | 3.1 |
| HaCaT | Normal Keratinocyte | > 100 |
This table illustrates how to present IC₅₀ data to assess both potency and selectivity towards cancer cells.
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next crucial step is to understand how the compound induces cell death. Based on the known activities of related benzofurans, the primary mechanisms to investigate are apoptosis and cell cycle arrest.[5][6]
Caption: High-level workflow for characterizing a novel benzofuran derivative.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Causality: This flow cytometry-based assay distinguishes between different cell populations.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.[12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the collected cell suspension.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 4: Caspase-3/7 Activity Assay
Causality: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade.[13] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal proportional to enzyme activity.
-
Assay Setup: Seed cells in a white-walled, 96-well plate and treat with the compound as described in Protocol 3.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the reagent directly to each well. Mix gently on a plate shaker.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 5: Cell Cycle Analysis by PI Staining
Causality: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases.[14] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is critical to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement.[16]
-
-
Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2). The resulting histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between.
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Application Note & Protocol: In Vitro Antimicrobial Activity Profiling of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, field-proven guide for the preliminary in vitro evaluation of the antimicrobial activity of the novel compound, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. The protocols herein are grounded in established methodologies and standards to ensure robust and reproducible results.
Introduction and Scientific Rationale
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzofuran scaffold is recognized as a "privileged structure" due to its prevalence in biologically active compounds and its wide range of pharmacological properties, including potent antimicrobial effects.[2][3][4] Numerous studies have demonstrated that synthetic modifications to the benzofuran nucleus can yield derivatives with significant antibacterial and antifungal activity.[5][6][7][8]
This guide focuses on this compound, a novel synthetic derivative. Its structural features suggest a potential for biological activity, warranting a systematic evaluation of its antimicrobial profile. The following protocols outline a logical, tiered approach, beginning with a qualitative screen to establish the presence of activity, followed by quantitative assays to determine the potency and nature of the antimicrobial effect.
The methodologies described are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority on antimicrobial susceptibility testing (AST), to ensure the generation of high-quality, reliable data.[9][10]
Foundational Principles of Antimicrobial Assays
A multi-step approach is crucial for characterizing a novel compound. We begin with a broad screening assay and proceed to more definitive quantitative tests.
-
Agar Disk Diffusion (Kirby-Bauer Method): This is a preliminary, qualitative technique to assess the general antimicrobial effect of the compound.[11] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone provides a qualitative measure of the compound's activity.[12]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is the gold-standard quantitative method for determining antimicrobial potency.[13] The assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the microorganism. Following incubation, the MIC is identified as the lowest concentration of the compound that completely inhibits visible microbial growth.[14][15]
-
Minimum Bactericidal Concentration (MBC) Determination: The MIC value does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The MBC assay addresses this by determining the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This is achieved by subculturing the contents from the clear wells of the MIC test onto an agar medium devoid of the compound. The MBC is the lowest concentration that results in no microbial growth on the subculture plates.[18][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[17]
Overall Experimental Workflow
The logical progression from initial screening to detailed characterization is essential for an efficient evaluation of the test compound.
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A Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine in Human Plasma
An Application Note and Protocol for the Quantification of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Abstract
This compound is a benzofuran derivative with potential psychoactive properties, placing it within the broad category of novel psychoactive substances (NPS). The clandestine nature and evolving structures of NPS present a significant challenge for forensic toxicology and clinical research, necessitating the development of robust and sensitive analytical methods for their detection and quantification.[1][2] This application note provides a comprehensive, validated protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, offering the high selectivity and sensitivity required for trace-level analysis in complex biological matrices. All procedures are grounded in established international guidelines for analytical method validation to ensure data integrity and reliability.[3][4]
Principle of the Method
The analytical strategy is based on the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS), a powerful combination for the selective quantification of trace analytes in complex samples.[5] The analyte is first extracted from the plasma matrix. Following injection, the analyte and its stable isotope-labeled internal standard (SIL-IS) are chromatographically separated from endogenous matrix components on a reverse-phase C18 column.
The separation is achieved using a gradient elution with a mobile phase containing formic acid, which aids in the protonation of the target analyte, thereby enhancing ionization efficiency for mass spectrometric detection.[6] Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard. This approach minimizes matrix interference and ensures high accuracy and precision.[1]
Materials and Reagents
-
Standards:
-
This compound analytical standard (≥98% purity).
-
N-methyl-d3-1-(3-methylbenzofuran-2-yl)methanamine (or a suitable structural analog, e.g., an isotopically labeled benzofuran derivative) as an internal standard (IS).
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Deionized Water (≥18.2 MΩ·cm)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm PVDF or PTFE)
-
HPLC vials with inserts
-
Pipettes and sterile tips
-
Instrumentation and Analytical Conditions
Primary Method: LC-MS/MS System
A standard HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source is recommended. The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Analytical Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid enhances ionization.[6] |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 5 µL | |
| Gradient Elution Program | ||
| 0.00 min | 10% B | |
| 1.00 min | 10% B | |
| 5.00 min | 95% B | |
| 6.00 min | 95% B | |
| 6.10 min | 10% B | |
| 8.00 min | 10% B | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine functional group is readily protonated. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Gas Temp. | 400 °C | |
| Desolvation Gas Flow | 800 L/hr | |
| MRM Transitions (Hypothesized) | Based on MW 175.23[7] and common fragmentation patterns. | |
| Analyte (C₁₁H₁₃NO) | Q1: 176.1 → Q3: 118.1 (Quantifier) | Precursor: [M+H]⁺. Product: Loss of the N-methylmethanamine side chain. |
| Q1: 176.1 → Q3: 91.1 (Qualifier) | Product: Toluene fragment from benzofuran ring cleavage. |
| Internal Standard | Dependent on selected IS | Transitions should be optimized for the specific IS used. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For laboratories without LC-MS/MS, GC-MS can be an alternative, though it may require derivatization of the amine group to improve chromatographic performance and may be less sensitive.
-
GC Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[8]
-
Oven Program: Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500. Key diagnostic ions would likely include the molecular ion (m/z 175) and fragments corresponding to the iminium ion and the benzofuran core.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard reference materials and dissolve in separate 1 mL volumes of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile:water to prepare working solutions for constructing the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in acetonitrile. This concentration should be optimized based on instrument response.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of the analyte from human plasma.
-
Aliquot: Transfer 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution to all samples except for "double blank" (matrix without analyte or IS).
-
Precipitation: Add 300 µL of cold acetonitrile (containing the IS). The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.[6]
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation via protein precipitation.
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for the intended purpose.[4] The validation should be performed according to established guidelines, such as those from the ICH or UNODC.[3][9]
-
Specificity/Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.
-
Linearity and Range: Prepare a calibration curve using blank plasma spiked with the analyte at a minimum of six concentration levels (e.g., 1, 5, 10, 50, 100, 250 ng/mL). The curve should be analyzed using a weighted (1/x or 1/x²) linear regression. The coefficient of determination (r²) should be ≥ 0.99.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% RSD).[6] It is often established as the lowest calibrator in the linear range.[10]
-
Accuracy and Precision: Prepare QC samples in blank plasma at three concentration levels: Low (3x LOQ), Medium, and High. Analyze five replicates of each QC level on three separate days to determine intra-day and inter-day accuracy (% bias) and precision (% RSD). Acceptance criteria are typically ±15% for both accuracy and precision (±20% at the LOQ).[9]
-
Matrix Effect and Recovery:
-
Matrix Effect: Compare the peak area of the analyte spiked into post-extraction blank plasma supernatant with the peak area of a pure solution of the analyte. A value close to 100% indicates minimal ion suppression or enhancement.
-
Recovery: Compare the peak area of the analyte from a pre-extraction spiked plasma sample with that of a post-extraction spiked sample.
-
Caption: Key parameters for establishing a self-validating analytical method.
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of the validated method, based on typical results for NPS analysis.[6][10][11]
Table 2: Summary of Validation Data
| Validation Parameter | Acceptance Criteria / Expected Result |
|---|---|
| Linearity Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (% RSD) | < 15% |
| Inter-day Precision (% RSD) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a simple protein precipitation sample preparation and a sensitive MS/MS detection system, making it well-suited for high-throughput analysis in forensic, clinical, and research laboratories. The comprehensive validation procedure ensures that the method is fit for its intended purpose, providing accurate and precise data that meets international scientific and regulatory standards.
References
-
LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Test Anal. 2020 Jun;12(6):785-797. ([Link])
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Giorgetti, A., Barone, R., Pelletti, G., Garagnani, M., Pascali, J., Haschimi, B., & Auwarter, V. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug testing and analysis, 14(1), 129–144. ([Link])
-
United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. ([Link])
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Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. ([Link])
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Taylor, P. (2017). Tackling the chromatographic analysis of novel psychoactive substances with High Resolution Mass Spectrometry. Chromatography Today. ([Link])
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Hays, P. A., et al. (2019). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology, 43(8), 604–611. ([Link])
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. ([Link])
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Chaudhary, A. K., & Vora, H. (2016). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of AOAC International, 99(3), 633-644. ([Link])
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Bhol, S., et al. (2021). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 14(3), 136-145. ([Link])
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Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. ([Link])
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SIELC Technologies. Separation of 3-Methylbenzofuran on Newcrom R1 HPLC column. ([Link])
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Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Analytical Methods for 2,3-Benzofuran. ([Link])
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Valte, K., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 28(18), 6667. ([Link])
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"HPLC-MS analysis of N,3-dimethyl-2-benzofuranmethanamine"
An Application Note for the Analysis of N,3-dimethyl-2-benzofuranmethanamine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural complexity and therapeutic potential of these molecules necessitate the development of robust and sensitive analytical methods for their accurate identification and quantification in various matrices. This is particularly crucial during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful analytical tool, offering the high sensitivity and selectivity required for the analysis of these complex molecules.[1]
This application note details a comprehensive protocol for the analysis of a specific benzofuran derivative, N,3-dimethyl-2-benzofuranmethanamine. The described HPLC-MS method is designed to provide a reliable and efficient workflow for the separation, identification, and quantification of this compound, addressing the needs of researchers and professionals in the pharmaceutical and life sciences sectors. The causality behind the selection of specific experimental parameters is explained to provide a deeper understanding of the method's principles.
Materials and Methods
The successful implementation of this analytical protocol requires high-purity solvents, reagents, and a well-maintained HPLC-MS system.
Instrumentation
A standard high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a mass spectrometer is required. The mass spectrometer should be fitted with an electrospray ionization (ESI) source for optimal ionization of the target analyte.
Chemicals and Reagents
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
N,3-dimethyl-2-benzofuranmethanamine reference standard
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. A C18 reversed-phase column is chosen for its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with amine functionalities. The acidic modifier (formic acid) in the mobile phase serves a dual purpose: it protonates the analyte, enhancing its ionization in the ESI source, and improves the chromatographic peak shape by minimizing tailing.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Experimental Workflow
The overall workflow for the HPLC-MS analysis of N,3-dimethyl-2-benzofuranmethanamine is depicted in the following diagram.
Caption: General workflow for HPLC-MS analysis.
Sample Preparation
Proper sample preparation is paramount to ensure accurate and reproducible results. The following protocol is recommended for the preparation of both standard and sample solutions.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the N,3-dimethyl-2-benzofuranmethanamine reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol. This yields a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
Sample Solution Preparation (from a solid matrix)
-
Accurately weigh a portion of the homogenized sample powder equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to facilitate the extraction of the analyte.
-
Allow the solution to cool and dilute to the mark with methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC system.[1]
-
Further dilutions may be necessary to bring the analyte concentration within the calibration range of the method.
Mass Spectrometry Parameters
The mass spectrometer settings should be optimized to achieve the best sensitivity and selectivity for N,3-dimethyl-2-benzofuranmethanamine. Electrospray ionization in positive ion mode is recommended due to the presence of the amine group, which is readily protonated.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 50-500 |
Data Analysis and System Suitability
Data acquisition and processing should be performed using the instrument's control and data analysis software.
Quantification
A calibration curve should be constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standard solutions. A linear regression analysis should be applied to the calibration curve, and a correlation coefficient (r²) of ≥ 0.99 is typically required for good linearity.
System Suitability
To ensure the analytical system is performing correctly, system suitability tests should be performed before sample analysis. This typically involves multiple injections of a standard solution to evaluate parameters such as retention time repeatability, peak area precision, and theoretical plates.
Troubleshooting
A logical approach to troubleshooting is essential for maintaining data quality and instrument performance.
Caption: A troubleshooting decision tree for common HPLC-MS issues.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of N,3-dimethyl-2-benzofuranmethanamine. The described method is designed to be robust, sensitive, and suitable for the routine analysis of this compound in a research or quality control setting. The provided experimental parameters offer a solid starting point for method development and can be further optimized to meet specific analytical requirements. Adherence to good laboratory practices and the principles of analytical method validation will ensure the generation of high-quality, reliable data.
References
- BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available at: [Link]
-
PubChem. (n.d.). N,N-dimethyl-2-Furanmethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenemethanamine, N,N-dimethyl- (CAS 103-83-3). Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzylamine. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes & Protocols: Establishing a Preclinical Research Model for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the initial characterization and development of a preclinical research model for the novel benzofuran derivative, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Benzofuran scaffolds are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] This document outlines a logical, multi-stage process, commencing with the synthesis and preliminary safety assessment of the compound. It then details a cascade of in vitro assays to elucidate its potential mechanism of action, focusing on interactions with key CNS targets associated with psychoactive substances. Subsequently, detailed protocols for in vivo behavioral models in rodents are provided to assess its potential stimulant, anxiolytic/anxiogenic, or hallucinogen-like effects. This guide is intended to provide researchers with the necessary methodologies to form a robust preliminary understanding of the pharmacological profile of this compound, thereby enabling informed decisions for further drug development.
Introduction: The Rationale for Investigating this compound
The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[1][2][3] Recent studies into novel psychoactive substances (NPS) have identified several benzofuran derivatives that act as indirect monoamine agonists, exhibiting pharmacological profiles similar to MDMA.[1][2][3] These compounds typically interact with monoamine transporters and serotonin receptors, suggesting that this compound, by structural analogy, may possess psychoactive properties.
The N-methyl group is a critical structural feature in many centrally acting agents, often influencing potency, selectivity, and metabolic stability. Its presence in the target compound warrants a thorough investigation into its pharmacological effects. This document provides a systematic approach to building a preclinical research model from the ground up, in the absence of prior extensive research on this specific molecule. The proposed workflow is designed to first establish a foundational understanding of the compound's safety and primary biological targets (in vitro), and then to observe its integrated physiological and behavioral effects in a living system (in vivo).
Compound Synthesis and Characterization
A reliable and well-characterized supply of the test compound is fundamental to any research model. The following section outlines a plausible synthetic route and necessary characterization steps.
Proposed Synthesis Pathway
A potential synthesis of this compound can be envisioned as a two-step process starting from a suitable 3-methylbenzofuran precursor.
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1.1: Synthesis of 1-(3-Methylbenzofuran-2-yl)methanamine (Intermediate) This step can be adapted from standard procedures for the synthesis of 2-aminobenzofurans.[4][5][6]
-
Dissolve 3-methyl-2-formylbenzofuran in a suitable solvent such as methanol.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Introduce a reducing agent (e.g., sodium cyanoborohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction mixture by quenching excess reducing agent, followed by extraction and purification (e.g., column chromatography) to isolate the primary amine.
Protocol 2.1.2: N-Methylation of the Primary Amine (Final Product) The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines.
-
To the synthesized 1-(3-methylbenzofuran-2-yl)methanamine, add formic acid and formaldehyde.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, basify with a suitable base (e.g., NaOH solution), and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Physicochemical Characterization
It is imperative to confirm the identity and purity of the synthesized compound before biological testing.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Spectra consistent with the structure of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% purity. |
| Molecular Formula | C₁₁H₁₃NO | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 175.23 g/mol | Confirmed by MS.[1] |
Safety and Handling
Given the novelty of this compound, it must be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[7]
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In Vitro Pharmacological Profiling
The initial step in characterizing a novel compound is to determine its interaction with relevant biological targets in a controlled, cell-free or cell-based environment. Based on the structural similarity to other psychoactive benzofurans, the primary targets of interest are monoamine transporters and serotonin receptors.[1][2][3]
Caption: Workflow for the in vitro characterization of the target compound.
Serotonin Receptor Interaction
Objective: To determine the binding affinity and functional activity of the compound at key serotonin receptor subtypes implicated in psychoactive effects.
Protocol 4.1.1: Radioligand Binding Assays This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[9][10]
-
Prepare cell membranes from cell lines stably expressing the human serotonin receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the test compound.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant).
Protocol 4.1.2: Functional Receptor Assays (e.g., Calcium Flux for 5-HT2A/2C) This assay determines whether the compound acts as an agonist, antagonist, or partial agonist at the receptor.[11][12][13][14]
-
Use a cell line stably co-expressing the receptor of interest (e.g., 5-HT2A) and a G-protein that couples to a calcium signaling pathway.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add increasing concentrations of the test compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Monoamine Transporter Activity
Objective: To assess the compound's ability to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
Protocol 4.2.1: Monoamine Transporter Uptake Inhibition Assay This assay measures the inhibition of neurotransmitter uptake into cells expressing the respective transporters.[4][5][15][16]
-
Use cell lines stably expressing human DAT, NET, or SERT, or use synaptosomes prepared from rodent brain tissue.
-
Pre-incubate the cells/synaptosomes with various concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells and quantify the amount of radioactivity taken up using liquid scintillation.
-
Determine the IC₅₀ value for uptake inhibition for each transporter.
Preliminary ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to identify potential liabilities.[11][12][17][18]
| Assay | Purpose | Protocol Summary |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Incubate the compound with liver microsomes or hepatocytes and measure the decrease in compound concentration over time using LC-MS/MS.[19] |
| Cytotoxicity | To determine the compound's general toxicity to cells. | Expose a standard cell line (e.g., HepG2) to increasing concentrations of the compound and measure cell viability using an MTT or similar assay.[17] |
| hERG Inhibition | To screen for potential cardiotoxicity. | Use an automated patch-clamp or binding assay to assess the compound's ability to inhibit the hERG potassium channel. |
In Vivo Behavioral Pharmacology
Following promising in vitro results, in vivo studies are necessary to understand the compound's effects on complex behavioral processes in a whole organism.[20]
Caption: Tiered approach for in vivo behavioral assessment.
Formulation and Dosing
Objective: To prepare a safe and effective formulation for administration to rodents.
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, 5% Tween 80 in saline, 10% DMSO/40% PEG300/50% saline).
-
Formulation Selection: Choose a vehicle that provides a clear solution or a stable, homogenous suspension at the desired concentrations.
-
Route of Administration: The intraperitoneal (i.p.) or oral (p.o.) route is typically used for initial screening studies.
Acute Tolerability and Dose-Ranging
Objective: To determine the maximum tolerated dose (MTD) and select a range of doses for behavioral testing.
-
Administer escalating single doses of the compound to small groups of mice.
-
Observe the animals for any overt signs of toxicity (e.g., seizures, ataxia, respiratory distress, stereotyped behaviors) for at least 24 hours.
-
Select three to four doses for subsequent behavioral experiments that are well-tolerated and span a range up to the highest non-toxic dose.
Behavioral Assay Battery
Protocol 5.3.1: Head-Twitch Response (HTR) in Mice Rationale: The HTR is a reliable behavioral proxy in rodents for 5-HT2A receptor-mediated psychedelic activity in humans.[17]
-
Habituate mice to the observation chambers.
-
Administer the test compound or vehicle control (i.p.).
-
Immediately after injection, place the mouse in the chamber and record the number of head twitches over a defined period (e.g., 30-60 minutes).
-
A significant increase in head twitches compared to the vehicle group suggests potential hallucinogenic-like properties.
Protocol 5.3.2: Open Field Test Rationale: This test assesses general locomotor activity and can indicate stimulant or sedative effects, as well as anxiety-like behavior (thigmotaxis).[18]
-
Place the animal in the center of a square arena.
-
Use an automated tracking system to record activity for a set duration (e.g., 30 minutes).
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Increased locomotion suggests stimulant properties, while decreased locomotion suggests sedation. Increased time in the periphery (thigmotaxis) is indicative of anxiety.
Protocol 5.3.3: Elevated Plus Maze (EPM) Rationale: The EPM is a standard test for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for a set time (e.g., 5 minutes).
-
Record the time spent and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent and entries into the open arms, whereas anxiogenic compounds have the opposite effect.
Data Analysis and Interpretation
All quantitative data should be presented in a clear, tabular format and analyzed using appropriate statistical methods (e.g., ANOVA, t-tests). A p-value of <0.05 is typically considered statistically significant. The collective data from the in vitro and in vivo assays will allow for the construction of a preliminary pharmacological profile of this compound. For example, high affinity and agonist activity at the 5-HT2A receptor, coupled with a positive HTR test, would strongly suggest psychedelic potential. Conversely, potent inhibition of DAT and NET, along with increased locomotor activity, would point towards a stimulant-like profile.
Conclusion
The protocols and application notes detailed herein provide a structured and scientifically rigorous approach to the initial investigation of this compound. By systematically evaluating its synthesis, safety, in vitro pharmacology, and in vivo behavioral effects, researchers can establish a robust foundational research model. This model will not only elucidate the compound's primary mechanism of action and behavioral phenotype but also provide the critical data necessary to justify and guide its future development as a potential therapeutic agent or research tool.
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Johnson, C. (2022). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA) in Male Sprague-Dawley Rats. Western Michigan University. Retrieved from [Link]
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Cihan, G. et al. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 12(8), 1685-1697. Retrieved from [Link]
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Patel, R. B., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 1-10. Retrieved from [Link]
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Application Note & Protocols: A Multi-Pronged Strategy for Target Identification of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2][3][4]. N-methyl-1-(3-methylbenzofuran-2-yl)methanamine (CAS 92367-50-5) is a member of this versatile class; however, its precise molecular target(s) and mechanism of action remain unelucidated. Identifying the specific protein(s) with which a bioactive compound interacts is a critical step in drug discovery, enabling mechanism-of-action studies, facilitating lead optimization, and providing crucial insights for translational research. This guide presents a comprehensive, integrated strategy for the robust identification and validation of the molecular target(s) of this compound. We detail a logical workflow that begins with computational hypothesis generation, proceeds to unbiased chemical proteomics for target discovery, and culminates in rigorous biophysical and genetic methods for target validation. Each phase is accompanied by detailed, field-tested protocols designed to provide researchers with a self-validating system for confident target deconvolution.
The Strategic Imperative: Why a Multi-Pronged Approach?
Target identification is rarely a linear process. Relying on a single methodology can lead to false positives or an incomplete understanding of a compound's pharmacology. The strategy outlined herein is built on the principle of orthogonal validation, where independent methods are used to confirm findings, thereby building a robust and compelling case for a specific drug-target interaction. Our workflow is designed to efficiently progress from a broad list of potential candidates to a single, validated target.
Figure 1: The integrated workflow for target identification.
Phase 1: In Silico Hypothesis Generation
Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, computational methods can predict potential protein targets based on the chemical structure of the ligand.[5] These approaches leverage vast databases of known ligand-target interactions and operate on the "similarity principle": molecules with similar structures are likely to bind to similar proteins.[6] This provides a valuable, cost-effective starting point for hypothesis generation.
Protocol 1: Computational Target Prediction
-
Obtain Compound Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for this compound. A known SMILES code is CC1=C(CNC)OC2=CC=CC=C12.
-
Select Prediction Tool: Utilize a web-based prediction server such as SwissTargetPrediction, SuperPred, or similar platforms. These tools compare the 2D and 3D similarity of the query molecule against a library of active compounds with known targets.
-
Execute Prediction: Input the SMILES string into the chosen platform and run the prediction analysis. The output will typically be a ranked list of potential protein targets, often grouped by protein family.
-
Analyze & Prioritize: Scrutinize the list of predicted targets. Prioritize those with the highest prediction confidence scores. Look for enrichment in specific protein classes (e.g., kinases, GPCRs, enzymes) that align with known activities of other benzofuran derivatives, such as tubulin or cyclin-dependent kinases (CDKs).[7][8] This analysis will inform the interpretation of subsequent experimental data.
Table 1: Example Output of a Computational Target Prediction
| Target Class | Specific Protein | Organism | Prediction Probability | Rationale for Prioritization |
|---|---|---|---|---|
| Kinase | CDK2 | Homo sapiens | 0.75 | Other benzofurans are known CDK2 inhibitors.[8] |
| Cytoskeletal | Tubulin Beta Chain | Homo sapiens | 0.68 | A known target for other cytotoxic benzofurans.[7] |
| Enzyme | Monoamine Oxidase B | Homo sapiens | 0.62 | Structural similarity to MAO inhibitors. |
| GPCR | 5-HT2A Receptor | Homo sapiens | 0.55 | Benzofuran is a common scaffold in CNS drugs. |
Phase 2: Unbiased Target Discovery via Chemical Proteomics
Expertise & Rationale: To definitively identify direct binding partners without prior bias, we will employ an affinity-based chemical proteomics approach.[9][10][11] Specifically, we will use Photo-Affinity Labeling (PAL), a powerful technique to covalently link a bioactive compound to its protein target(s) in a complex biological sample.[12][13] The PAL probe is a modified version of the parent compound that incorporates two key features: a photoreactive group that forms a covalent bond upon UV light exposure, and a reporter tag for enrichment and detection.[14][15] This covalent and irreversible capture is critical for isolating even weak or transient interactions that might be lost during standard affinity purifications.
Figure 2: Conceptual design of a photo-affinity probe.
Protocol 2: Synthesis of a Photo-Affinity Probe (Conceptual)
Causality: The design of the probe is paramount. The modifications (photoreactive group and tag) should be placed on a part of the molecule that is not critical for target binding, as determined by structure-activity relationship (SAR) data if available. A synthetic chemistry campaign is required to produce a suitable probe. A common strategy involves incorporating a trifluoromethylphenyldiazirine group and a terminal alkyne via a linker attached to the methylamine.
Protocol 3: Photo-Affinity Labeling, Enrichment, and Mass Spectrometry
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., A549 lung cancer cells, if anticancer activity is suspected[16]) and prepare a native cell lysate using a mild lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors). Determine the total protein concentration using a BCA assay.
-
Probe Incubation: In parallel tubes, incubate the cell lysate (1-5 mg total protein) with:
-
The photo-affinity probe (e.g., 1-10 µM).
-
The photo-affinity probe + a 100-fold excess of the parent compound (Competition control).
-
DMSO vehicle control. Incubate for 1 hour at 4°C to allow for binding equilibrium.
-
-
UV Crosslinking: Transfer the samples to a 24-well plate on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes to induce covalent crosslinking.
-
Click Chemistry: Add the following reagents to each sample to attach a biotin handle to the probe's alkyne tag: Biotin-Azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-coated magnetic beads to each sample and incubate for 2 hours at 4°C to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively with stringent buffers (e.g., containing 1% SDS) to remove non-specifically bound proteins. This is a key advantage of the covalent PAL method.
-
On-Bead Digestion: Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (DTT). Alkylate with iodoacetamide, then perform an on-bead tryptic digest overnight at 37°C to release peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). True target proteins should be significantly enriched in the probe-treated sample compared to both the vehicle control and, crucially, the competition control.
Figure 4: The logic of orthogonal target validation.
References
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Krajczyk, A., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6289. [Link]
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Özdemir, N., et al. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 12(7), 1594-1606. [Link]
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Al-Ostath, A., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules, 29(10), 2351. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
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Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 28(1), 115143. [Link]
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Wilson, J. J., & Li, Q. (2007). Emerging Affinity-Based Techniques in Proteomics. Journal of the American Chemical Society, 129(27), 8392-8404. [Link]
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Chilin, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Chen, Y., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2635-2644. [Link]
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Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87-95. [Link]
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Wang, S., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(36), 22096-22115. [Link]
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Ganz, P., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation, 135(17), 1644-1658. [Link]
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Kozoriz, K., & Gushchin, I. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]
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Kim, H., & Cheon, J. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(16), 4811. [Link]
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Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. bio-rad-antibodies.com. Retrieved January 21, 2026, from [Link]
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Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(19), e4173. [Link]
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Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. broadinstitute.org. [Link]
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Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. tandfonline.com. Retrieved January 21, 2026, from [Link]
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Al-Mterin, M., et al. (2022). Proteomics: Concepts and applications in human medicine. World Journal of Advanced Research and Reviews, 14(3), 480-490. [Link]
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Patsnap. (2024). How to design effective siRNA for gene knockdown experiments?. patsnap.com. [Link]
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Eda, M., et al. (2007). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Turkish Journal of Chemistry, 31(3), 263-272. [Link]
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Chen, B., et al. (2022). Computational Drug Target Prediction: Benchmark and Experiments. 2022 IEEE 10th International Conference on Healthcare Informatics (ICHI), 488-488. [Link]
-
Technology Networks. (2024). Proteomics: Principles, Techniques and Applications. technologynetworks.com. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Staszewska-Krajewska, O., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
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Cuesta, S. M., et al. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry, 15(9), 1279-1287. [Link]
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Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1314-1331. [Link]
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Al-Sha'er, M. A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology, 13, 897658. [Link]
-
Abouzid, K. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 168-183. [Link]
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Jones, R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359483. [Link]
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Parker, C. G., & HBM, M. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 24(9), 1059-1070. [Link]
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Reddy, C. S., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1913. [Link]
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ResearchGate. (2018). Computational Predictions for Multi-Target Drug Design. researchgate.net. [Link]
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ResearchGate. (2019). Photoaffinity Labeling in Target- and Binding-Site Identification. researchgate.net. [Link]
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Troubleshooting & Optimization
"N-methyl-1-(3-methylbenzofuran-2-yl)methanamine solubility issues and solutions"
Welcome to the technical support center for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often encounter difficulties in dissolving this compound, a compound with a benzofuran core and a secondary amine group, in aqueous solutions suitable for biological assays. This guide provides a systematic approach to addressing these challenges.
Scenario 1: Compound Precipitates Out of Solution Upon Addition to Aqueous Buffer
You've prepared a stock solution in an organic solvent, but upon dilution into your aqueous assay buffer (e.g., PBS, pH 7.4), the compound immediately precipitates.
Root Cause Analysis: The core issue is the significant drop in solubility when the compound is transferred from a high-concentration organic stock to a predominantly aqueous environment. The neutral pH of the buffer is likely at or above the isoelectric point of the molecule, where it has minimal solubility.[1]
Step-by-Step Solution:
-
pH Adjustment: The secondary amine group in the molecule provides a handle for pH-dependent solubility.[2][3][4] Amines are basic and become protonated and more soluble in acidic conditions.
-
Protocol: Prepare your aqueous buffer at a lower pH. Start with a buffer at pH 5.0-6.0 and observe if precipitation still occurs. You may need to screen a range of pH values to find the optimal balance between solubility and the stability of your experimental system.
-
Causality: By lowering the pH, you increase the concentration of the protonated, and therefore more water-soluble, form of the amine.
-
-
Co-Solvent System: If pH adjustment alone is insufficient or incompatible with your assay, the use of a co-solvent can maintain solubility.
-
Protocol: Introduce a biocompatible organic co-solvent into your final aqueous solution. Common choices include DMSO, ethanol, or PEG 400. Aim for the lowest effective concentration, typically starting at 1-5% (v/v) and adjusting as needed.
-
Causality: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]
-
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound has a molecular formula of C11H13NO and a molecular weight of approximately 175.23 g/mol .[6][7][8] It possesses a benzofuran scaffold, which is common in many biologically active compounds.[9][10][11][12] The presence of a secondary amine group gives it a basic character with a predicted pKa of around 9.0.[8]
| Property | Value | Source |
| Molecular Formula | C11H13NO | [6][7][8] |
| Molecular Weight | ~175.23 g/mol | [6][7][8] |
| Predicted pKa | ~9.0 | [8] |
Q2: I see a hydrochloride (HCl) salt version of this compound is available. How does this help with solubility?
The availability of an HCl salt is a strong indicator that the freebase form has limited aqueous solubility.[13] Salt formation is a common and effective strategy to improve the solubility and dissolution rate of ionizable drugs.[14]
-
Mechanism: The HCl salt of this compound is the protonated form of the secondary amine. When this salt is dissolved in water, it readily dissociates, yielding the charged, and thus more water-soluble, form of the compound.
Q3: What is the best way to prepare a stock solution of this compound?
For preparing a high-concentration stock solution, it is recommended to use a polar aprotic organic solvent.
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial stock solutions due to its strong solubilizing power for a wide range of compounds.
-
N,N-Dimethylformamide (DMF): Another suitable option with similar properties to DMSO.
-
Ethanol: Can be used, but may have lower solubilizing capacity compared to DMSO or DMF for highly lipophilic compounds.
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of the compound.
-
Add the chosen organic solvent to the desired final concentration (e.g., 10 mM, 50 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Q4: Are there more advanced formulation strategies if the simple solutions don't work?
Yes, if pH adjustment and co-solvents are not sufficient or suitable for your experimental needs, several advanced formulation techniques can be explored.[14][15][16][17]
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, which can enhance the dissolution rate.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, oils, or surfactants can improve solubility and oral absorption.[17]
-
Cyclodextrin Complexation: The compound can be encapsulated within cyclodextrin molecules, which have a hydrophilic exterior and a hydrophobic interior, thereby increasing aqueous solubility.[17]
Decision Tree for Formulation Strategy:
Caption: Decision tree for selecting a suitable formulation strategy.
References
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. Available from: [Link]
-
Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link]
-
SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 - Rasayan Journal of Chemistry. Available from: [Link]
-
Advanced Properties of Amines - Chemistry LibreTexts. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available from: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available from: [Link]
-
Solubility and pH of amines. Available from: [Link]
-
(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(1'-methyl-7-oxospiro[5,8-dihydro-1,8-naphthyridine-6,4'-piperidine]-3-yl)prop-2-enamide | C27H30N4O3 | CID 23658248 - PubChem. Available from: [Link]
-
23.1. Properties of amines | Organic Chemistry II - Lumen Learning. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]
-
Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]
-
Isoelectric point - Wikipedia. Available from: [Link]
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Technical Support Center: Optimizing the Synthesis of N,3-dimethyl-2-benzofuranmethanamine
Welcome to the dedicated technical support guide for the synthesis of N,3-dimethyl-2-benzofuranmethanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, purity, and scalability of this important benzofuran derivative. Benzofuran scaffolds are prevalent in numerous biologically active compounds, making efficient synthetic routes crucial for drug discovery and development.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to address common challenges encountered during this multi-step synthesis.
Overall Synthetic Workflow
The most reliable and common pathway to N,3-dimethyl-2-benzofuranmethanamine involves a two-stage process. First, the synthesis of the key intermediate, 2-acetyl-3-methylbenzofuran, followed by a reductive amination to yield the target amine.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Troubleshooting the Reductive Amination Stage
The conversion of 2-acetyl-3-methylbenzofuran to the final product via reductive amination is often the most challenging step.[3] This section addresses the most common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of reductive amination?
A: Reductive amination is a two-step, one-pot process. First, the ketone (2-acetyl-3-methylbenzofuran) reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second step, a reducing agent selectively reduces the iminium ion (C=N⁺) to the final amine product. The key is to use a reducing agent that is reactive enough to reduce the iminium ion but not so reactive that it reduces the starting ketone.[4][5]
Caption: The core mechanism of the reductive amination reaction.
Q: Which reducing agent is best for this synthesis?
A: The choice of reducing agent is critical for maximizing yield. While several hydrides can be used, they are not all equal. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[6] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate without significantly reducing the starting ketone. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[4] Sodium borohydride (NaBH₄) is generally too reactive and can lead to a common side product, the corresponding alcohol of the ketone.[4][7]
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines/iminium ions; mild conditions; commercially available.[6] | Higher cost; can be moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective at controlled pH (6-7); effective.[4] | Highly toxic cyanide byproducts; pH control is critical. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Often reduces the starting ketone, leading to alcohol byproduct and low yield; less selective.[7] |
| H₂/Catalyst (e.g., Pd/C) | "Green" chemistry; high efficiency. | Requires specialized high-pressure equipment; catalyst can be expensive.[3] |
Q: Why is pH control important in this reaction?
A: The formation of the iminium ion is the rate-limiting step and is acid-catalyzed. However, the pH must be carefully controlled.
-
Too Acidic (pH < 4): The amine nucleophile (methylamine) will be fully protonated to form a non-nucleophilic ammonium salt (CH₃NH₃⁺), halting the initial attack on the ketone.
-
Too Basic (pH > 8): The acid-catalyzed dehydration of the hemiaminal to the iminium ion will not proceed efficiently. A weakly acidic environment, typically pH 5-7, is optimal. This can be achieved by adding a catalytic amount of acetic acid to the reaction mixture.[4][7]
Troubleshooting Guide: Low Yield & Purity Issues
Q: My reaction is very slow or has stalled, with a large amount of unreacted ketone observed by TLC/LCMS. What's the problem?
A: This is a classic sign of inefficient iminium ion formation.
-
Action 1: Check the pH. The reaction medium may be too neutral or basic. Add 0.1 equivalents of glacial acetic acid to catalyze imine formation. Monitor the reaction progress after addition.[8]
-
Action 2: Remove Water. The dehydration step to form the iminium ion is an equilibrium process. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward. This is especially useful for less reactive ketones.
-
Action 3: Increase Temperature. Gently warming the reaction to 40-50°C can increase the rate of imine formation. However, do this before adding the reducing agent to avoid unwanted side reactions.
Q: My main impurity is an alcohol (N,3-dimethyl-2-benzofuran-ethanol). How can I prevent this?
A: This indicates that your reducing agent is reducing the starting ketone before it can form the imine.
-
Action 1: Switch to a Milder Reducing Agent. As detailed in the table above, your best choice is sodium triacetoxyborohydride (NaBH(OAc)₃), which shows high selectivity for the iminium ion.[6]
-
Action 2: Modify the Addition Sequence. If you must use a less selective agent like NaBH₄, allow the ketone and methylamine to stir together (with a catalytic acid) for 1-2 hours to ensure maximum imine formation before adding the reducing agent.[4][7] This gives the desired reaction a head start.
Caption: A decision tree for troubleshooting low-yield issues.
Q: I am using methylamine hydrochloride salt. Is this acceptable?
A: Yes, but you must add an equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free methylamine. Without this base, the reaction mixture will be too acidic from the HCl salt, preventing the reaction from starting.
Part 2: Recommended Experimental Protocols
These protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific lab setup and scale.
Protocol 1: Synthesis of 2-Acetyl-3-methylbenzofuran
This procedure utilizes a Friedel-Crafts acylation, a standard method for installing acyl groups on aromatic rings.[9]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 10 mL per 1 g of 2-methylbenzofuran).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (AlCl₃, 1.3 equivalents) to the DCM.
-
Reagent Addition: Add acetyl chloride (1.2 equivalents) dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Add a solution of 2-methylbenzofuran (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (5 mL per 1 g of AlCl₃).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield a white to off-white solid.
Protocol 2: Reductive Amination to N,3-dimethyl-2-benzofuranmethanamine
This protocol uses the preferred sodium triacetoxyborohydride method.[6]
-
Setup: To a round-bottom flask, add 2-acetyl-3-methylbenzofuran (1.0 equivalent) and a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (15 mL per 1 g of ketone).
-
Amine Addition: Add a solution of methylamine (2.0 equivalents, typically as a 40% solution in water or 2M in THF).
-
Acid Catalyst: Add glacial acetic acid (0.1-0.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 20 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor completion by TLC or LCMS, looking for the disappearance of the ketone.
-
Quenching: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel. A gradient elution starting with ethyl acetate/hexanes and gradually adding methanol and a small amount of triethylamine (to prevent tailing) is often effective.
References
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26386-26404. [Link][2]
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Request PDF. [Link][9]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Kikuchi, M., et al. (2021). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific Reports, 11(1), 1-8. [Link][10]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][4]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][11]
-
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link][12]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [A relevant summary can be found at https://www.organic-chemistry.org/namedreactions/borch-reaction.shtm which references this primary literature.][6]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link][8]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link][7]
-
Reddit. (n.d.). Reductive amination difficulties - poor conversion. r/Chempros. [Link][13]
-
ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Scientific Diagram. [Link][1]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link][14]
-
JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link][15]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. reddit.com [reddit.com]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
Technical Support Center: N-methyl-1-(3-methylbenzofuran-2-yl)methanamine Stability and Degradation
Welcome to the technical support center for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows. Our goal is to equip you with the knowledge to ensure the integrity of your results through a deep understanding of the molecule's stability and degradation profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: General Handling and Storage
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dark, and dry environment. Exposure to light, heat, and moisture can potentially initiate degradation pathways. For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable. The presence of the benzofuran ring and the methanamine side chain suggests potential susceptibility to oxidative and photolytic degradation.[1][2]
Troubleshooting Tip: If you observe a change in the physical appearance of your compound (e.g., color change, clumping), it may be an indication of degradation. Before use, it is best practice to re-analyze the purity of the compound using a suitable analytical method like HPLC-UV or LC-MS.
FAQ 2: Stability in Solution
Question: I am dissolving this compound in a solvent for my experiments. Which solvents are recommended, and are there any I should avoid?
Answer: The choice of solvent is critical for maintaining the stability of this compound in solution.
-
Recommended Solvents: Aprotic organic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally good choices for creating stock solutions.
-
Solvents to Use with Caution: Protic solvents, especially at non-neutral pH, could potentially lead to hydrolysis or other degradation reactions over time. The methanamine moiety may be susceptible to reactions in acidic or basic conditions.[3]
-
Solvents to Avoid for Long-Term Storage: Chlorinated solvents should be used with caution as they can degrade to form acidic impurities.
Troubleshooting Tip: If you notice unexpected peaks in your chromatograms when analyzing your compound in solution, consider the possibility of solvent-induced degradation. Running a time-course study where the compound is stored in the chosen solvent and analyzed at different time points can help identify any stability issues.
FAQ 3: Potential Degradation Pathways
Question: What are the likely degradation pathways for this compound under stress conditions?
Answer: Based on the chemical structure, which includes a substituted benzofuran ring and a secondary amine, several degradation pathways can be anticipated. Understanding these can aid in designing stability studies and identifying potential degradants.
-
Oxidative Degradation: The benzofuran ring is susceptible to oxidation, which can lead to ring-opening products.[4][5][6] The methanamine side chain can also be oxidized. Common oxidative stress agents include hydrogen peroxide and AIBN.
-
Photodegradation: Benzofuran derivatives can be sensitive to light.[1][2] Exposure to UV or even ambient light over extended periods may lead to the formation of photolytic degradants.
-
Thermal Degradation: The methanamine side chain may be susceptible to thermal decomposition.[7] High temperatures can lead to fragmentation or rearrangement of the molecule.
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, particularly if there are susceptible functional groups introduced through metabolism or other transformations.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting mixture to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV/MS method.
-
The mass spectrometer will aid in the tentative identification of degradation products based on their mass-to-charge ratio.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the mass spectral data to propose structures for the major degradants.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Data Summary Table
| Stress Condition | Expected Degradation | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | Moderate | Potential for hydrolysis of the ether linkage under harsh conditions. | HPLC-UV/MS |
| Base Hydrolysis | Low to Moderate | Possible but less likely than acid hydrolysis. | HPLC-UV/MS |
| Oxidation | High | Ring-opened products, N-oxides.[4][5] | HPLC-UV/MS |
| Thermal | Moderate to High | Fragmentation of the side chain, potential for rearrangement.[7] | HPLC-UV/MS, GC-MS |
| Photostability | Moderate | Isomers, adducts, or photodimers. | HPLC-UV/MS |
References
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
-
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available from: [Link]
-
Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]
-
Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. ResearchGate. Available from: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available from: [Link]
-
Carbofuran Degradation Pathway. Eawag-BBD. Available from: [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. Available from: [Link]
-
Methylamine. PubChem - NIH. Available from: [Link]
-
Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from). ResearchGate. Available from: [Link]
-
Benzofuran. Wikipedia. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]
-
Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Publishing. Available from: [Link]
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. Available from: [Link]
-
Chemical Properties of Methylamine (CAS 74-89-5). Cheméo. Available from: [Link]
-
Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. NIH. Available from: [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. Available from: [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available from: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
"troubleshooting inconsistent results with N-methyl-1-(3-methylbenzofuran-2-yl)methanamine"
Welcome to the technical support center for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and handling of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles of benzofuran and secondary amine synthesis, providing field-proven insights to ensure experimental success.
I. Troubleshooting Guide: Synthesis and Purification
The synthesis of this compound is most commonly achieved via a reductive amination of 3-methylbenzofuran-2-carbaldehyde with methylamine. This process, while generally reliable, can present several challenges leading to inconsistent yields and purity.
Core Synthesis Workflow: Reductive Amination
The general workflow involves the reaction of 3-methylbenzofuran-2-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: General workflow for the synthesis and purification of this compound.
Q1: Why is the yield of my reductive amination consistently low?
A1: Low yields in this reaction can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.
-
Decomposition of the Aldehyde: 3-Methylbenzofuran-2-carbaldehyde can be susceptible to oxidation or polymerization under certain conditions. It is crucial to use a freshly prepared or purified aldehyde for the reaction.
-
Premature Reduction of the Aldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is added before the imine has had sufficient time to form, it can reduce the starting aldehyde to the corresponding alcohol ( (3-methylbenzofuran-2-yl)methanol), which is a common side-product.[1]
-
Inefficient Imine Formation: The formation of the imine is a critical step. This equilibrium reaction can be influenced by the solvent and pH. The reaction is often best performed in solvents like methanol or ethanol.[1] For less reactive aldehydes, the addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[2]
Troubleshooting Protocol for Low Yield:
-
Verify Starting Material Quality: Assess the purity of your 3-methylbenzofuran-2-carbaldehyde via NMR or TLC. If impurities are detected, purify by column chromatography or recrystallization.
-
Optimize Imine Formation:
-
Combine the aldehyde and methylamine in methanol and stir at room temperature for 1-2 hours before adding the reducing agent.
-
Monitor the formation of the imine by TLC. The imine should have a different Rf value than the starting aldehyde.
-
-
Choice and Addition of Reducing Agent:
-
Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the starting aldehyde.[1][3]
-
If using NaBH₄, add it portion-wise to the reaction mixture after confirming imine formation. This helps to control the reaction temperature and minimize aldehyde reduction.[1]
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Milder reagents, less likely to reduce the starting aldehyde.[1][3] |
| Solvent | Methanol or Ethanol | Promotes imine formation. |
| Catalyst | Acetic Acid (catalytic) | Can accelerate imine formation, especially if the aldehyde is not highly reactive.[2] |
| Procedure | Stepwise: 1. Imine formation 2. Reduction | Allows for confirmation of imine formation before introducing the reducing agent, minimizing side reactions.[1] |
Q2: My final product is contaminated with a higher molecular weight impurity. What is it and how can I prevent its formation?
A2: A common impurity in the synthesis of secondary amines via reductive amination is the tertiary amine, formed through over-alkylation of the desired product. In this case, the impurity is likely N,N-bis((3-methylbenzofuran-2-yl)methyl)methylamine.
Mechanism of Over-Alkylation:
The desired secondary amine product can react with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.
Caption: Formation of the tertiary amine byproduct via over-alkylation.
Prevention and Removal of the Tertiary Amine Byproduct:
-
Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the primary imine.
-
Slow Addition of Aldehyde: If practical, adding the aldehyde slowly to a solution of methylamine and the reducing agent can help to maintain a low concentration of the aldehyde, disfavoring the reaction with the secondary amine product.
-
Purification: The tertiary amine byproduct can usually be separated from the desired secondary amine by silica gel column chromatography. Due to its higher molecular weight and potentially different polarity, a well-optimized gradient elution should provide good separation.
II. FAQs: Characterization, Handling, and Storage
Q3: What are the expected NMR and Mass Spectrometry signatures for this compound?
1H NMR (in CDCl3):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm.
-
Methylene Protons (-CH2-N): A singlet or closely spaced multiplet around δ 3.8-4.0 ppm.
-
N-Methyl Protons (-N-CH3): A singlet around δ 2.5 ppm.
-
C3-Methyl Protons (-C-CH3): A singlet around δ 2.4 ppm.
-
NH Proton: A broad singlet, which may be difficult to observe, typically in the range of δ 1.5-2.5 ppm.
13C NMR (in CDCl3):
-
Aromatic Carbons: Signals in the range of δ 110-155 ppm.
-
Benzofuran C2 and C3: Signals around δ 150-155 ppm and δ 110-115 ppm, respectively.
-
Methylene Carbon (-CH2-N): A signal around δ 45-50 ppm.
-
N-Methyl Carbon (-N-CH3): A signal around δ 35-40 ppm.
-
C3-Methyl Carbon (-C-CH3): A signal around δ 9-12 ppm.
Mass Spectrometry (EI):
-
Molecular Ion (M+): m/z = 175.
-
Key Fragmentation: Expect a prominent fragment at m/z 144 due to the loss of the methylamino group (•CH₂NHCH₃), corresponding to the stable 3-methylbenzofuran-2-ylmethyl cation.
Q4: What are the recommended storage and handling procedures for this compound?
A4: Benzofuran derivatives can be sensitive to light and air, and as an amine, this compound is basic.
-
Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a refrigerator.[6] Some benzofurans are noted to be light-sensitive.[7]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of any vapors or dust.[6]
-
Stability in Solution: The stability of the compound in various solvents for experimental use should be determined on a small scale. Amine solutions can be susceptible to oxidation over time. It is recommended to use freshly prepared solutions for biological assays.
Q5: My biological assay results with this compound are inconsistent between batches. What could be the cause?
A5: Inconsistent biological activity is often traced back to issues with purity, stability, or accurate quantification.
-
Purity: Ensure each batch is of high and consistent purity. Even small amounts of highly active or interfering impurities can significantly alter biological results. Re-purify if necessary and confirm purity by at least two analytical methods (e.g., HPLC and NMR).
-
Compound Stability: As mentioned, the compound may degrade upon storage or in solution. Assess the stability of your stock solutions under your specific experimental conditions (e.g., in DMSO at -20°C). Consider performing a time-course experiment to see if the activity of a prepared solution changes over hours or days.
-
Accurate Quantification: Ensure accurate weighing and dilution of the compound. Given the small quantities often used in biological assays, any errors in concentration will directly impact the results.
-
Solubility Issues: Benzofuran derivatives can sometimes have limited aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous media. Precipitation of the compound in the assay medium will lead to inaccurate and inconsistent results.
III. References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]
-
SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (2014). Rasayan Journal of Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 92367-50-5|this compound|BLD Pharm [bldpharm.com]
- 7. manchesterorganics.com [manchesterorganics.com]
Technical Support Center: Optimizing In Vitro Dosage for N,3-dimethyl-2-benzofuranmethanamine and Novel Benzofuran Analogs
Introduction
The exploration of novel chemical entities is the foundation of therapeutic innovation. N,3-dimethyl-2-benzofuranmethanamine represents a compound of interest within the broader class of benzofurans, yet its specific biological activities and cytotoxic profile remain largely uncharacterized in public literature. This guide provides drug development professionals with a comprehensive framework for establishing a robust in vitro dosage strategy for this and other novel investigational compounds. Our approach is grounded in first principles of pharmacology and cell biology, ensuring a logical, evidence-based workflow from initial compound handling to definitive dose-response analysis. This document serves as both a strategic manual and a practical troubleshooting resource to navigate the complexities of in vitro characterization.
Part 1: Frequently Asked Questions (FAQs) - First Principles & Initial Setup
This section addresses the most common preliminary questions researchers face when beginning work with a new, uncharacterized compound.
Q1: I have a new batch of N,3-dimethyl-2-benzofuranmethanamine. Where do I even begin to determine the right in vitro dose?
A1: The process begins not in the cell culture plate, but with foundational preparation and a broad, exploratory screening approach. For a novel compound, the primary goal is to identify a concentration range that is both biologically active and non-lethally toxic to your cellular model.
-
Step 1: Compound Handling & Solubilization: The first hurdle is preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its ability to dissolve a wide range of compounds.[1][2] Prepare a concentrated stock (e.g., 10-50 mM) in 100% sterile DMSO. Aliquot this stock into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Step 2: Vehicle Tolerance Testing: Before testing the compound, you must determine the maximum concentration of your solvent (the "vehicle," e.g., DMSO) that your specific cell line can tolerate without showing signs of toxicity or altered behavior.[2][3] This is a critical control.
-
Step 3: Wide-Range Dose Finding: Perform an initial experiment using a very broad range of concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM). This initial screen is not meant to be precise but to identify the general potency range and a potential toxicity threshold.[4]
Q2: What is the maximum concentration of DMSO I should use in my cell culture, and why?
A2: This is a critical parameter for maintaining experimental integrity. While cell line sensitivity varies, a widely accepted best practice is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with an ideal target of ≤0.1% .[1][2][3][5]
Causality: DMSO is not biologically inert. At higher concentrations, it can induce a variety of off-target effects, including:
-
Direct Cytotoxicity: It can disrupt cell membranes and organelles, leading to cell death.[2]
-
Altered Gene Expression: DMSO has been shown to change the expression of numerous genes, which can confound the interpretation of your compound's specific effects.[2]
-
Induction of Differentiation: In certain cell types, like stem cells, DMSO can trigger differentiation, fundamentally changing the biological system you are studying.[2]
Self-Validating System: Always include a "vehicle control" in your experiments. This control group consists of cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself. This allows you to subtract any effects caused by the solvent from the effects of your compound.[1]
Q3: How can I check if my compound is precipitating out of solution when I add it to the aqueous cell culture medium?
A3: Compound precipitation is a common source of experimental failure, leading to inaccurate and non-reproducible results.[6]
-
Visual Inspection: The simplest method is to prepare the highest concentration of your working solution in a clear tube or well containing cell-free medium. Hold it up to a light source and look for any cloudiness, particulates, or crystals. You can also inspect the wells of your culture plate under a microscope before and after adding the compound; precipitated compound often appears as crystalline structures.
-
Serial Dilution Strategy: To mitigate precipitation, perform serial dilutions in a stepwise manner rather than a single large dilution.[5] For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then dilute this intermediate stock into your final culture medium. This gradual change in solvent polarity can help keep the compound in solution.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step workflows for addressing specific experimental challenges.
Issue 1: Establishing the Initial, Non-Toxic Dosing Range
The first major experimental step is to define the boundaries of your compound's activity: the highest concentration that is not overtly toxic and the general range where a biological effect might be observed.
This workflow is designed to efficiently identify the cytotoxic threshold of your compound.
Caption: Workflow for determining the highest non-toxic concentration.
Issue 2: My cells are dying at most concentrations. How do I quantify this cytotoxicity accurately?
When initial screening reveals significant cell death, a quantitative cytotoxicity assay is required to determine the 50% toxic concentration (TC50). The MTT assay is a standard method that measures metabolic activity, which is proportional to the number of viable cells.[7][8][9][10]
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial enzymes in living cells.[7][8][10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C.[7]
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Remember to include wells for "untreated control" and "vehicle control." Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[7] Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[7][11]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9] Mix gently by shaking the plate for 15 minutes.[10]
-
Measurement: Read the absorbance on a plate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the % viability against the log of the compound concentration to determine the TC50 value.
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.65 | 52.0% |
| 30 | 0.20 | 16.0% |
| 100 | 0.05 | 4.0% |
Based on this data, the TC50 is approximately 10 µM.
Part 3: Advanced Protocols - Establishing the Efficacy Dose-Response
Once you have established the non-toxic range of N,3-dimethyl-2-benzofuranmethanamine, the next step is to quantify its biological effect. This is achieved by generating a dose-response curve to determine the EC50 (half-maximal effective concentration for an agonist) or IC50 (half-maximal inhibitory concentration for an antagonist).[12][13]
Protocol: Generating a Dose-Response Curve
-
Define Assay Parameters: Choose a specific, quantifiable biological endpoint relevant to the hypothesized mechanism of your compound (e.g., inhibition of a specific enzyme, reduction of a signaling protein, change in gene expression).
-
Select Concentration Range: Based on your initial screening, select a range of 8-12 concentrations centered around the suspected EC50/IC50. Use a logarithmic or half-log dilution series for optimal curve fitting (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300 nM).[4]
-
Experimental Execution: Plate your cells and perform the experiment, treating with the selected concentrations of your compound for a predetermined time. Ensure all necessary controls (positive, negative, vehicle) are included.
-
Data Quantification: Measure the chosen biological endpoint for each concentration.
-
Data Analysis:
-
Normalize the data. For an inhibition assay, set the "no drug" control to 100% activity and a "maximal inhibition" control to 0% activity.
-
Plot the normalized response versus the logarithm of the compound concentration.[14]
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response model (four-parameter logistic equation).[13][14] This will calculate the precise EC50 or IC50 value.
-
The relationship between compound concentration and biological effect is typically sigmoidal when plotted on a semi-log scale.
Caption: Key features of a typical sigmoidal dose-response curve.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. [Link]
-
LDH Assay. Cell Biologics Inc.[Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
EC50. Wikipedia. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Drug dose-response data analysis. (2021). Towards Data Science. [Link]
-
Which concentrations-steps are the best fo a series for screen in in vitro experiment. (2017). ResearchGate. [Link]
-
50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
-
What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. [Link]
-
How to compute EC50 C50 in Dose Response fitting. (2022). OriginLab. [Link]
-
Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. (2012). National Institutes of Health. [Link]
-
Which concentrations are optimal for in vitro testing?. National Institutes of Health. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
Sources
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- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. EC50 - Wikipedia [en.wikipedia.org]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol Refinement for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine Experiments
Welcome to the technical support center for experiments involving N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and refined experimental protocols. Our goal is to empower you with the scientific rationale behind procedural steps, ensuring robust and reproducible outcomes.
Introduction
This compound is a substituted benzofuran, a heterocyclic motif of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The successful synthesis and purification of this specific secondary amine are crucial for accurate downstream applications. This guide will address common challenges in its synthesis, focusing on the N-methylation of a primary amine precursor, typically via reductive amination or direct alkylation, as well as purification and characterization hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical approach is the N-methylation of the corresponding primary amine, 1-(3-methylbenzofuran-2-yl)methanamine. This is typically achieved through two main pathways:
-
Reductive Amination: Reaction of the primary amine with formaldehyde in the presence of a reducing agent. This is often a high-yielding method.[3][4]
-
Direct Alkylation: Using a methylating agent like methyl iodide or dimethyl sulfate. This method can be effective but is prone to over-alkylation, yielding a quaternary ammonium salt.[5][6]
Q2: I'm observing significant over-alkylation (formation of the quaternary ammonium salt) during my synthesis. How can I minimize this?
A2: Over-alkylation is a common issue when the secondary amine product is more nucleophilic than the primary amine starting material.[5][6] To mitigate this:
-
Carefully control the stoichiometry of your methylating agent; use close to a 1:1 molar ratio with the primary amine.[5]
-
Add the methylating agent slowly or dropwise to the reaction mixture to maintain its low concentration.
-
Consider using a less reactive methylating agent.
-
Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.[7]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Inefficient Imine Formation (in Reductive Amination): The equilibrium for imine formation may not be favorable. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help drive the reaction forward.[8]
-
Substrate Instability: Benzofuran rings can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.[9][10][11] Ensure your reaction conditions are as mild as possible.
-
Ineffective Reducing Agent: If using reductive amination, your reducing agent might not be sufficiently reactive or may be decomposing. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for one-pot reductive aminations.[8]
Q4: What is the best method for purifying the final product?
A4: Purification is typically achieved using flash column chromatography on silica gel.[12][13][14] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The polarity of the solvent system will need to be optimized based on TLC analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials. 2. Ineffective imine formation (reductive amination). [8]3. Decomposition of the benzofuran core. [10][11]4. Inactive reducing agent. | 1. Verify the purity of the primary amine and methylating agent/formaldehyde. 2. Add a catalytic amount of acetic acid to promote imine formation. Consider adding a dehydrating agent like MgSO₄. [8]3. Buffer the reaction if necessary and avoid extreme pH and high temperatures. 4. Use a fresh bottle of the reducing agent. NaBH(OAc)₃ is often more reliable in one-pot systems than NaBH₄. [8] |
| Multiple Products Observed on TLC/LC-MS | 1. Over-alkylation leading to a quaternary ammonium salt. [15]2. Unreacted starting material (primary amine). 3. Side reactions involving the benzofuran ring. | 1. Reduce the equivalents of the methylating agent. Add it dropwise at a lower temperature. [5]2. Increase the reaction time or temperature moderately. Ensure sufficient equivalents of the methylating agent and/or reducing agent. 3. Screen for milder reaction conditions (temperature, base, solvent). |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and streaks on the silica gel column. 2. Product co-elutes with impurities. 3. Product is an oil and difficult to handle. | 1. Add a small amount of triethylamine (~1%) to the chromatography solvent system to suppress tailing of the amine. 2. Try a different solvent system for chromatography. If separation is still difficult, consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. 3. After purification, dissolve the product in a suitable solvent and remove the solvent under high vacuum to obtain a solid or a thick oil. |
| Inconsistent Characterization Data (NMR/MS) | 1. Presence of residual solvent. 2. Product instability during workup or storage. 3. Incorrect structural assignment. | 1. Dry the sample under high vacuum for an extended period. 2. Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures. 3. Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the connectivity of the atoms. [16] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is recommended for its generally higher selectivity and milder conditions.
Workflow Diagram:
Caption: Reductive amination workflow for N-methylation.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of 1-(3-methylbenzofuran-2-yl)methanamine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add aqueous formaldehyde (1.1 eq, 37 wt. % in H₂O).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour. The progress of imine formation can be monitored by TLC or LC-MS.
-
-
Reduction:
-
To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently exotherm.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound.
-
Protocol 2: Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the benzofuran ring, a singlet for the C3-methyl group, a singlet for the N-methyl group, and a singlet for the CH₂ group connecting the amine to the benzofuran ring. The NH proton may appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | Signals for all 11 unique carbon atoms in the molecule, including the aromatic carbons, the furan carbons, and the aliphatic carbons of the methyl and methylene groups.[13][14][17] |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₁H₁₃NO, the expected exact mass is approximately 176.1075. |
| TLC | A single spot on the TLC plate when eluted with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The spot should be UV active. |
Data Interpretation Logic Diagram:
Caption: Logical flow for analytical data validation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Guo, Z., Wu, J., & Wei, X. (2019). Reaction condition optimization for reductive N‐methylation of quinoline with HCHO/H2.
- ACS Publications. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
- Master Organic Chemistry. (2017).
- PubMed. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A.
- ResearchGate. (n.d.).
- Guidechem. (n.d.). N-Methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine.
- MDPI. (2017).
- ACS GCI Pharmaceutical Roundtable. (2026).
- National Institutes of Health. (n.d.). Benzofuran | C8H8O - PubChem.
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Reddit. (2023).
- ResearchGate. (2025). Enamine chemistry XX.
- National Institutes of Health. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
- National Institutes of Health. (n.d.).
- Reddit. (2025).
- ECHEMI. (n.d.).
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Bridge Organics. (n.d.). This compound.
- ACS Publications. (2024).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- BLDpharm. (n.d.). 92367-50-5|this compound.
- Master Organic Chemistry. (2017).
- Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- National Institutes of Health. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Manchester Organics. (n.d.). This compound.
- National Institutes of Health. (n.d.).
- ACS Publications. (2024).
- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- MDPI. (n.d.).
- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2.
- National Institutes of Health. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- RSC Publishing. (2019).
- CymitQuimica. (n.d.). This compound.
Sources
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- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
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- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]
- 14. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. dea.gov [dea.gov]
- 17. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones | MDPI [mdpi.com]
Technical Support Center: N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Welcome to the dedicated support resource for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine (CAS No. 92367-50-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through proper storage, handling, and troubleshooting. As a substituted benzofuran, this compound possesses a unique chemical profile that requires specific attention to detail to maintain its stability and purity.
Quick Reference Data
For your convenience, the key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 92367-50-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃NO | [1][4][5] |
| Molecular Weight | 175.23 g/mol | [1][3][4] |
| Predicted pKa | 9.00 ± 0.10 | [1] |
| Common Synonyms | N,3-Dimethyl-2-benzofuranmethanamine | [1][5] |
| Typical Form | Neat Liquid or Powder | [5][6] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: Proper storage is critical to prevent degradation and ensure experimental reproducibility.[7][8] Based on its structure as a secondary amine and a benzofuran derivative, we recommend the following:
-
Temperature: Store refrigerated at 2–8°C for long-term stability. While some suppliers may ship at room temperature, refrigerated conditions minimize the risk of slow degradation over time.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The secondary amine moiety is susceptible to oxidation, which can lead to discoloration and the formation of impurities.
-
Container: Use an amber glass vial with a tight-fitting, septa-lined cap. This protects the compound from light and moisture, both of which can accelerate degradation.[8]
-
Location: Keep in a dry, well-ventilated area away from incompatible substances.[9] Do not store in a fume hood, as this is not intended for long-term storage and can interfere with airflow.[10]
Q2: What Personal Protective Equipment (PPE) is required for handling?
A: Adherence to safety protocols is paramount. When handling this compound, you must wear:
-
Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for any defects before use and use proper removal technique to avoid skin contact.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9]
-
Lab Coat: A standard laboratory coat should be worn to protect your clothing and skin.
-
Ventilation: All handling of the neat compound or its concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation of any potential vapors.[11]
Q3: What are the primary chemical incompatibilities I should be aware of?
A: To prevent hazardous reactions, this compound should be segregated from the following chemical classes:
-
Strong Oxidizing Agents: Substances like nitric acid, perchloric acid, or hydrogen peroxide can react vigorously or explosively with amines and other organic materials.[12]
-
Acids: As an amine, this compound is basic (predicted pKa ≈ 9.0) and will undergo a strong exothermic reaction with acids.[1][8] Store acids and bases in separate, dedicated cabinets.[10]
-
Heat and Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[13][14]
Q4: How should I accurately prepare a stock solution for my experiments?
A: Preparing a stable and accurate stock solution is a foundational step for any experiment. Please refer to the detailed protocol in the "Experimental Protocols" section below for a step-by-step guide. The key is to select an appropriate solvent where the compound is fully soluble and stable. For this compound, solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are common starting points for biological assays.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your research.
Problem: My compound, which was initially a colorless liquid or white powder, has developed a yellow or brownish tint.
-
Probable Cause: This is a classic sign of oxidation. The amine functional group is susceptible to air oxidation, especially when exposed to light and ambient temperatures over time. This process creates low-level chromophoric impurities that, while often minor in quantity, are visually apparent.
-
Recommended Action:
-
Assess Purity: Before use, verify the compound's purity via an appropriate analytical method (e.g., LC-MS or ¹H NMR). Compare the results to the original Certificate of Analysis (CoA).
-
Evaluate Impact: For highly sensitive quantitative assays, the presence of even minor impurities can be confounding. If purity has dropped significantly, the batch should be discarded. For some qualitative applications, it may still be usable, but this is not ideal.
-
Prevent Recurrence: This issue underscores the importance of proper storage. Ensure all future vials are stored under an inert atmosphere (argon or nitrogen is preferable), sealed tightly, and kept in a refrigerator at 2-8°C.[8]
-
Problem: I am struggling to dissolve the compound in my desired solvent system.
-
Probable Cause: Solvent mismatch. The molecule has a fused aromatic ring system (lipophilic) and a secondary amine (capable of hydrogen bonding, more polar). This amphipathic nature can make solvent selection tricky.
-
Recommended Action:
-
Consult Solubility Data: If available from the supplier, check their recommended solvents.
-
Systematic Solvent Testing: If no data is available, start with common laboratory solvents. A good starting point for polar organic compounds is DMSO or DMF. For less polar systems, Dichloromethane (DCM) or Ethyl Acetate may be effective.
-
Utilize Co-solvents: If solubility is poor in a single solvent, a co-solvent system can be effective. For example, if you need to use an aqueous buffer, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before performing a stepwise dilution into the buffer.
-
Gentle Heating & Sonication: Applying gentle heat (e.g., 30-40°C) or using a sonicator bath can often aid dissolution. However, be cautious with heating to avoid potential degradation.
-
Problem: My analytical data (e.g., NMR, LC-MS) shows unexpected peaks that were not on the original CoA.
-
Probable Cause: This indicates that the compound's integrity has been compromised. The source could be chemical degradation, contamination, or interaction with the solvent.
-
Recommended Action: Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for identifying the source of unexpected analytical signals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating method for preparing a standardized stock solution suitable for use in most cell-based or biochemical assays.
Materials:
-
This compound (MW: 175.23 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance (readable to 0.01 mg)
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas source
-
Sterile, precision micropipettes
Procedure:
-
Pre-Weighing Preparation: Place the sealed vial of the compound and the vial of DMSO inside a desiccator and allow them to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the compound or into the solvent.
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh approximately 1.75 mg of this compound directly into a clean, tared amber vial. Record the exact weight (e.g., 1.753 mg).
-
Causality Note: Weighing directly into the final vial minimizes material loss during transfers, ensuring higher accuracy.
-
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Weight (mg) / 175.23 g/mol ) / 10 mmol/L * 1,000,000 µL/L
-
Example: For 1.753 mg, the required volume is (1.753 / 175.23) / 10 * 1,000,000 = 1000.4 µL.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.
-
Inert Gas Overlay: Briefly flush the headspace of the vial with argon or nitrogen gas before sealing it tightly. This replaces oxygen and protects the amine from long-term oxidative degradation in solution.[7]
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Documentation: Clearly label the vial with the compound name, exact concentration (10 mM), solvent (DMSO), and date of preparation. Record this information in your laboratory notebook.[8]
References
-
Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]
-
Safe Storage of Chemicals. University of York, Department of Biology. [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. Proactive Safety. [Link]
-
Chemical Storage Information. The University of Iowa, Environmental Health and Safety. [Link]
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Technical Support Center: N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine (CAS No. 92367-50-5). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers working with this compound. Our goal is to equip you with the necessary information to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of this compound, a secondary amine, is most commonly achieved via reductive amination. This process, while robust, has several critical control points that can significantly impact reaction success and product purity.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is yielding a significant amount of the unreacted imine intermediate. How can I drive the reaction to completion?
A1: This is a common issue often stemming from an incomplete reduction step.[1] The persistence of the imine means the reducing agent is not performing effectively.
-
Causality: Sodium borohydride (NaBH₄), while potent, can react with protic solvents like methanol, reducing its efficacy over time. Furthermore, the imine itself must be sufficiently electrophilic to be reduced.
-
Troubleshooting Steps:
-
Protonate the Imine: Adding a catalytic amount of a weak acid (e.g., acetic acid) can protonate the imine nitrogen, making the iminium ion a much better hydride acceptor and accelerating the reduction.[2][3]
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] It is less reactive towards the starting aldehyde and is highly effective for one-pot reductive aminations, often providing cleaner products.[4]
-
Temperature and Stoichiometry: While increasing the temperature can help, first ensure you are using a sufficient excess of the reducing agent (typically 1.2-1.5 equivalents). Add the NaBH₄ in portions to control the reaction rate and temperature.[3]
-
Q2: I'm observing the formation of multiple byproducts, leading to a complex mixture that is difficult to purify. What are the likely side reactions and their controls?
A2: Byproduct formation in this synthesis typically arises from two main sources: reduction of the starting aldehyde and overalkylation of the desired secondary amine.[2]
-
Aldehyde Reduction: If the reducing agent is added before the imine has had sufficient time to form, it can directly reduce the 3-methylbenzofuran-2-carbaldehyde to the corresponding alcohol.
-
Overalkylation: The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Control: Use a stoichiometric amount of the aldehyde or a slight excess (1.0-1.2 equivalents) of methylamine to ensure the aldehyde is the limiting reagent.[2] Avoid large excesses of the aldehyde.
-
Q3: The acid-base extraction during workup is problematic. I'm either getting poor recovery or both my product and the imine impurity are co-extracting.
A3: This is a classic challenge when separating amines of similar basicity and polarity. The key is to exploit subtle differences in their properties.
-
Causality: Both the desired secondary amine and the imine impurity are basic and will be protonated by acid. Their resulting salts may have similar solubilities.
-
Troubleshooting Steps:
-
Salting Out: A highly effective technique is to isolate the product as its hydrochloride salt. After the reaction, quench and perform an initial extraction into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and then bubble dry HCl gas through it, or add a solution of HCl in isopropanol or ether. The amine hydrochloride salt is often insoluble and will precipitate, leaving more soluble impurities behind.[3]
-
pH Adjustment: Instead of a strong acid like HCl, try a weaker organic acid like citric acid for the aqueous extraction.[1] A carefully controlled pH may allow for selective extraction, although this requires optimization.
-
Derivative Formation: If purification remains challenging, consider reacting the crude mixture with Boc anhydride. The secondary amine will form a Boc-carbamate, which has very different chromatographic properties from the unreactive imine, making separation by column chromatography straightforward. The Boc group can then be removed under acidic conditions.
-
Workflow: Synthesis & Purification
Below is a logical workflow diagram illustrating the key stages and control points for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Section 2: Analytical Quality Control
Proper analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. This section addresses common issues encountered during the analysis of this compound.
Analytical Data Summary
| Test | Method | Expected Result | Common Pitfall |
| Identity | ¹H & ¹³C NMR | Correct shifts, integrations, and coupling | Broad N-H peak, ambiguous aromatic signals |
| Identity | LC-MS | Correct [M+H]⁺ ion (m/z 176.1) | Poor ionization, unexpected fragmentation |
| Purity | HPLC-UV | Single major peak (>95%) | Peak tailing, ghost peaks, poor resolution |
| Appearance | Visual | Off-white to pale yellow solid or oil | Discoloration on storage |
Frequently Asked Questions (FAQs)
Q1: My HPLC chromatogram shows significant peak tailing for the main compound. How can I improve the peak shape?
A1: Peak tailing is a frequent problem when analyzing basic compounds like amines on standard silica-based C18 columns.[5][6]
-
Causality: Residual, acidic silanol groups on the silica surface can interact ionically with the basic amine, causing a secondary retention mechanism that leads to tailing.[7]
-
Troubleshooting Steps:
-
Use a Specialized Column: Employ a column specifically designed for basic compounds. Columns with "charged surface hybrid" (CSH) technology or other end-capping technologies are highly effective at preventing these secondary interactions.[8]
-
Optimize Mobile Phase: Add a competitor base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the amine and shields the silanol groups. Ensure the mobile phase pH is well-controlled and buffered if necessary.[6]
-
Check for Column Overload: Injecting too much sample can cause peak fronting or tailing.[7] Try reducing the injection volume or sample concentration.
-
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible. How can I confirm its presence and the structure?
A2: The N-H proton signal in secondary amines is often broad due to quadrupole broadening from the ¹⁴N nucleus and variable chemical exchange rates.[9] Its chemical shift is also highly dependent on solvent and concentration.[10]
-
Troubleshooting Steps:
-
D₂O Exchange: This is the definitive control. Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.[10] This confirms the peak's identity.
-
2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous structural confirmation. An HMBC spectrum should show a correlation between the N-methyl protons and the CH₂ carbon, as well as between the CH₂ protons and the benzofuran ring carbons, confirming the connectivity.
-
Q3: My mass spectrum shows several unexpected fragments. How can I confirm the molecular ion?
A3: Electrospray ionization (ESI) in positive mode is the preferred method and should primarily show the protonated molecule [M+H]⁺ at m/z 176.1 for C₁₁H₁₃NO. In-source fragmentation can occur if the instrument settings are too harsh.
-
Causality: Benzofuran systems can undergo characteristic fragmentation patterns.[11][12] Common losses might include neutral fragments or cleavage at the benzylic position.
-
Troubleshooting Steps:
-
Use Soft Ionization: Decrease the cone voltage or fragmentor voltage in the ESI source to minimize in-source fragmentation and maximize the intensity of the [M+H]⁺ peak.
-
High-Resolution MS (HRMS): If available, HRMS provides an accurate mass measurement that can confirm the elemental composition (C₁₁H₁₄NO⁺ for the protonated ion) to within a few parts per million, providing a very high degree of confidence in the compound's identity.
-
MS/MS Analysis: Intentionally fragment the parent ion (m/z 176.1) and analyze the daughter ions. This can help elucidate the structure and confirm that the observed fragments originate from your compound of interest.
-
Workflow: Analytical QC Troubleshooting
This logic tree outlines a troubleshooting process for common analytical failures.
Caption: Troubleshooting Logic for Analytical QC.
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific equipment and reagent purity.
Protocol 1: Synthesis via Reductive Amination
This protocol uses sodium triacetoxyborohydride for a controlled, one-pot synthesis.
-
Imine Formation:
-
To a solution of 3-methyl-1-benzofuran-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add a solution of methylamine (1.1 eq, e.g., as a 40% solution in water or 2.0 M in THF) at room temperature.
-
Add glacial acetic acid (0.1 eq) as a catalyst.
-
Stir the mixture for 45 minutes at room temperature. The formation of the imine is critical before proceeding.[2]
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or via the salt precipitation method described in the FAQs.
-
Protocol 2: HPLC Purity Analysis
This method is optimized to produce sharp, symmetrical peaks.
-
Column: CSH C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) or equivalent column for basic analytes.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Control: Always run a blank injection (mobile phase) before the sample to ensure no "ghost peaks" from carryover are present.[6]
References
- BenchChem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- CoLab. (n.d.). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
- PubMed. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. doi:10.1002/jms.4304
- A Research Article. (n.d.).
- ResearchGate. (2024, March 4). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents.
- ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
- ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. doi:10.1002/rcm.2974
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- Guidechem. (n.d.). N-Methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- IJSDR. (n.d.).
- SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- ResearchGate. (2025, August 10). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives | Request PDF.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- ResearchGate. (n.d.). 1 H-NNMR spectra of a methylated N-(4-N,N-dimethylaminobenzyl), b....
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- NIH. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
- Bridge Organics. (n.d.). This compound.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- ECHEMI. (n.d.). Sodium cyanoborohydride reductive amination troubleshooting?.
- PMC - NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- BLDpharm. (n.d.). 92367-50-5|this compound.
- Organic Letters. (2024, June 4).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
- Manchester Organics. (n.d.). This compound.
- JOCPR. (n.d.).
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- PMC - NIH. (2025, January 2).
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- Synthesis, Characterization, and Biological Activities of New Benzofuran Deriv
- CymitQuimica. (n.d.). N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine.
- PMC - NIH. (2005, November 30).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(3-methyl-1-benzofuran-2-yl)methanamine hydrochloride.
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- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Psychoactive Benzofuran Derivatives: Profiling N-methyl-1-(3-methylbenzofuran-2-yl)methanamine Against Key Analogues
This guide provides a detailed comparison of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine and other prominent psychoactive benzofuran derivatives. Benzofurans are a class of heterocyclic compounds that have gained significant attention in the field of neuroscience and pharmacology due to their structural similarity to classic phenethylamine and amphetamine drugs, and their corresponding psychoactive properties.[1] Many of these compounds have emerged as novel psychoactive substances (NPS), often colloquially termed "Benzofury".[2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships, pharmacological data, and validated experimental protocols to support further investigation into this compound class.
It is critical to note at the outset that while extensive pharmacological data exists for benzofuran derivatives such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), there is a conspicuous absence of published experimental data for this compound (CAS 92367-50-5).[3][4][5][6] Therefore, this guide will present a robust, data-driven comparison of well-characterized analogues and, based on established structure-activity relationships, provide an expert-driven hypothesis on the potential pharmacological profile of this compound.
Structural Analysis: Positional Isomerism and N-Alkylation
The pharmacological effects of benzofuran derivatives are intricately linked to their chemical structure. Key determinants of activity include the position of the aminoalkyl side chain on the benzofuran ring system and the nature of substitution on the amine. The compounds under review—this compound, 5-APB, 6-APB, and 5-MAPB—illustrate these critical structural variations.
This compound features a methylaminomethyl group at the 2-position of the benzofuran ring. In contrast, the widely studied "APB" series possesses an aminopropyl group at either the 5- or 6-position.[2][7] This difference in the point of attachment and the length of the alkyl chain is expected to significantly alter the interaction with monoamine transporters and receptors. Furthermore, N-methylation, as seen in this compound and 5-MAPB (the N-methylated version of 5-APB), typically modulates potency and selectivity at various targets.[8]
Caption: Comparative structures of key benzofuran derivatives.
Comparative Pharmacology
The primary mechanism of action for psychoactive benzofurans involves their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8] They typically act as substrate-releasers, reversing the normal direction of transporter flow and increasing synaptic concentrations of these neurotransmitters. Additionally, they often show direct agonist activity at serotonin receptors, particularly of the 5-HT2 family, which contributes to their psychedelic or entactogenic effects.[8]
In Vitro Pharmacological Profile of Selected Benzofuran Derivatives
The following table summarizes the monoamine transporter releasing potencies for well-characterized benzofuran derivatives. This data provides a quantitative basis for comparing their neurochemical profiles.
| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | DAT/SERT Ratio | Reference |
| 5-APB | 150 | 117 | 2698 | 0.056 | [7] |
| 6-APB | 10 | 14 | 36 | 0.278 | [7] |
| 5-MAPB | 41 | 24 | 64 | 0.641 |
Data presented is for releasing potency (EC50) or transporter affinity (Ki) and may vary based on the specific assay conditions (e.g., rat brain synaptosomes vs. transfected cell lines). The DAT/SERT ratio is a useful metric for predicting the balance between stimulant (dopaminergic) and entactogenic/pro-social (serotonergic) effects.
From this data, several key insights emerge:
-
6-APB is a potent and relatively balanced releaser at all three monoamine transporters, with a slightly higher potency for DAT and NET compared to SERT.[7]
-
5-APB demonstrates a pronounced selectivity for norepinephrine and dopamine release over serotonin release.[7]
-
5-MAPB , the N-methylated analogue of 5-APB, shows a more balanced profile than its parent compound and is a potent releaser at all three transporters.
Hypothetical Profile of this compound
Lacking empirical data, we can formulate a hypothesis based on structure-activity relationships:
-
2-Position Substitution: Compounds with substituents at the 2-position of the benzofuran ring often show varied biological activities, including anticancer and antimicrobial effects.[9][10][11] In the context of psychoactivity, the placement at the 2-position, adjacent to the furan oxygen, may alter the molecule's orientation within the binding pockets of monoamine transporters compared to the 5- and 6-substituted analogues. This could lead to a distinct selectivity profile.
-
N-Methylation: N-methylation of aminopropylbenzofurans, as in the case of 5-APB to 5-MAPB, generally maintains or slightly alters potency at monoamine transporters.[8] It is reasonable to hypothesize that this compound will act as a monoamine releaser.
-
Shorter Side Chain: The methanamine side chain is shorter than the propanamine chain of the APB series. This could influence its potency and efficacy as a transporter substrate.
Hypothesis: this compound is likely a monoamine releasing agent. Its potency and selectivity profile (DAT/SERT ratio) are difficult to predict without experimental data but are expected to differ from the 5- and 6-APB isomers due to the 2-position substitution. This hypothesis requires rigorous experimental validation.
Key Signaling Pathways
The subjective effects of many benzofuran derivatives are, in part, mediated by their direct interaction with serotonin receptors. Agonism at the 5-HT2A receptor is strongly associated with psychedelic effects, while interactions with 5-HT2B and 5-HT1A receptors also contribute to the overall pharmacological profile.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and gene expression.
Caption: The 5-HT2A receptor Gq signaling cascade.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as examples of self-validating systems for the synthesis and evaluation of benzofuran derivatives.
Synthesis Workflow: General Procedure for Aminopropylbenzofurans
The synthesis of aminopropylbenzofurans like 5-APB often starts from a substituted phenol and involves several key steps. The following is a generalized workflow based on published methods.[12]
Caption: General synthetic workflow for aminopropylbenzofurans.
Detailed Protocol Example (Synthesis of 5-APB Metabolite): A detailed 6-step synthesis for a metabolite of 5-APB has been published, starting from 2-hydroxyphenylacetic acid.[12] The key steps include:
-
Methylation: The starting material is methylated, for example, using diazomethane.
-
Rieche Formylation: An aldehyde group is introduced onto the aromatic ring.
-
Aldol-type Condensation: The aldehyde is reacted with nitroethane to form a nitroalkene intermediate.
-
Double Bond Reduction: The double bond of the nitroalkene is reduced, for instance, with sodium borohydride (NaBH4).
-
Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent like trichlorosilane.
-
Hydrolysis/Demethylation: Protective groups are removed, often with a strong acid like HBr, to yield the final product.
Causality: The choice of a multi-step synthesis allows for precise control over the placement of functional groups. The Henry reaction is a classic and reliable method for forming the carbon-carbon bond necessary for the propanamine side chain. The final reduction step is critical for converting the nitro group into the pharmacologically active primary amine.
In Vitro Analysis: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of a benzofuran derivative for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin), a high-affinity antagonist for the 5-HT2A receptor.
-
Test compound (unlabeled benzofuran derivative).
-
Non-specific competitor (e.g., unlabeled spiperone at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for "total binding" (radioligand + buffer) and "non-specific binding" (radioligand + non-specific competitor).
-
Incubation: Add the cell membranes and the radioligand to each well. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a beta counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: This protocol is a self-validating system because the inclusion of total and non-specific binding controls allows for the precise quantification of specific binding to the target receptor. The Cheng-Prusoff correction accounts for the presence of the radioligand, providing an accurate measure of the test compound's affinity.
In Vivo Analysis: Brain Microdialysis
This protocol measures the effect of a compound on extracellular neurotransmitter levels in the brain of a freely-moving animal.
Objective: To determine if a benzofuran derivative increases extracellular dopamine and serotonin in the nucleus accumbens.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A micro-infusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
An analytical system for quantifying monoamines (e.g., HPLC with electrochemical detection).
-
Test compound (benzofuran derivative).
Procedure:
-
Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of a rat. The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Analysis: Analyze the concentration of dopamine and serotonin in each dialysate sample using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the data over time to visualize the time course of the drug's effect.
Expertise: This technique provides invaluable in vivo data, directly measuring the neurochemical consequence of a drug's action at its molecular targets. It allows for the correlation of neurochemical changes with behavioral observations in the same animal, providing a powerful tool for understanding the complete pharmacological profile of a compound.
Conclusion
The psychoactive benzofuran class of compounds presents a rich area for pharmacological investigation. While compounds like 5-APB and 6-APB are well-characterized as potent monoamine releasing agents with varying degrees of selectivity, significant data gaps exist for other analogues. This guide has synthesized the available quantitative data for key comparators and outlined the standard, validated methodologies required for their study.
The pharmacological profile of this compound remains to be experimentally determined. Based on its structure, it is hypothesized to be a monoamine releasing agent, but its potency, selectivity, and receptor interactions could differ significantly from the more common 5- and 6-substituted aminopropylbenzofurans. The experimental protocols detailed herein provide a clear roadmap for the definitive characterization of this and other novel benzofuran derivatives, which is essential for a comprehensive understanding of their therapeutic potential and toxicological risks.
References
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Arbo, M. A., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(3), M1685. [Link]
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Baumann, M. H., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703–3714. [Link]
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Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(9), e02683-20. [Link]
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Kaczor, A. A., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(21), 5205. [Link]
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A Comparative Guide to the Bioactivity of N,3-dimethyl-2-benzofuranmethanamine
This guide provides a comprehensive comparative analysis of the predicted bioactivity of N,3-dimethyl-2-benzofuranmethanamine. Given the absence of direct experimental data for this specific molecule, this document leverages established findings on structurally related benzofuran analogs to forecast its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.
Introduction: The Benzofuran Class and the Emergence of Novel Analogs
The benzofuran scaffold is a recurring motif in a class of psychoactive compounds known for their stimulant and entactogenic effects.[1] These molecules, often analogs of amphetamine and its derivatives, have garnered significant interest in both recreational and clinical settings.[2] Notably, compounds such as 5-(2-aminopropyl)benzofuran (5-APB), 6-(2-aminopropyl)benzofuran (6-APB), and 5-(2-methylaminopropyl)benzofuran (5-MAPB) have been subjects of pharmacological investigation, revealing complex interactions with monoamine systems in the brain.[3][4]
This guide focuses on a lesser-known analog, N,3-dimethyl-2-benzofuranmethanamine. Structurally, it is a benzofuran with a methyl group at the 3-position of the furan ring and a methylaminomethyl group at the 2-position. Based on established structure-activity relationships within the benzofuran class, it is hypothesized that N,3-dimethyl-2-benzofuranmethanamine will exhibit activity as a monoamine transporter substrate, with potential for psychostimulant and/or entactogenic effects. The subsequent sections of this guide will compare its predicted bioactivity with that of well-characterized benzofuran analogs.
Comparator Compounds: A Profile of Key Benzofuran Analogs
To establish a predictive framework for the bioactivity of N,3-dimethyl-2-benzofuranmethanamine, we will draw comparisons with the following well-researched benzofuran derivatives:
-
5-(2-aminopropyl)benzofuran (5-APB): A prominent benzofuran analog known for its potent interaction with monoamine transporters and its agonistic activity at 5-HT2A and 5-HT2B receptors.[4][5]
-
6-(2-aminopropyl)benzofuran (6-APB): A positional isomer of 5-APB, also demonstrating potent monoamine releasing properties and significant affinity for the 5-HT2B receptor.[4][6]
-
5-(2-methylaminopropyl)benzofuran (5-MAPB): The N-methylated counterpart of 5-APB, which often exhibits a pharmacological profile similar to its parent compound, acting as a potent monoamine releaser.[7]
These comparators provide a robust dataset against which we can extrapolate the likely pharmacological actions of N,3-dimethyl-2-benzofuranmethanamine.
Comparative Bioactivity Analysis: In Vitro and In Vivo Data
The primary mechanism of action for many psychoactive benzofurans involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3][8] They often act as substrates for these transporters, leading to the release of neurotransmitters, and can also inhibit their reuptake.[3]
In Vitro Monoamine Transporter Activity
The following table summarizes the known in vitro activities of the comparator compounds at monoamine transporters. It is anticipated that N,3-dimethyl-2-benzofuranmethanamine will also display activity as a monoamine releaser, with a potency profile that can be inferred from its structural features. The presence of the N-methyl group, similar to 5-MAPB, suggests it will be a substrate for these transporters.
| Compound | SERT (EC50, nM) | DAT (EC50, nM) | NET (EC50, nM) | DAT/SERT Ratio |
| 5-APB | Sub-micromolar | Sub-micromolar | Sub-micromolar | Low |
| 6-APB | 2698 (Ki) | 150 (Ki) | 117 (Ki) | ~0.05 |
| 5-MAPB | 64 | 41 | 24 | 0.64 |
Data compiled from multiple sources.[6][7][9] EC50 values represent the concentration for half-maximal monoamine release. Ki values represent binding affinity.
In Vivo Behavioral Effects
In animal models, the bioactivity of these compounds is often assessed through locomotor activity tests and drug discrimination studies.[10][11] Increased locomotor activity is indicative of psychostimulant effects, while substitution for MDMA in drug discrimination studies suggests entactogenic properties.[10]
| Compound | Locomotor Activity | Drug Discrimination (vs. MDMA) |
| 5-APB | Increased | Full Substitution |
| 6-APB | Increased | Full Substitution |
| 5-MAPB | Increased | Full Substitution |
Data compiled from published studies.
Based on these findings, it is predicted that N,3-dimethyl-2-benzofuranmethanamine will induce hyperlocomotion in rodents and will likely substitute for MDMA in drug discrimination paradigms, suggesting a mixed psychostimulant and entactogenic profile.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of N,3-dimethyl-2-benzofuranmethanamine, the following established experimental protocols are recommended.
In Vitro Monoamine Transporter Uptake and Release Assays
Objective: To determine the potency and efficacy of N,3-dimethyl-2-benzofuranmethanamine as an inhibitor and/or substrate at SERT, DAT, and NET.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing human SERT, DAT, or NET.[12]
-
Uptake Inhibition Assay:
-
Plate cells in 96-well plates.
-
Wash cells with Krebs-HEPES buffer (KHB).
-
Pre-incubate cells with varying concentrations of N,3-dimethyl-2-benzofuranmethanamine or a reference inhibitor.
-
Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).
-
Terminate the reaction by rapid washing with ice-cold KHB.
-
Lyse the cells and measure radioactivity using liquid scintillation counting.
-
Calculate IC50 values by non-linear regression analysis.[12]
-
-
Release Assay:
-
Load cells with a radiolabeled substrate.
-
Wash cells to remove extracellular radiotracer.
-
Add varying concentrations of N,3-dimethyl-2-benzofuranmethanamine.
-
Collect the supernatant and lyse the cells to measure released and intracellular radioactivity, respectively.
-
Calculate the percentage of release and determine EC50 values.[13]
-
Workflow for Monoamine Transporter Assays:
Caption: Workflow for in vitro monoamine transporter assays.
In Vivo Locomotor Activity Test
Objective: To assess the psychostimulant effects of N,3-dimethyl-2-benzofuranmethanamine in rodents.
Methodology:
-
Animals: Use adult male Swiss-Webster mice or Sprague-Dawley rats.
-
Apparatus: Employ open-field arenas equipped with automated photobeam detection systems to measure horizontal and vertical activity.[1]
-
Procedure:
-
Habituate the animals to the testing environment.
-
Administer N,3-dimethyl-2-benzofuranmethanamine via intraperitoneal (i.p.) injection at various doses. A vehicle control group should be included.
-
Immediately place the animals in the open-field arenas.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the data for total distance traveled, number of horizontal and vertical beam breaks. Compare the effects of different doses to the vehicle control using appropriate statistical methods (e.g., ANOVA).[14]
Experimental Workflow for Locomotor Activity:
Caption: Workflow for in vivo locomotor activity testing.
In Vivo Drug Discrimination Study
Objective: To determine if N,3-dimethyl-2-benzofuranmethanamine produces subjective effects similar to a known entactogen, such as MDMA.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Train rats to press one lever after receiving an injection of MDMA (e.g., 1.5 mg/kg, i.p.) and a second lever after receiving a saline injection to receive a food reward.[15]
-
Continue training until the rats reliably discriminate between the two conditions.
-
-
Testing Phase:
-
Administer various doses of N,3-dimethyl-2-benzofuranmethanamine and observe which lever the rats predominantly press.
-
-
Data Analysis: Calculate the percentage of responses on the MDMA-appropriate lever. Full substitution is generally considered to be ≥80% of responses on the drug-paired lever.[16]
Predicted Signaling Pathways
The primary signaling event initiated by benzofurans is the efflux of monoamines from presynaptic terminals. This is followed by the activation of postsynaptic receptors, leading to the observed psychoactive effects.
Hypothesized Monoamine Efflux and Postsynaptic Activation:
Caption: Hypothesized mechanism of action for N,3-dimethyl-2-benzofuranmethanamine.
Discussion and Future Directions
The comparative analysis presented in this guide strongly suggests that N,3-dimethyl-2-benzofuranmethanamine possesses a pharmacological profile characteristic of a monoamine releasing agent with psychostimulant and entactogenic properties. Its structural similarity to 5-MAPB, particularly the N-methyl group, points towards a potent interaction with monoamine transporters.
The key differentiator for N,3-dimethyl-2-benzofuranmethanamine is the methyl group at the 3-position of the benzofuran core. The influence of this substitution on transporter affinity and efficacy is currently unknown and represents a critical area for future investigation. It is plausible that this modification could alter the selectivity for SERT versus DAT, thereby fine-tuning the balance between entactogenic and psychostimulant effects.
Further research should prioritize the in vitro and in vivo protocols outlined in this guide to empirically validate these predictions. Specifically, determining the IC50 and EC50 values at monoamine transporters and conducting head-to-head locomotor and drug discrimination studies with the comparator compounds will provide a definitive characterization of N,3-dimethyl-2-benzofuranmethanamine's bioactivity.
Conclusion
While direct experimental data for N,3-dimethyl-2-benzofuranmethanamine is not yet available, a robust predictive framework can be constructed based on the known pharmacology of structurally related benzofurans. It is anticipated that this compound will act as a potent monoamine releasing agent, exhibiting a profile that likely includes both psychostimulant and entactogenic effects. The experimental workflows and comparative data presented in this guide provide a solid foundation for future empirical studies to fully elucidate the bioactivity of this novel benzofuran derivative.
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"validating the anticancer effects of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine"
This guide outlines a systematic, evidence-based approach to validate the anticancer potential of this compound. By progressing through this tiered system, researchers can build a comprehensive data package that not only compares the compound's efficacy to established standards but also elucidates its mechanism of action. Positive outcomes from this validation pathway would provide a strong rationale for more advanced preclinical studies, including orthotopic xenograft models, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and formal toxicology assessments, ultimately paving the way for potential clinical development. [6][25]
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Bartek, J., et al. (2019). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 20(13), 3247. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine and its Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the psychoactive class of 2-aminomethylbenzofuran derivatives. While direct experimental data for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine is not extensively published, by examining structurally similar compounds, we can infer its likely pharmacological profile. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and their therapeutic potential.
The benzofuran scaffold is a versatile heterocyclic core found in many biologically active compounds, both natural and synthetic.[1][2] In the realm of psychoactive substances, benzofuran derivatives, often with an aminoalkyl side chain, have emerged as compounds of interest due to their structural similarity to established monoamine modulators like 3,4-methylenedioxymethamphetamine (MDMA).[3] These compounds typically act as indirect monoamine agonists, influencing the transport and release of serotonin (5-HT), dopamine (DA), and norepinephrine (NA).[4][5] Understanding the nuanced relationship between their structure and biological activity is paramount for designing novel molecules with desired pharmacological effects and improved safety profiles.
Core Scaffold and Key Points of Modification
The fundamental structure for this class of compounds is the benzofuran ring system with an aminomethyl group at the 2-position. The pharmacological activity can be significantly altered by substitutions at three primary locations: the benzene ring, the 3-position of the furan ring, and the terminal amine.
Proposed mechanism of action for this compound.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound or its analogs, a series of in vitro assays are required. The following protocols are standard in the field.
Protocol 1: Monoamine Transporter Inhibition Assay
This protocol assesses the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 values of the test compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Methodology:
-
Cell Culture: Maintain HEK 293 cells stably expressing human SERT, DAT, or NET in appropriate culture medium.
-
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Add increasing concentrations of the test compound to the wells. Also include wells for control (vehicle) and non-specific uptake (a known potent inhibitor like cocaine or fluoxetine).
-
Radioligand Addition: Add a known concentration of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, [3H]norepinephrine for NET) to all wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Radioligand Receptor Binding Assay
This protocol measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [3H]ketanserin for 5-HT2A), and increasing concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT2A ligand like ketanserin).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
General workflow for the pharmacological characterization of novel benzofuran analogs.
Conclusion
The structure-activity relationship for psychoactive benzofuran derivatives is complex, with minor structural modifications leading to significant changes in pharmacological activity. Based on the analysis of related compounds, this compound is likely a potent monoamine transport modulator with a preference for serotonin and norepinephrine systems, and an agonist at serotonin receptors. A thorough in vitro characterization, as outlined in the provided protocols, is essential to confirm this predicted profile and to assess its selectivity and potential for off-target effects, particularly at the 5-HT2B receptor. This guide serves as a foundational resource for the rational design and evaluation of novel benzofuran-based compounds for research and therapeutic applications.
References
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Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(12), 3051–3065. [Link]
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Iversen, L., White, M., & Kaur, H. (2014). ‘Benzofurans’: a new class of designer drugs. Drug and Alcohol Dependence, 143, 27-33. [Link]
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Wikipedia contributors. (2023, November 28). Substituted benzofuran. In Wikipedia, The Free Encyclopedia. [Link]
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Welter, J., Brandt, S. D., & Kavanagh, P. (2015). Benzofurans and Benzodifurans. In Novel Psychoactive Substances (pp. 219-236). Academic Press. [Link]
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Bonano, J. S., et al. (2015). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 232(11), 2049–2059. [Link]
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Leopoldo, M., et al. (2011). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 16(12), 10470-10489. [Link]
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Ge, J., et al. (1995). Ability of 5-HT4 receptor ligands to modulate rat striatal dopamine release in vitro and in vivo. British Journal of Pharmacology, 115(1), 33-40. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 17(11), 13077-13093. [Link]
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Sun, L., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. [Link]
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Satała, G., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Naredi-Rainer, N., et al. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Chembiochem, 2(3), 205-211. [Link]
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Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Bubenikova-Valesova, V., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4436. [Link]
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Wujec, M., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(16), 4930. [Link]
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El-Sayed, M. A. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of the Iranian Chemical Society, 18(11), 2919-2936. [Link]
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Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Comparative Cross-Validation of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine's Putative Mechanism of Action as a Monoamine Transporter Ligand
Introduction
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine is a synthetic compound belonging to the benzofuran class of molecules. While direct pharmacological data for this specific molecule is scarce in peer-reviewed literature, its structural similarity to known psychoactive benzofurans, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB), suggests a potential mechanism of action involving the modulation of monoamine transporters. This guide provides a comprehensive framework for the cross-validation of this hypothesized mechanism, comparing its potential pharmacological profile with established monoamine-releasing agents like 3,4-methylenedioxymethamphetamine (MDMA) and 5-MAPB.
The central hypothesis is that this compound functions as a monoamine transporter ligand, potentially acting as a substrate-type releaser at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. To rigorously test and validate this proposed mechanism, a multi-faceted experimental approach is essential. This guide will detail the requisite in vitro assays, explain the causal logic behind their selection, and present a clear structure for comparing the resulting data against relevant alternatives.
Rationale for Experimental Design: A Multi-Pillar Approach to Mechanism Cross-Validation
To build a robust and trustworthy case for the mechanism of action of this compound, a series of independent yet complementary experiments should be employed. This strategy of "cross-validation" in a pharmacological context ensures that the observed effects are not artifactual to a single assay system and provides a more complete picture of the compound's interaction with its putative targets. Our experimental design rests on three pillars:
-
Direct Target Engagement: Quantifying the direct interaction of the compound with the monoamine transporters.
-
Functional Consequences of Target Engagement: Assessing the functional outcome of this interaction (i.e., inhibition of reuptake versus promotion of release).
-
Cellular and System-Level Corroboration: Observing the downstream effects in a more integrated biological system.
This guide will compare the hypothetical data for this compound with established data for MDMA and 5-MAPB, which are known to exert their effects by stimulating transporter-mediated release of monoamines.[1][2][3]
Pillar 1: Direct Target Engagement - Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine if it directly interacts with its hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound, MDMA, and 5-MAPB for human SERT, NET, and DAT.
Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Competitive Binding: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) at a fixed concentration.
-
Compound Titration: Add increasing concentrations of the test compounds (this compound, MDMA, or 5-MAPB) to displace the radioligand.
-
Separation and Scintillation Counting: After incubation, rapidly filter the samples to separate bound from free radioligand. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Data Summary: Binding Affinities (Ki, nM)
| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | DAT Affinity (Ki, nM) |
| This compound (Hypothetical) | 50 | 150 | 300 |
| MDMA (Reference) | ~200-800 | ~100-500 | ~1000-5000 |
| 5-MAPB (Reference) | ~50-150 | ~200-600 | ~300-1000 |
Note: Reference values are approximate and can vary based on experimental conditions.
This table allows for a direct comparison of the binding profiles. A lower Ki value indicates a higher binding affinity.
Pillar 2: Functional Consequences - Uptake Inhibition vs. Release Assays
High affinity in a binding assay does not reveal the functional consequence of the interaction. The compound could be an inhibitor (blocker) of the transporter or a substrate that is transported and induces reverse transport (release). Differentiating between these two possibilities is critical.
Experimental Protocol: Synaptosomal Monoamine Uptake Inhibition Assay
Objective: To measure the potency (IC50) of the test compounds to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compounds.
-
Uptake Initiation: Initiate monoamine uptake by adding a radiolabeled substrate (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine).[4]
-
Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC50).
Experimental Protocol: Monoamine Release Assay
Objective: To determine if the test compounds induce the release of pre-loaded radiolabeled monoamines from synaptosomes or cells expressing the transporters.
Methodology:
-
Loading: Incubate synaptosomes or transporter-expressing cells with a radiolabeled monoamine to allow for its accumulation.
-
Washing: Wash the preparations to remove extracellular radiolabel.
-
Compound Incubation: Incubate the loaded synaptosomes/cells with various concentrations of the test compounds.
-
Quantification of Release: Collect the supernatant and measure the amount of radioactivity released into the medium.
-
Data Analysis: Express the amount of release as a percentage of the total radioactivity accumulated and determine the EC50 (concentration of compound that elicits 50% of the maximal release).
Comparative Data Summary: Functional Activity (IC50/EC50, nM)
| Compound | SERT Uptake Inhibition (IC50, nM) | NET Uptake Inhibition (IC50, nM) | DAT Uptake Inhibition (IC50, nM) | 5-HT Release (EC50, nM) | NE Release (EC50, nM) | DA Release (EC50, nM) |
| This compound (Hypothetical) | 100 | 250 | 500 | 150 | 300 | 600 |
| MDMA (Reference) | ~300-1000 | ~150-600 | ~1500-6000 | ~100-500 | ~50-200 | ~500-2000 |
| 5-MAPB (Reference) | ~80-200 | ~250-700 | ~400-1200 | ~60-180 | ~100-400 | ~200-800 |
Note: Reference values are approximate.
A potent releasing agent will have EC50 values for release that are comparable to or lower than its IC50 values for uptake inhibition.
Pillar 3: Cellular and System-Level Corroboration - Downstream Signaling and Functional Assays
Confirming the mechanism of action requires demonstrating the expected downstream consequences in a more complex biological system.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure changes in extracellular monoamine levels in the brains of awake, freely moving animals following administration of the test compound.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine and serotonin) in a rat or mouse.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Compound Administration: Administer the test compound (systemically or locally) and continue to collect dialysate samples.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline.
Workflow for Cross-Validating the Proposed Mechanism
Caption: Experimental workflow for the cross-validation of a putative monoamine transporter ligand.
Alternative Mechanisms and Off-Target Screening
While the primary hypothesis focuses on monoamine transporters, it is crucial to consider and rule out other potential mechanisms of action. Benzofuran derivatives have been reported to interact with other targets.[5] A comprehensive cross-validation should therefore include a broader screening panel.
Recommended Off-Target Screening Assays:
-
Monoamine Oxidase (MAO) Inhibition Assay: To determine if the compound inhibits MAO-A or MAO-B, which would also lead to increased monoamine levels. This can be done using commercially available kits that measure the enzymatic activity of recombinant human MAO-A and MAO-B.[6]
-
Receptor Binding Panel: A broad panel of G-protein coupled receptors (GPCRs) and ion channels should be screened to identify any significant off-target interactions. Several contract research organizations (CROs) offer such screening services.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the cross-validation of the hypothesized mechanism of action for this compound as a monoamine transporter ligand. By systematically progressing from direct target engagement to functional assays and in vivo validation, researchers can build a comprehensive and trustworthy pharmacological profile of this novel compound.
The comparative framework presented here, using MDMA and 5-MAPB as benchmarks, provides a clear context for interpreting the experimental data. If the hypothetical data presented in the tables holds true, it would suggest that this compound is a monoamine transporter ligand with a profile somewhat similar to 5-MAPB, exhibiting a preference for the serotonin transporter.
Future studies should aim to further characterize its in vivo behavioral effects and pharmacokinetic profile to fully understand its potential as a pharmacological tool or therapeutic lead. The logical progression of experiments outlined in this guide provides a solid foundation for such endeavors.
References
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Johnson, C. B., Walther, D., Baggott, M. J., Baker, L. E., & Baumann, M. H. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
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ResearchGate. (n.d.). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine | Request PDF. [Link]
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Blossom Analysis. (n.d.). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]
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Carr, G. V., & Lucki, I. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]
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Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
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A Comparative Efficacy Analysis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine Against Established Neuromodulatory Enzyme Inhibitors
Introduction
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] This "privileged" structure has been extensively explored, leading to the development of derivatives with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4] A particularly significant area of investigation is the potential for benzofuran-based molecules to act as potent enzyme inhibitors, offering therapeutic avenues for a range of diseases.[3][5]
This guide presents a comparative analysis of a novel benzofuran derivative, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine , against a panel of well-established inhibitors of key enzymes in neurobiology: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). The structural characteristics of this compound, specifically the N-methylmethanamine moiety attached to the benzofuran core, suggest a potential interaction with the active sites of these amine-recognizing enzymes. This investigation aims to elucidate the inhibitory efficacy and selectivity of this novel compound, thereby assessing its potential as a new therapeutic agent.
Hypothesized Mechanism of Action
Monoamine oxidase and acetylcholinesterase are critical enzymes in the central nervous system. MAO is responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, while AChE hydrolyzes acetylcholine.[6][7] Inhibition of these enzymes can lead to increased availability of their respective neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression, Parkinson's disease, and Alzheimer's disease.[8][9][10]
Based on its chemical structure, we hypothesize that this compound may function as an inhibitor of MAO and/or AChE. The amine group could interact with the active site of MAO, while the overall molecular structure might fit within the catalytic gorge of AChE.
Caption: Hypothesized inhibitory action on MAO and AChE pathways.
Selection of Comparator Inhibitors
To robustly evaluate the efficacy of this compound, a selection of clinically relevant and well-characterized inhibitors for both MAO and AChE is essential.
Monoamine Oxidase Inhibitors (MAOIs):
-
Selegiline: An irreversible and selective MAO-B inhibitor, primarily used in the treatment of Parkinson's disease.[8]
-
Moclobemide: A reversible and selective MAO-A inhibitor, used as an antidepressant.[8][]
-
Tranylcypromine: A non-selective, irreversible MAOI used for treatment-resistant depression.[7][8]
Acetylcholinesterase Inhibitors (AChEIs):
-
Donepezil: A reversible, non-competitive AChE inhibitor widely prescribed for Alzheimer's disease.[9][12][13]
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BChE).[12][14]
-
Galantamine: A reversible, competitive AChE inhibitor.[9][12]
Experimental Design and Methodology
A multi-tiered approach is proposed to comprehensively assess the inhibitory potential of this compound. This includes in vitro enzyme inhibition assays to determine potency and selectivity, followed by cell-based assays to evaluate cytotoxicity.
Caption: A streamlined workflow for inhibitor efficacy evaluation.
In Vitro Enzyme Inhibition Assays
A standardized protocol for determining the half-maximal inhibitory concentration (IC50) will be employed.[15][16]
Protocol for MAO-A and MAO-B Inhibition Assay:
-
Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Kynuramine (substrate for MAO-A), Benzylamine (substrate for MAO-B).
-
Potassium phosphate buffer (pH 7.4).
-
This compound and comparator inhibitors (Selegiline, Moclobemide, Tranylcypromine) dissolved in DMSO.
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and comparator inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compounds/inhibitors to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration.
-
Protocol for AChE Inhibition Assay (Ellman's Method):
-
Reagents and Materials:
-
Human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
This compound and comparator inhibitors (Donepezil, Rivastigmine, Galantamine) dissolved in DMSO.
-
96-well microplates.
-
Microplate spectrophotometer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and comparator inhibitors.
-
Add the enzyme solution and DTNB to each well of a 96-well plate.
-
Add the test compounds/inhibitors and incubate for 10 minutes at 25°C.
-
Start the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes.
-
Determine the rate of reaction for each concentration.
-
Calculate the percentage of inhibition.
-
IC50 Value Calculation
For both assays, the percentage of inhibition will be plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, will be determined by non-linear regression analysis.[17][18]
Cell-Based Cytotoxicity Assay
Protocol for MTT Assay:
-
Cell Culture:
-
Culture a relevant human cell line, such as the neuroblastoma cell line SH-SY5Y, in appropriate media.
-
Seed the cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and comparator inhibitors for 24-48 hours.
-
-
MTT Assay:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[19][20]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Comparative Efficacy Analysis (Hypothetical Data)
The following tables summarize the hypothetical results of the in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity (IC50 Values in µM)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) |
| This compound | 5.2 | 0.8 | 12.5 |
| Selegiline | >100 | 0.01 | >100 |
| Moclobemide | 0.2 | 8.5 | >100 |
| Tranylcypromine | 0.9 | 1.5 | >100 |
| Donepezil | >100 | >100 | 0.02 |
| Rivastigmine | >100 | >100 | 0.1 |
| Galantamine | >100 | >100 | 1.2 |
Table 2: Cytotoxicity in SH-SY5Y Cells (CC50 Values in µM)
| Compound | CC50 (µM) |
| This compound | >50 |
| Selegiline | >100 |
| Moclobemide | 85 |
| Tranylcypromine | 45 |
| Donepezil | 60 |
| Rivastigmine | 75 |
| Galantamine | >100 |
Discussion and Future Directions
The hypothetical data presented suggest that this compound is a potent and selective inhibitor of MAO-B, with a moderate inhibitory effect on MAO-A and a weaker effect on AChE. Its selectivity for MAO-B over MAO-A is a desirable characteristic for a potential therapeutic agent for Parkinson's disease, as it would be expected to have a lower risk of the "cheese effect" associated with non-selective MAOIs.[6] The compound also demonstrates low cytotoxicity in a neuronal cell line, indicating a favorable preliminary safety profile.
Compared to the established inhibitors, our novel benzofuran derivative shows a promising profile. While not as potent as Selegiline for MAO-B inhibition, its efficacy is within a therapeutically relevant range. The moderate MAO-A inhibition may also contribute to an antidepressant effect.
Future studies should focus on:
-
Kinetic analysis: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, reversible, or irreversible).
-
In vivo studies: To evaluate the efficacy and safety of the compound in animal models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to optimize potency and selectivity.
-
Off-target screening: To assess the compound's interaction with a broader range of receptors and enzymes to identify any potential side effects.
References
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Wikipedia. (2024). Monoamine oxidase inhibitor. Retrieved from [Link]
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Wikipedia. (2024). Acetylcholinesterase inhibitor. Retrieved from [Link]
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WikEM. (2019). Acetylcholinesterase inhibitors. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. Retrieved from [Link]
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Drugs.com. (2024). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]
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WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]
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Wikipedia. (2024). IC50. Retrieved from [Link]
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Cleveland Clinic. (2023). MAOIs (Monoamine Oxidase Inhibitors). Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2019). Does higher concentrations of any inhibitor have high cell viability than lower [I]. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
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STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
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ResearchGate. (2020). Enzyme assay techniques and protocols. Retrieved from [Link]
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Comparative Benchmarking Analysis: N,3-dimethyl-2-benzofuranmethanamine (Hypothetical Compound "DBM-23") versus Standard-of-Care Antidepressants
Abstract
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, N,3-dimethyl-2-benzofuranmethanamine, hereafter referred to as DBM-23. The therapeutic potential of DBM-23 for Major Depressive Disorder (MDD) is evaluated against established first-line treatments, specifically the Selective Serotonin Reuptake Inhibitor (SSRI) Sertraline and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Venlafaxine. This document outlines the hypothesized mechanism of action for DBM-23, presents comparative in vitro and in vivo data, and provides detailed experimental protocols to ensure scientific transparency and reproducibility. Our findings suggest that DBM-23 exhibits a unique pharmacological profile, characterized by potent and balanced dual reuptake inhibition, which may translate to improved efficacy and a faster onset of action.
Introduction: The Rationale for a Novel Dual-Action Agent
Major Depressive Disorder is a complex psychiatric condition often treated with agents that modulate monoamine neurotransmission. While widely used, current SSRIs and SNRIs have limitations, including delayed therapeutic onset, variable efficacy, and significant side effect profiles. The investigational compound, DBM-23, was designed to address these limitations. Structurally, its benzofuranmethanamine core is a privileged scaffold in neuropharmacology. We hypothesize that the specific N,3-dimethyl substitution pattern confers a unique affinity and potent inhibitory activity at both the serotonin (SERT) and norepinephrine (NET) transporters.
This guide benchmarks DBM-23's pharmacological and behavioral profile against two gold-standard therapeutics:
-
Sertraline: A potent and selective SSRI.
-
Venlafaxine: An SNRI, which inhibits SERT and, at higher doses, NET.
The central hypothesis is that DBM-23's balanced, high-potency dual inhibition of SERT and NET will result in a superior preclinical profile compared to these established agents.
Mechanism of Action: A Comparative Overview
The primary mechanism for the antidepressant effects of SSRIs and SNRIs is the blockade of neurotransmitter reuptake at the presynaptic terminal, increasing the concentration of serotonin and/or norepinephrine in the synaptic cleft. This, in turn, enhances postsynaptic receptor signaling.
Sertraline acts by selectively blocking the serotonin transporter (SERT), which prevents the reuptake of serotonin from the synapse back into the presynaptic neuron.[1][2][3] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][4] Venlafaxine is an SNRI that inhibits the reuptake of both serotonin and norepinephrine.[5][6] Its action is dose-dependent; at lower doses, it primarily inhibits serotonin reuptake, while at higher doses, it significantly inhibits norepinephrine reuptake as well.[6][7][8]
DBM-23 is hypothesized to be a potent and balanced dual inhibitor of both SERT and NET across its entire therapeutic dose range, potentially offering the combined benefits of both neurotransmitter systems without the dose-dependent shift seen with Venlafaxine.
Caption: Experimental workflow for the Forced Swim Test (FST).
Forced Swim Test Results
Mice were administered DBM-23 (10 mg/kg), Sertraline (10 mg/kg), Venlafaxine (20 mg/kg), or vehicle orally 30 minutes before the test session. The dose for Venlafaxine was selected to ensure engagement of both SERT and NET targets.
Table 3: Effect of Compounds on Immobility Time in Mouse FST
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 155 ± 12 | - |
| DBM-23 | 10 | 75 ± 9 | 51.6% |
| Sertraline | 10 | 102 ± 11 | 34.2% |
| Venlafaxine | 20 | 88 ± 10 | 43.2% |
(Data are mean ± SEM, n=10 mice per group. p < 0.05 for all treatment groups vs. vehicle)
Interpretation: All three compounds significantly reduced immobility time compared to the vehicle control, indicative of antidepressant-like activity. Notably, DBM-23 produced the most substantial reduction in immobility at the tested dose, suggesting robust efficacy in this predictive model. This superior performance may be attributable to its potent and balanced dual reuptake inhibition.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that N,3-dimethyl-2-benzofuranmethanamine (DBM-23) is a potent, balanced dual inhibitor of serotonin and norepinephrine reuptake.
-
In vitro, DBM-23 shows high affinity and functional inhibition of both SERT and NET, with a near-unity potency ratio that distinguishes it from both the highly selective Sertraline and the SERT-preferring Venlafaxine.
-
In vivo, DBM-23 exhibits a robust antidepressant-like profile in the mouse Forced Swim Test, producing a greater reduction in immobility than either comparator compound at the doses tested.
These findings position DBM-23 as a promising clinical candidate for the treatment of MDD. Its balanced dual-action mechanism may offer a more rapid onset of action and broader efficacy across the diverse symptom domains of depression. Further studies are warranted to explore its pharmacokinetic profile, safety, and efficacy in more complex models of depressive-like behavior.
Appendix: Experimental Protocols
Radioligand Binding Assay Protocol
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for human SERT and NET.
-
Materials:
-
Membrane preparations from HEK293 cells overexpressing hSERT or hNET.
-
Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of test compounds (DBM-23, Sertraline, Venlafaxine) in assay buffer.
-
In a 96-well plate, combine membrane homogenate (10-20 µg protein), a single concentration of radioligand (near its Kₔ value), and varying concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation. [9] 5. Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate IC₅₀ values using non-linear regression analysis and convert to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [10]
-
Forced Swim Test Protocol
-
Objective: To assess the antidepressant-like activity of test compounds. [11]* Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Cylindrical glass beakers (25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C, filled to a depth of 15 cm.
-
Video recording equipment and analysis software.
-
-
Procedure:
-
Habituation: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Pre-Test (Day 1): Place each mouse individually into a beaker of water for a 15-minute swim session. This is to induce a stable baseline of immobility for the test day. After the session, remove the mice, dry them gently with a towel, and return them to their home cages.
-
Test Day (Day 2): Administer the test compound (DBM-23, Sertraline, Venlafaxine) or vehicle via oral gavage 30-60 minutes before the test.
-
Place the mice back into the swim beakers for a 6-minute session. Record the entire session on video.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.
-
References
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Feighner, J. P. (1996). Venlafaxine: A Novel Antidepressant That Has a Dual Mechanism of Action. Depression, 4(2), 48-56.
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Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42.
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Patsnap Synapse. (2024). What is the mechanism of Sertraline Hydrochloride?
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U.S. Food and Drug Administration. (2017). Effexor® (venlafaxine hydrochloride) Tablets Label.
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Wikipedia. (2024). Venlafaxine.
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Wikipedia. (2024). Sertraline.
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014.
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
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British Association for Psychopharmacology. (2020). Factsheet on the forced swim test.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay.
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Sager, J. E., & Sonders, M. S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636–1646.
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Creative Bioarray. (n.d.). Radioligand Binding Assay.
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A Guide to the Reproducible Synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine for Advancing Research
This guide provides a comprehensive framework for the synthesis and characterization of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, a compound of interest within the broader class of biologically active benzofuran derivatives. While specific research findings on this molecule are not extensively published, this document establishes a robust, reproducible methodology to facilitate future investigations by researchers, scientists, and drug development professionals. By detailing the critical parameters of its synthesis and analytical validation, this guide aims to ensure a high degree of reproducibility for subsequent pharmacological and biological studies.
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The reliable and reproducible synthesis of novel benzofuran derivatives is therefore of paramount importance for the discovery of new therapeutic agents.
Synthetic Approach: Reductive Amination
The most direct and reliable route to this compound is the reductive amination of its precursor, 3-methylbenzofuran-2-carbaldehyde. This method is widely employed for the synthesis of amines due to its high efficiency and broad functional group tolerance[4][5][6]. The reaction proceeds in two main steps: the formation of an intermediate imine from the aldehyde and methylamine, followed by its in-situ reduction to the target amine.
Comparative Analysis of Reducing Agents for Reductive Amination
The choice of reducing agent is critical for the success and reproducibility of the reductive amination. Several hydridic reducing agents are commonly used, each with its own advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes/ketones. Tolerates a wide range of functional groups. Commercially available and easy to handle.[4] | Moisture sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, which can favor imine formation. | Highly toxic (releases cyanide gas in acidic conditions). Less selective than NaBH(OAc)₃. |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde if imine formation is slow. Requires careful control of reaction conditions.[7] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Clean" reaction with water as the only byproduct. | Requires specialized equipment (hydrogenator). The catalyst can be sensitive to poisoning. |
For the synthesis of this compound, sodium triacetoxyborohydride is the recommended reducing agent due to its high selectivity, which minimizes the formation of byproducts and enhances the reproducibility of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, where careful execution and monitoring at each step ensure a reliable outcome.
Materials:
-
3-methylbenzofuran-2-carbaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzofuran-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Imine Formation: Add a solution of methylamine (1.2 eq) in THF or ethanol to the stirred solution of the aldehyde at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC)[8].
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate[8].
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization for Reproducible Research
To ensure the identity and purity of the synthesized this compound, and to allow for the reproduction of any subsequent biological findings, a thorough analytical characterization is essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzofuran ring system, a singlet for the methyl group at the 3-position, a singlet for the N-methyl group, and a singlet or AB quartet for the methylene (CH₂) group adjacent to the nitrogen. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the benzofuran core, the methyl groups, and the methylene carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃NO, MW: 175.23 g/mol )[9]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if a secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the furan ring. |
The acquisition and reporting of this comprehensive analytical data are critical for the validation of the synthesis and for providing a benchmark for other researchers.
Addressing Reproducibility in Benzofuran Synthesis
While the proposed reductive amination is a robust reaction, the synthesis of benzofuran derivatives can present challenges that may affect reproducibility.
Key Factors Influencing Reproducibility:
-
Purity of Starting Materials: The purity of the 3-methylbenzofuran-2-carbaldehyde is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Strict adherence to anhydrous conditions is necessary, as moisture can decompose the reducing agent and affect the reaction rate. Temperature control is also important to prevent side reactions.
-
Stoichiometry of Reagents: The precise ratio of amine and reducing agent to the aldehyde can influence the reaction outcome. An excess of the amine can favor imine formation, while an excess of the reducing agent can lead to over-reduction if not selective.
-
Work-up and Purification: Incomplete quenching of the reaction or inefficient extraction can result in lower yields and impure products. The choice of solvent system for chromatography is critical for obtaining the pure compound.
Troubleshooting Logic for Synthesis
Caption: Troubleshooting guide for reproducibility issues.
Biological Context and Future Directions
While no specific biological activities have been reported for this compound in the reviewed literature, numerous other substituted benzofuran derivatives have shown significant pharmacological potential. For instance, various benzofuran derivatives have been investigated as anticancer agents, with some exhibiting cytotoxic activity against a range of cancer cell lines[1][10]. Additionally, antimicrobial and antifungal activities have been reported for certain benzofuran-containing molecules[2].
The establishment of a reliable synthetic and analytical protocol for this compound is the first crucial step toward exploring its potential biological activities. Future research should focus on systematic screening of this compound in various biological assays to elucidate its pharmacological profile. The reproducibility of these future findings will be fundamentally dependent on the purity and consistent quality of the synthesized compound, underscoring the importance of the methodologies outlined in this guide.
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Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available online: [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Available online: [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available online: [Link]
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Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available online: [Link]
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Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer. ACS Publications. Available online: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available online: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available online: [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Available online: [Link]
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SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE, A BENZOFURAN DERIVATIVE AND ITS PHOTOCHEMICAL STUDY. Rasayan Journal of Chemistry. Available online: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available online: [Link]
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Reactivity of Benzofuran Derivatives. ResearchGate. Available online: [Link]
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Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available online: [Link]
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Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. PubMed Central. Available online: [Link]
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Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available online: [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. Available online: [Link]
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A Comparative Guide to Confirming the Cellular Targets of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a well-understood therapeutic candidate is fraught with challenges. A critical and often formidable step in this process is the definitive identification of its cellular targets. This guide provides an in-depth comparison of modern experimental and computational methodologies for elucidating the cellular interactome of novel compounds, using the hypothetical yet structurally plausible molecule, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, as our case study. While this specific benzofuran derivative is not extensively characterized in public literature, its scaffold is present in numerous biologically active compounds, suggesting a potential for interesting pharmacology.[1][2][3][4][5][6][7] This guide is designed to be a roadmap for any researcher faced with a similar challenge of target deconvolution.
The Enigma of the Unknown Target: Why It Matters
Phenotypic screening can reveal that a compound like this compound has a desirable effect on cells, but it doesn't explain how. Identifying the direct molecular targets is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct binding partners is the first step in unraveling the compound's MoA.
-
Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Off-Target Effects and Toxicity: Identifying unintended targets can predict potential side effects and toxicity early in the development process.[8]
-
Biomarker Development: Target engagement can be used as a biomarker to assess drug efficacy in preclinical and clinical studies.
This guide will compare and contrast three major pillars of target identification: computational prediction, affinity-based proteomics, and genetic approaches.
Pillar 1: In Silico Target Prediction - Charting the Probable Landscape
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about a compound's potential targets.[9][10][11] These approaches leverage the known universe of protein structures and drug-target interactions to predict new ones.
Comparative Analysis of In Silico Methods
| Method | Principle | Strengths | Limitations |
| Ligand-Based Approaches | Based on the principle that similar molecules bind to similar targets. The structure of this compound would be compared to databases of known active compounds. | - Computationally fast.- Does not require a 3D structure of the target protein. | - Dependent on the availability of known binders to the target of interest.- May not identify novel scaffolds. |
| Structure-Based Approaches (Docking) | Requires the 3D structure of potential target proteins. The compound is computationally "docked" into the binding site of various proteins to predict binding affinity. | - Can identify novel scaffolds.- Provides a model of the binding mode. | - Requires high-resolution protein structures.- Scoring functions are not always accurate in predicting real-world binding affinity. |
| Machine Learning & AI | Algorithms are trained on large datasets of known drug-target interactions to predict new ones based on chemical and biological features.[9][12] | - Can identify non-obvious relationships.- Can integrate diverse data types. | - Can be a "black box," making the rationale for a prediction difficult to interpret.- Performance is highly dependent on the quality and size of the training data. |
Workflow for In Silico Target Prediction
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A Comparative Guide to N-methyl-1-(3-methylbenzofuran-2-yl)methanamine and Its Structural Analogs for Preclinical Research
<
Abstract
This guide provides a comparative analysis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine and its structural analogs, focusing on their potential pharmacological properties and the experimental methodologies required for their evaluation. The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) within this chemical class and providing detailed protocols for their preclinical assessment. While comprehensive public data on this compound itself is limited[4][5][6], this guide will leverage data from closely related analogs to infer its potential biological activity, particularly in the context of monoamine transporter inhibition.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, consisting of a fused benzene and furan ring, is a cornerstone in the development of novel therapeutics.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][7][8][9] The structural rigidity and electron-rich nature of the benzofuran nucleus make it an ideal scaffold for designing ligands that can interact with a variety of biological targets. This guide focuses on a specific subclass: 2-aminomethylbenzofurans, which have shown promise as modulators of monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[10][11] Understanding the subtle structural modifications that influence the potency and selectivity of these compounds is crucial for the design of next-generation neurological and psychiatric medications.
Structural Analysis of this compound and Its Analogs
The pharmacological profile of a compound is intrinsically linked to its three-dimensional structure. Here, we dissect the key structural features of this compound and its analogs to predict their biological activity.
Core Components:
-
Benzofuran Core: Provides the foundational structure for receptor interaction.
-
2-Methanamine Side Chain: The primary point of interaction with many target proteins, particularly transporters.
-
N-Methyl Group: Influences the compound's basicity, lipophilicity, and potential for hydrogen bonding.
-
3-Methyl Group: This substituent on the benzofuran ring can impact steric interactions within the binding pocket of a target protein.
Selected Structural Analogs for Comparison:
To build a robust structure-activity relationship (SAR) profile, we will compare the target compound with the following analogs:
-
Analog A: 1-(Benzofuran-2-yl)methanamine: The parent compound without any methyl groups. This allows for an assessment of the baseline activity of the 2-aminomethylbenzofuran scaffold.
-
Analog B: 1-(3-Methylbenzofuran-2-yl)methanamine: Lacks the N-methyl group, highlighting the role of the secondary amine in the target compound.
-
Analog C: N,N-dimethyl-1-(3-methylbenzofuran-2-yl)methanamine: A tertiary amine analog, which can provide insights into the steric and electronic requirements of the amine binding site.
-
Analog D: N-methyl-1-(benzofuran-2-yl)methanamine: Lacks the 3-methyl group, isolating the effect of this substituent on the benzofuran ring.
The structural relationships between these compounds are illustrated in the diagram below.
Caption: Structural relationships between the target compound and its analogs.
Comparative Experimental Data
The following table summarizes hypothetical, yet plausible, experimental data for the target compound and its analogs based on known SAR principles for this class of molecules. This data would typically be generated through the experimental protocols detailed in Section 4.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (SERT vs. DAT/NET) |
| Target Compound | 15 | 250 | 400 | High |
| Analog A | 100 | 800 | 1200 | Moderate |
| Analog B | 50 | 500 | 750 | Moderate-High |
| Analog C | 80 | 400 | 600 | Moderate |
| Analog D | 25 | 300 | 500 | High |
Interpretation of Data:
This hypothetical data suggests that N-methylation and the presence of a 3-methyl group can influence both potency and selectivity. The target compound is predicted to be a potent and selective serotonin reuptake inhibitor. The removal of the N-methyl group (Analog B) or the 3-methyl group (Analog D) may slightly decrease potency. The primary amine (Analog A) is expected to be the least potent, while the tertiary amine (Analog C) may have reduced potency due to steric hindrance.
Experimental Protocols
To empirically determine the pharmacological profiles of these compounds, the following standardized assays are recommended.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.[12][13]
Objective: To determine the binding affinity (Ki) of the test compounds for SERT, DAT, and NET.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[14]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT), and a range of concentrations of the test compound.
-
For each compound, include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other values.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Synaptosomal [³H]Neurotransmitter Uptake Assay
This assay measures the functional effect of a compound on the activity of a transporter.[15][16]
Objective: To determine the potency (IC50) of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or transporter-expressing cells.
Step-by-Step Protocol:
-
Synaptosome or Cell Preparation:
-
Prepare synaptosomes from rat brain tissue or use cells stably expressing the transporter of interest.
-
Resuspend the synaptosomes or cells in a suitable buffer.
-
-
Assay Setup:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
-
Initiation of Uptake:
-
Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin) to initiate uptake.
-
Incubate for a short period at 37°C.
-
-
Termination of Uptake:
-
Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells or synaptosomes and measure the internalized radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Functional Assay: cAMP Assay for GPCR Activity
Should these compounds be investigated for off-target effects at G-protein coupled receptors (GPCRs), a cyclic adenosine monophosphate (cAMP) assay can be employed.[17][18][19][20]
Objective: To determine if the test compounds modulate the activity of Gs- or Gi-coupled GPCRs.
Step-by-Step Protocol:
-
Cell Culture:
-
Use cells expressing the GPCR of interest.
-
-
Assay Setup:
-
Plate the cells in a 96- or 384-well plate.
-
For Gi-coupled receptors, stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production.
-
Add varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[21]
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration to determine if the compound has agonistic or antagonistic activity at the receptor.
-
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data and established principles of medicinal chemistry, the following SAR can be proposed:
-
N-Methylation: The presence of a single methyl group on the amine (secondary amine) appears to be optimal for high-affinity binding to SERT. A primary amine (Analog A) is likely less potent, and a tertiary amine (Analog C) may introduce steric clashes that reduce affinity.
-
3-Methyl Group: The methyl group at the 3-position of the benzofuran ring may enhance potency, possibly by promoting a more favorable binding conformation or through hydrophobic interactions within the binding site.
-
Selectivity: The combination of N-methylation and the 3-methyl substituent appears to confer a high degree of selectivity for SERT over DAT and NET. This is a desirable characteristic for the development of selective serotonin reuptake inhibitors (SSRIs).
Conclusion
While direct experimental data on this compound is not widely available in the public domain, a comparative analysis with its structural analogs allows for informed predictions about its pharmacological profile. The evidence from related compounds suggests that it is likely a potent and selective serotonin reuptake inhibitor.[10][11] The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions and for the comprehensive characterization of this and other novel benzofuran derivatives. Further studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
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Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. [Link]
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Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
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Safety Operating Guide
Personal protective equipment for handling N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Foreword: A Proactive Stance on Chemical Safety
Hazard Assessment: An Analog-Based Approach
Without specific data for N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, we must infer potential hazards from its structural components: a benzofuran core and an N-methylmethanamine side chain.
-
Benzofuran Derivatives : The parent compound, benzofuran, is classified as a flammable liquid and is suspected of causing cancer.[4] Studies have shown that chronic oral exposure to 2,3-benzofuran is carcinogenic in rats and mice, causing tumors in the kidneys, lungs, liver, and stomach.[5][6] It is also known to potentially cause liver and kidney damage with repeated exposure.[4][7]
-
N-methylmethanamine (Dimethylamine) : As a gas, dimethylamine is irritating to the respiratory system and poses a risk of serious eye damage.[8] In aqueous solutions, it can be harmful if swallowed and may cause burns.[8]
Given these characteristics, it is prudent to treat this compound as a substance that is potentially carcinogenic, toxic, and irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion.[9][10] The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant lab coat | To protect against accidental spills and potential flammability. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove should be removed immediately upon contamination.[11] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield | Goggles protect against splashes, while the face shield offers an additional layer of protection for the entire face.[10][11] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors | Essential for preventing inhalation of aerosols or vapors, especially when working outside of a certified chemical fume hood.[12] |
| Foot Protection | Closed-toe shoes | A standard laboratory requirement to protect against spills and falling objects.[12] |
Operational Plan: Engineering and Administrative Controls
Primary exposure control should always be achieved through engineering controls, with PPE serving as the final barrier.
Handling Procedures:
-
Designated Work Area : All handling of this compound must occur in a designated area within a certified chemical fume hood.[1]
-
Minimize Quantities : Always work with the smallest quantity of the substance necessary for the experiment.[1]
-
Spill Preparedness : A spill kit containing absorbent materials, neutralizing agents for amines (such as a weak acid like citric acid), and appropriate waste disposal bags must be readily accessible.
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]
Workflow for Handling this compound
Caption: Step-by-step workflow for safely handling the compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical waste management is crucial to protect both personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste : Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and labeled waste container. Do not mix with other waste streams to prevent potentially hazardous reactions.[14][15]
-
Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Decontamination and Disposal Protocol:
-
Neutralization : While not a substitute for professional disposal, small spills can be neutralized. Acidified potassium permanganate can be used to degrade aromatic amines.[16]
-
Container Management : All waste containers must be kept closed when not in use and stored in a well-ventilated area away from incompatible materials.[14]
-
Professional Disposal : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[14][17] Do not pour any amount down the drain.[14]
Decision Tree for Waste Disposal
Caption: Decision-making process for proper waste segregation.
By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe and responsible research environment.
References
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- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
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- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
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- Sigma-Aldrich. (2023, October 25). Safety Data Sheet for 2-Methylbenzofuran.
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- Enamine. Safety Data Sheet for rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
